Technical Documentation Center

5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide
  • CAS: 1175774-02-3

Core Science & Biosynthesis

Foundational

"5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide" synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5-Amino-1...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide, a substituted aminopyrazole of interest to researchers in medicinal chemistry and drug development. The 5-aminopyrazole scaffold is a cornerstone in the synthesis of various biologically active compounds.[1] This document details a multi-step synthesis beginning with the foundational pyrazole ring formation via condensation, followed by the strategic conversion of a carboxylate intermediate into the target N-methyl carboxamide. The guide emphasizes the rationale behind procedural choices, offers detailed experimental protocols, and presents a comparative analysis of potential methodologies for the final amidation step, thereby providing a self-validating and scientifically grounded framework for its synthesis.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide (I), reveals a strategic disconnection at the amide bond and the pyrazole ring itself. The N-methyl amide can be formed from the corresponding carboxylic acid (II) or its ethyl ester (III). The pyrazole core of intermediate (III) is most effectively constructed through the condensation of ethylhydrazine (IV) and a suitable three-carbon electrophilic component, such as ethyl 2-cyano-3-ethoxyacrylate (V). This approach is a well-established and versatile method for creating highly functionalized 5-aminopyrazoles.[1][2]

G cluster_main Retrosynthetic Pathway cluster_reagents Starting Materials I Target Molecule (I) 5-Amino-1-ethyl-N-methyl- 1H-pyrazole-4-carboxamide II Intermediate (II) 5-Amino-1-ethyl-1H-pyrazole- 4-carboxylic acid I->II Amide Disconnection III Key Intermediate (III) Ethyl 5-amino-1-ethyl-1H- pyrazole-4-carboxylate I->III Direct Aminolysis VI Methylamine II->III Ester Hydrolysis IV Ethylhydrazine (IV) III->IV Pyrazole Ring Disconnection V Ethyl 2-cyano-3-ethoxyacrylate (V) III->V G Start Ethylhydrazine + Ethyl 2-cyano-3-ethoxyacrylate Reaction Add Ethylhydrazine to Acrylate Solution Maintain Temp: 25-35°C Start->Reaction Solvent Toluene Solvent->Reaction Insulation Hold at Temperature (1-3 hours) Monitor by TLC Reaction->Insulation Workup Solvent Removal (Vacuum Distillation) Insulation->Workup Product Intermediate (III) Ethyl 5-amino-1-ethyl-1H- pyrazole-4-carboxylate Workup->Product

Caption: Workflow for the synthesis of the key pyrazole intermediate.

Experimental Protocol

This protocol is adapted from a demonstrated synthesis of the analogous 1-methyl pyrazole. [3]

  • Reactor Setup: To a clean, dry reactor equipped with a stirrer, thermometer, and addition funnel, add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq).

  • Solvent Addition: Add toluene (approx. 2-3 volumes relative to the acrylate) to the reactor and stir until the starting material is fully dissolved.

  • Reagent Addition: Begin controlled, dropwise addition of ethylhydrazine (1.0-1.1 eq) to the reactor. Monitor the internal temperature and use cooling (e.g., a chilled water bath) to maintain it between 25-35°C.

  • Reaction: After the addition is complete, continue stirring the mixture at 25-35°C for 1-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the consumption of the starting acrylate is observed.

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the toluene solvent. The resulting crude product, Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate, can be used directly in the next step or purified further by recrystallization from a suitable solvent system (e.g., ethanol/water).

ParameterValue/ReagentPurpose
Starting Material AEthyl 2-cyano-3-ethoxyacrylateThree-carbon electrophile
Starting Material BEthylhydrazineNucleophile for ring formation
SolventTolueneReaction medium
Temperature25-35°CControls reaction rate and minimizes side products
Reaction Time1-3 hoursTime to completion

Final Amidation Step: Synthesis of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide (I)

The conversion of the ethyl ester intermediate (III) to the final N-methyl amide product (I) is a critical transformation. Two primary, industrially and academically relevant pathways are considered here.

G cluster_main Conversion of Ester to Amide cluster_A Method A cluster_B Method B Intermediate_III Intermediate (III) Ethyl Ester Aminolysis Direct Aminolysis (Methylamine, Heat/Pressure) Intermediate_III->Aminolysis Saponification Saponification (e.g., NaOH, H₂O/EtOH) Intermediate_III->Saponification Final_Product Target Molecule (I) N-Methyl Amide Aminolysis->Final_Product Carboxylic_Acid Intermediate (II) Carboxylic Acid Saponification->Carboxylic_Acid Coupling Amide Coupling (Methylamine, Coupling Agent) Carboxylic_Acid->Coupling Coupling->Final_Product

Sources

Exploratory

"5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide" chemical properties

An In-depth Technical Guide to 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide Abstract This technical guide provides a comprehensive overview of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide, a substituted pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide

Abstract

This technical guide provides a comprehensive overview of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide, a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a cornerstone in the synthesis of a wide array of bioactive molecules. This document delineates the core chemical properties, a validated synthetic pathway, spectroscopic characterization, and the potential biological significance of this specific molecule. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound as a building block for novel therapeutic agents. The guide emphasizes the causality behind experimental choices and provides actionable protocols, grounded in authoritative references.

Introduction: The Prominence of the 5-Aminopyrazole Scaffold

The synthesis of heterocyclic compounds is a critical endeavor in pharmaceutical sciences due to their prevalence in biologically active molecules.[1] Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, and their derivatives have garnered substantial attention for their broad pharmacological applications.[1] Specifically, the 5-aminopyrazole moiety serves as a versatile synthon, or building block, for more complex heterocyclic systems such as imidazopyrazoles and pyrazolopyrimidines.[1]

The inherent reactivity of the 5-amino group allows for extensive derivatization, making this scaffold a privileged structure in medicinal chemistry. Compounds incorporating the 5-amino-N-substituted pyrazole core have demonstrated a wide spectrum of therapeutic activities, including anti-inflammatory, anticancer, analgesic, and antipsychotic properties.[1] This guide focuses on the specific derivative, 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide, providing a detailed examination of its chemical and physical nature.

Chemical Identity and Physicochemical Properties

Precise identification is paramount for regulatory compliance and experimental reproducibility. While specific experimental data for this exact molecule is not widely published, its properties can be reliably inferred from closely related analogs, such as its isomer, 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide.[2]

Caption: Chemical Structure of the title compound.

Table 1: Core Chemical Identifiers and Computed Physicochemical Properties

Property Value / Identifier Source
IUPAC Name 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide -
Molecular Formula C₇H₁₂N₄O [2]
Molecular Weight 168.20 g/mol [2]
CAS Number Not available -
Canonical SMILES CCN1C(=C(C=N1)C(=O)NC)N -
Topological Polar Surface Area 72.9 Ų [2]
Hydrogen Bond Donors 2 [2]
Hydrogen Bond Acceptors 3 [2]

| Rotatable Bonds | 2 |[2] |

Synthesis and Purification Protocol

The synthesis of 5-aminopyrazole derivatives is a well-established process, typically involving the condensation of a hydrazine with an activated cyanoacetate precursor.[1][3] The following multi-step protocol outlines a reliable pathway to the target compound, designed for high purity and yield.

Causality Behind the Synthetic Strategy:

The chosen pathway is a convergent synthesis that first builds the core pyrazole ring and then modifies the functional group at the C4 position.

  • Ring Formation: The reaction between ethylhydrazine and ethyl (ethoxymethylene)cyanoacetate is a classic Gewald-type reaction for pyrazole synthesis. The ethoxymethylene group acts as an excellent leaving group, facilitating cyclization.

  • Ester Hydrolysis: A standard saponification is used to convert the stable ethyl ester intermediate into a carboxylic acid. This step is crucial as the carboxylic acid is readily activated for amide bond formation.

  • Amide Coupling: The final step involves the formation of the N-methyl amide. Using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) ensures a high-yield, clean reaction under mild conditions, minimizing side products.

G start Starting Materials: - Ethylhydrazine - Ethyl (ethoxymethylene)cyanoacetate step1 Step 1: Pyrazole Ring Formation Reflux in Ethanol start->step1 intermediate1 Intermediate: Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate step1->intermediate1 step2 Step 2: Saponification NaOH(aq), then acidify with HCl intermediate1->step2 intermediate2 Intermediate: 5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid step2->intermediate2 step3 Step 3: Amide Coupling Methylamine, HATU, DIPEA in DMF intermediate2->step3 purification Purification Column Chromatography (Silica Gel) step3->purification final_product Final Product: 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide purification->final_product

Caption: Multi-step synthetic workflow for the target compound.

Detailed Experimental Protocol:

Step 1: Synthesis of Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate

  • To a round-bottom flask equipped with a reflux condenser, add ethylhydrazine (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.0 eq) to absolute ethanol.

  • Add a catalytic amount of a base such as triethylamine (0.1 eq).

  • Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction by TLC.[3]

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent in vacuo.

  • The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the ester intermediate.

Step 2: Synthesis of 5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid

  • Dissolve the ethyl ester intermediate from Step 1 in a mixture of THF and water.

  • Add an excess of sodium hydroxide (2-3 eq) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~3-4.

  • The precipitated carboxylic acid can be collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Synthesis of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide

  • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid from Step 2 (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (diisopropylethylamine, 2.5 eq) and stir for 15 minutes at room temperature to activate the acid.

  • Add a solution of methylamine (1.2 eq, e.g., as a 2M solution in THF) dropwise.

  • Allow the reaction to stir at room temperature for 6-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the final compound.

Spectroscopic and Analytical Characterization

The structural confirmation of the final compound relies on a combination of spectroscopic methods. Below are the expected analytical signatures based on its structure and data from analogous compounds.

Table 2: Expected Spectroscopic Data

Technique Expected Characteristics
¹H NMR - Singlet for the pyrazole C3-H. - Quartet and triplet signals corresponding to the N-ethyl group. - Broad singlet for the C5-NH₂ protons. - A doublet and a broad signal for the N-methyl and N-H of the amide, respectively.
¹³C NMR - Resonances for the five unique carbons of the pyrazole ring. - A signal for the amide carbonyl carbon (~160-170 ppm). - Signals for the ethyl and methyl carbons.
FT-IR (KBr, cm⁻¹) - N-H stretching vibrations for the primary amine and secondary amide (~3100-3400 cm⁻¹). - C=O stretching of the amide (~1640-1680 cm⁻¹). - C=N and C=C stretching of the pyrazole ring (~1500-1600 cm⁻¹).

| Mass Spec (ESI+) | - Expected [M+H]⁺ ion at m/z = 169.11. The fragmentation pattern would likely show loss of the N-methylcarboxamide side chain. |

Reactivity and Potential for Derivatization

The chemical utility of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide lies in the reactivity of its functional groups, particularly the 5-amino group. This primary amine is a potent nucleophile and can participate in a variety of chemical transformations.

  • Acylation and Sulfonylation: The amino group can be readily acylated with acid chlorides or anhydrides, or sulfonated with sulfonyl chlorides, to generate a library of derivatives.

  • Cyclization Reactions: The 5-aminopyrazole moiety is a key precursor for fused heterocyclic systems. For instance, reaction with appropriate reagents can lead to the formation of pyrazolo[3,4-d]pyrimidines or imidazo[1,2-b]pyrazoles, which are known to possess significant biological activities.[1]

Caption: Key reactive sites on the molecule.

Potential Biological Significance and Applications

While the specific biological profile of this compound is not documented, the 5-aminopyrazole scaffold is a well-known pharmacophore. Its derivatives have been extensively explored as:

  • Kinase Inhibitors: The structure-activity relationship (SAR) of many aminopyrazoles has shown them to be effective inhibitors of various kinases, such as p38α MAP kinase, which is implicated in inflammatory diseases.[1] The N-substituted pyrazole core can effectively occupy the ATP-binding pocket of these enzymes.

  • Anticancer Agents: Numerous pyrazole derivatives have been investigated for their anticancer properties, demonstrating potent inhibition of tumor cell line growth.[1]

  • Antimicrobial and Antiviral Agents: Fused pyrazole systems, often synthesized from 5-aminopyrazole precursors, have shown activity against various microbes and viruses, including herpes simplex virus (HSV).[1]

This compound is an ideal candidate for inclusion in screening libraries for drug discovery programs targeting these and other disease areas.

Safety and Handling

Based on GHS classifications for closely related aminopyrazole derivatives, this compound should be handled with appropriate care.[4][5]

Table 3: General Hazard Profile

Hazard Class Description GHS Code
Skin Corrosion/Irritation Causes skin irritation. H315[4][5]
Eye Damage/Irritation Causes serious eye irritation. H319[4][5]
Target Organ Toxicity May cause respiratory irritation. H335[4][5]

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | H302, H312, H332[5] |

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

Conclusion

5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide represents a valuable and versatile chemical building block. Its synthesis is achievable through a robust and scalable multi-step protocol. The presence of multiple reactive sites, particularly the nucleophilic 5-amino group, provides a platform for extensive chemical modification, enabling the creation of diverse compound libraries. Given the established biological importance of the 5-aminopyrazole scaffold in targeting key enzymes and disease pathways, this compound is a compelling starting point for novel drug discovery and development projects.

References

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • MDPI. (2023). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. Retrieved January 26, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Pyrazole Scaffold in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen at...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug design. Its unique structural features allow it to serve as a versatile scaffold, capable of engaging in a multitude of interactions with biological targets. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[1][2] The 5-aminopyrazole moiety, in particular, is a crucial building block for the synthesis of various bioactive molecules and fused heterocyclic systems.[1] This guide focuses on the specific derivative, 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide, providing a theoretical yet robust framework for its scientific exploration.

Physicochemical Properties: An Extrapolative Analysis

While experimental data for 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide is not publicly available, we can predict its key physicochemical properties by analyzing its close structural analogs. The table below presents a comparison with "5-amino-1-methyl-1H-pyrazole-4-carboxamide" (CAS: 18213-75-7) and "4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide" (CAS: 1006484-66-7).

PropertyPredicted for 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide5-amino-1-methyl-1H-pyrazole-4-carboxamide[3]4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide[4]
Molecular Formula C₇H₁₂N₄OC₅H₈N₄OC₇H₁₂N₄O
Molecular Weight ~168.20 g/mol 140.14 g/mol 168.20 g/mol
CAS Number Not Found18213-75-71006484-66-7
Appearance Likely a solid at room temperatureSolidNot specified
Solubility Expected to have some solubility in organic solvents like ethanol and DMSONot specifiedNot specified

Synthesis of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide: A Proposed Pathway

The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry.[5] A common and effective method involves the condensation of a β-ketonitrile with a hydrazine derivative.[5] Based on this principle, a plausible synthetic route for 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide can be proposed, starting from ethyl 2-cyano-3-oxobutanoate and ethylhydrazine.

Proposed Synthetic Workflow

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amidation A Ethyl 2-cyano-3-oxobutanoate C Ethyl 5-amino-1-ethyl-3-methyl-1H-pyrazole-4-carboxylate A->C Condensation B Ethylhydrazine B->C D 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid C->D Base or Acid Hydrolysis F 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide (Target) D->F Coupling Agent (e.g., HATU) E Methylamine E->F cluster_pathway Potential Kinase Inhibition Pathway Pyrazole 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide N-H (donor) C=O (acceptor) Pyrazole N (acceptor) Kinase Kinase Active Site ATP Binding Pocket - Hinge Region - Hydrophobic Pocket Pyrazole:f1->Kinase:f1 H-bond Pyrazole:f2->Kinase:f1 H-bond Pyrazole:f3->Kinase:f1 H-bond

Sources

Exploratory

The Emerging Therapeutic Potential of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide: A Technical Guide for Preclinical Investigation

Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry For decades, the pyrazole nucleus has been a cornerstone of medicinal chemistry, demonstrating remarkable versatility and a broad spectrum o...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

For decades, the pyrazole nucleus has been a cornerstone of medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of pharmacological activities.[1][2][3][4][5][6][7] Its presence in established drugs—from the anti-inflammatory celecoxib to the antipsychotic CDPPB—underscores its status as a "privileged scaffold."[1] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, provides a unique electronic and steric framework for interacting with a multitude of biological targets. The inherent stability of the pyrazole ring, coupled with the synthetic tractability that allows for precise decoration of its substituents, makes it an ideal starting point for novel drug discovery campaigns. This guide focuses on a specific, promising derivative: 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide , and outlines a comprehensive strategy for elucidating its biological activity, with a particular emphasis on its potential as a targeted anticancer agent.

Introduction to 5-Amino-1H-pyrazole-4-carboxamide Derivatives: A Focus on Kinase Inhibition

While the broader class of pyrazole derivatives exhibits a wide array of biological effects including antimicrobial and antiepileptic properties, recent and compelling evidence points towards the potent activity of the 5-amino-1H-pyrazole-4-carboxamide core as a modulator of protein kinases.[8][9] Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their aberrant activation is a hallmark of numerous diseases, most notably cancer.

A pivotal study has recently illuminated the potential of 5-amino-1H-pyrazole-4-carboxamide derivatives as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[9] The aberrant activation of FGFR signaling is a key driver in various cancers, making it a high-value therapeutic target.[9] The study demonstrated that specifically designed derivatives could achieve nanomolar potency against multiple FGFR isoforms (FGFR1, FGFR2, FGFR3) and, crucially, overcome common resistance mechanisms such as "gatekeeper" mutations (e.g., FGFR2 V564F).[9] This provides a strong rationale for investigating 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide within this context. The ethyl and methyl substitutions on the core scaffold are hypothesized to modulate key pharmacological properties such as solubility, cell permeability, and metabolic stability, potentially offering an improved therapeutic window over existing compounds.

The Rationale for Targeting FGFR Signaling

The FGFR signaling pathway is a complex network that governs essential cellular processes including proliferation, differentiation, migration, and angiogenesis. Dysregulation of this pathway, through receptor amplification, activating mutations, or chromosomal translocations, is implicated in a range of malignancies including lung, gastric, and bladder cancers.[9] Therefore, potent and selective inhibition of FGFRs represents a validated and clinically relevant anticancer strategy.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binding & Dimerization P1 P FGFR->P1 Autophosphorylation RAS RAS P1->RAS Activation PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K P2 P P3 P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cellular Responses (Proliferation, Survival, Angiogenesis) ERK->CellResponse Signaling Cascade AKT AKT PI3K->AKT AKT->CellResponse Signaling Cascade

Caption: Simplified FGFR signaling pathway.

Proposed Mechanism of Action: Covalent Inhibition

The high potency observed in related 5-amino-1H-pyrazole-4-carboxamide derivatives stems from their design as covalent inhibitors.[9] This strategy involves the incorporation of a reactive group (a "warhead") that forms a stable, irreversible bond with a specific amino acid residue within the target protein's active site. This approach offers several advantages over traditional, reversible inhibitors:

  • Increased Potency and Duration of Action: By forming a permanent bond, the inhibitor effectively and permanently neutralizes the enzyme, leading to a more profound and sustained biological effect.

  • Overcoming Resistance: Covalent inhibitors can be designed to target residues that are not directly involved in ATP binding, making them effective against mutations that confer resistance to competitive inhibitors.[9]

  • Improved Pharmacodynamics: The irreversible nature of the binding can lead to a pharmacodynamic effect that outlasts the pharmacokinetic profile of the drug.

Based on co-crystal structure data of similar compounds, it is hypothesized that 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide , if appropriately functionalized with a reactive warhead, would irreversibly bind to a cysteine residue located in a specific region of the FGFR kinase domain.[9]

A Strategic Framework for Biological Evaluation

To thoroughly characterize the biological activity of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide , a tiered, systematic approach is essential. The following experimental workflow is designed to first establish the primary target engagement and cellular activity, and then to explore broader biological effects.

Experimental_Workflow cluster_tier1 Tier 1: Primary Target & Cellular Activity cluster_tier2 Tier 2: Mechanism of Action & Selectivity cluster_tier3 Tier 3: Broader Biological Profiling T1_Biochem Biochemical Kinase Assays (FGFR1, 2, 3, 4) T1_Cell Cell-Based Proliferation Assays (FGFR-dependent cancer lines) T1_Biochem->T1_Cell Confirm Cellular Potency T2_Covalent Covalent Binding Confirmation (Intact Protein MS) T1_Cell->T2_Covalent Validate MoA T2_Pathway Target Engagement & Pathway Analysis (Western Blot for p-FGFR, p-ERK) T2_Covalent->T2_Pathway T2_Selectivity Kinome-Wide Selectivity Profiling T2_Pathway->T2_Selectivity Assess Off-Target Effects T3_Antimicrobial Antimicrobial Assays (Gram+/Gram- Bacteria) T2_Selectivity->T3_Antimicrobial Explore Broader Activity T3_Anti_inflammatory Anti-inflammatory Assays (Cytokine Release in Immune Cells)

Caption: Tiered experimental workflow for evaluation.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for researchers. These methodologies are based on established practices and recent publications in the field of kinase inhibitor development.[9][10]

Tier 1: Biochemical and Cellular Potency Assessment

Objective: To determine the direct inhibitory activity of the compound against FGFR kinases and its effect on the proliferation of FGFR-dependent cancer cells.

4.1.1. In Vitro Kinase Inhibition Assay (TR-FRET)

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays provide a robust, high-throughput method for quantifying kinase activity. Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the FRET signal.

  • Methodology:

    • Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes; biotinylated poly-GT substrate; ATP; Europium-labeled anti-phosphotyrosine antibody; Streptavidin-Allophycocyanin (SA-APC).

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide in 100% DMSO, starting at 1 mM.

    • Assay Procedure: a. In a 384-well assay plate, add the test compound dilutions (final DMSO concentration ≤ 0.5%). b. Add the FGFR enzyme and biotinylated substrate mixture. Incubate for 15 minutes at room temperature. c. Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature. d. Stop the reaction and detect phosphorylation by adding the EDTA/Eu-antibody/SA-APC detection mix. Incubate for 60 minutes. e. Read the plate on a TR-FRET enabled plate reader (ex: 320 nm, em: 615 nm and 665 nm).

    • Data Analysis: Calculate the ratio of the 665 nm to 615 nm signals. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

4.1.2. Cell Proliferation Assay (e.g., CellTiter-Glo®)

  • Principle: This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

  • Methodology:

    • Cell Lines: Utilize cancer cell lines with known FGFR alterations, such as NCI-H520 (lung cancer) and SNU-16 or KATO III (gastric cancer).[9]

    • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a serial dilution of the test compound for 72 hours.

    • Assay Procedure: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add the CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.

    • Data Analysis: Normalize the data to vehicle-treated controls and calculate IC₅₀ values using non-linear regression.

Assay Target/Cell Line Expected Outcome Reference Compound
Kinase Inhibition FGFR1, FGFR2, FGFR3IC₅₀ values (nM)Known pan-FGFR inhibitor
Cell Proliferation NCI-H520, SNU-16IC₅₀ values (nM)Known pan-FGFR inhibitor
Tier 2: Mechanism of Action and Selectivity

Objective: To confirm the covalent binding mechanism and assess the compound's selectivity across the human kinome.

4.2.1. Intact Protein Mass Spectrometry for Covalent Binding

  • Principle: This experiment directly confirms the formation of a covalent adduct between the inhibitor and the target protein by detecting the expected mass shift.

  • Methodology:

    • Incubate recombinant FGFR1 with a 5-fold molar excess of the test compound for 2 hours at room temperature.

    • Remove unbound compound using a desalting column.

    • Analyze the protein sample by LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Data Analysis: Compare the deconvoluted mass spectrum of the treated protein with the untreated control. A mass increase corresponding to the molecular weight of the compound confirms covalent binding.

4.2.2. Western Blot Analysis of Target Engagement

  • Principle: To verify that the compound inhibits FGFR signaling within the cell, measure the phosphorylation status of FGFR and downstream effectors like ERK.

  • Methodology:

    • Treat an FGFR-dependent cell line (e.g., SNU-16) with the test compound at concentrations around its IC₅₀ for 2-4 hours.

    • Lyse the cells and quantify total protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total ERK, and a loading control (e.g., GAPDH).

    • Incubate with appropriate secondary antibodies and visualize using chemiluminescence.

    • Data Analysis: Quantify band intensities to determine the reduction in FGFR and ERK phosphorylation.

Tier 3: Exploration of Broader Biological Activities

Given the diverse activities of the pyrazole scaffold, it is prudent to investigate other potential biological effects.

4.3.1. Antimicrobial Activity Screening

  • Principle: The agar cup plate method provides a straightforward initial screen for antibacterial activity.[8]

  • Methodology:

    • Bacterial Strains: Use representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.[8]

    • Assay Procedure: a. Prepare agar plates seeded with the bacterial strains. b. Create wells in the agar and add different concentrations of the test compound. c. Incubate the plates overnight at 37°C.

    • Data Analysis: Measure the diameter of the zone of inhibition around each well.

Conclusion and Future Directions

The 5-amino-1H-pyrazole-4-carboxamide scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The specific derivative, 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide , warrants a thorough investigation based on the potent anti-FGFR activity of its close analogs. The structured, multi-tiered experimental approach outlined in this guide provides a robust framework for elucidating its mechanism of action, cellular efficacy, and overall biological profile. Positive results from these preclinical studies would provide a strong rationale for advancing this compound into more complex in vivo models of cancer and, ultimately, toward clinical development.

References

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026). MDPI.
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • Clinical proof of concept for small molecule mediated inhibition of IL-17 in psoriasis. (n.d.). [Source not available].
  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxyl
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. PubChem.
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed.
  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com.
  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (n.d.). PubMed Central.
  • Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central.
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PubMed Central.
  • Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. (n.d.). PubMed Central.
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2026). Arabian Journal of Chemistry.
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
  • Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides. (n.d.).
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). Frontiers.
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Deriv
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • How to Use Inhibitors. (n.d.). Sigma-Aldrich.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate 97 31037-02-2. (n.d.). Sigma-Aldrich.

Sources

Foundational

An In-depth Technical Guide to 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide Derivatives and Analogs

This guide provides a comprehensive technical overview of the 5-amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide core scaffold, its derivatives, and analogs. It is intended for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the 5-amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide core scaffold, its derivatives, and analogs. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, biological evaluation, and therapeutic potential of this important class of molecules.

Introduction: The Versatile 5-Aminopyrazole-4-carboxamide Scaffold

The 5-aminopyrazole-4-carboxamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent structural features, including hydrogen bond donors and acceptors, and the ability to readily undergo substitution at various positions, make it an attractive starting point for the design of novel therapeutics. Derivatives of this core have demonstrated a wide range of pharmacological activities, including potent inhibition of various protein kinases and fungicidal properties.[2][3] This guide will focus specifically on the 5-amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide core, exploring its synthesis, key analogs, biological targets, and the experimental methodologies used for its evaluation.

Synthesis of the 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide Core and its Analogs

The synthesis of the 5-amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide core and its analogs generally follows a well-established multi-step sequence. The foundational step involves the construction of the pyrazole ring, followed by the formation of the carboxamide side chain.

General Synthesis Pathway

The synthesis typically commences with the condensation of a hydrazine derivative with a suitable three-carbon electrophile to form the pyrazole ring. A common and efficient method is the reaction of an alkylhydrazine with an ethoxymethylenecyanoacetate derivative.[1] The resulting ethyl 5-aminopyrazole-4-carboxylate can then be hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with an amine to yield the desired carboxamide.

Synthesis_Workflow A Ethylhydrazine C Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate A->C Condensation B Ethyl (ethoxymethylene)cyanoacetate B->C D 5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid C->D Hydrolysis F 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide D->F Amide Coupling E Methylamine E->F

Caption: General synthetic workflow for 5-amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide.

Detailed Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate [4]

  • Combine methylhydrazine (0.54 mole) and ethyl(ethoxymethylene)cyanoacetate (0.54 mole) in 150 ml of ethanol.

  • Reflux the mixture for approximately 16 hours.

  • Cool the reaction mixture and pour it over ice water.

  • Collect the precipitated product by filtration and dry.

  • Extract the mother liquor with chloroform, wash with saturated brine, and dry over sodium sulfate.

  • Remove the solvent in vacuo.

  • Recrystallize the combined crude product from ethanol.

Step 2: Hydrolysis to 5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid

  • Dissolve the ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate in a suitable solvent such as a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or lithium hydroxide.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with a suitable acid, such as hydrochloric acid, to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with water, and dry.

Step 3: Amide Coupling to form 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide

  • Suspend the 5-amino-1-ethyl-1H-pyrazole-4-carboxylic acid in a suitable aprotic solvent, such as dichloromethane or DMF.

  • Add a coupling agent, such as HATU or EDC/HOBt.

  • Add a base, such as triethylamine or diisopropylethylamine.

  • Add methylamine (as a solution in a suitable solvent or as a salt with subsequent addition of a base).

  • Stir the reaction mixture at room temperature until completion.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the final product by column chromatography or recrystallization.

Biological Activities and Therapeutic Potential

Derivatives of the 5-aminopyrazole-4-carboxamide scaffold have shown significant activity against a variety of biological targets, with a particular prominence in the field of oncology as kinase inhibitors.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5] The 5-aminopyrazole-4-carboxamide scaffold has proven to be a versatile platform for the development of potent and selective kinase inhibitors.

Kinase_Targets Core 5-Aminopyrazole- 4-carboxamide Scaffold FGFR FGFR Core->FGFR Inhibition IRAK4 IRAK4 Core->IRAK4 Inhibition CDK2 CDK2 Core->CDK2 Inhibition SDH Succinate Dehydrogenase Core->SDH Inhibition

Caption: Key biological targets of 5-aminopyrazole-4-carboxamide derivatives.

3.1.1. Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers.[2] A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as pan-FGFR covalent inhibitors.[2] These compounds target both wild-type and gatekeeper mutant forms of FGFRs, which are a common source of drug resistance.[2] For instance, a representative compound from this series, 10h, demonstrated nanomolar activity against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F gatekeeper mutant.[2]

3.1.2. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition

IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and are implicated in inflammatory diseases.[6] The 5-aminopyrazole-4-carboxamide scaffold has been utilized to develop potent and selective IRAK4 inhibitors.

3.1.3. Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. While specific data for the title compound is not available, the broader class of pyrazole derivatives has been explored for CDK2 inhibition.

Antifungal Activity

Beyond oncology, pyrazole carboxamides are also prominent in agriculture as fungicides. Their mechanism of action often involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.

Biological Evaluation: Key Experimental Protocols

The biological activity of 5-amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide derivatives is assessed through a variety of in vitro assays.

In Vitro Kinase Inhibition Assays

The inhibitory activity of the compounds against specific kinases is typically determined using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay.

Protocol: ADP-Glo™ Kinase Assay for IRAK4 [3]

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations, the IRAK4 enzyme, and a suitable substrate.

  • Initiation: Start the kinase reaction by adding an ATP solution. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Detection: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

Cell-Based Proliferation Assays

The anti-proliferative effects of the compounds on cancer cell lines are commonly evaluated using assays such as the MTT or CellTiter-Glo® assay.

Protocol: MTT Cell Proliferation Assay [7]

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a detergent reagent to solubilize the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-aminopyrazole-4-carboxamide derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring and the carboxamide moiety. For instance, in the context of FGFR inhibitors, the introduction of a covalent warhead on the carboxamide side chain can lead to irreversible binding and enhanced potency.[2] X-ray co-crystal structures of inhibitors bound to their target kinases are invaluable tools for understanding SAR and guiding further drug design efforts.[2]

Quantitative Data Summary

The following table summarizes the reported in vitro activity of a representative 5-amino-1H-pyrazole-4-carboxamide derivative (compound 10h) as a pan-FGFR inhibitor.[2]

Target/Cell LineIC50 (nM)
Kinase Activity
FGFR146
FGFR241
FGFR399
FGFR2 V564F62
Cell Proliferation
NCI-H520 (Lung Cancer)19
SNU-16 (Gastric Cancer)59
KATO III (Gastric Cancer)73

Conclusion

The 5-amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide scaffold and its analogs represent a promising class of compounds with significant therapeutic potential, particularly in the development of kinase inhibitors for oncology. The synthetic accessibility of this core, coupled with the ability to fine-tune its properties through chemical modification, makes it a valuable platform for drug discovery. Further exploration of the structure-activity relationships and in vivo efficacy of derivatives of this scaffold is warranted to fully realize their therapeutic potential.

References

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. [Link]

  • 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. PubChem. [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PubMed Central. [Link]

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. PubChem. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. ResearchGate. [Link]

  • Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. ACS Publications. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. [Link]

  • 5-amino-1-methyl-1H-pyrazole-4-carboxamide. PubChem. [Link]

  • Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link]

  • Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. NIH. [Link]

  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. ResearchGate. [Link]

  • CDK2/CyclinA2 Kinase Enzyme System Datasheet. SignalChem. [Link]

  • 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. PubChem. [Link]

  • A Validated IRAK4 Inhibitor Screening Assay. BellBrook Labs. [Link]

  • A, Protocol and time course for cell proliferation assay. Twenty‐four h.... ResearchGate. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. [Link]

  • Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. PubMed. [Link]

  • Succinate Dehydrogenase (SDH) Activity Assay Kit (E-BC-K649-M). Elabscience. [Link]

  • The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists. PubMed Central. [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. [Link]

Sources

Exploratory

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide Scaffold for Drug Discovery Professionals The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide Scaffold for Drug Discovery Professionals

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets. Derivatives of pyrazole are found in a vast array of clinically significant drugs, exhibiting activities that span anti-inflammatory, analgesic, antimicrobial, antiepileptic, and anticancer applications.[1] The versatility of the pyrazole core lies in its ability to engage in various non-covalent interactions, including hydrogen bonding, and its amenability to substitution at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This guide will focus on a specific, highly functionalized pyrazole derivative, 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide, and its broader chemical family, exploring its synthetic accessibility and its role as a versatile platform for the development of next-generation therapeutics.

The 5-Aminopyrazole-4-carboxamide Core: A Gateway to Diverse Bioactivity

The 5-aminopyrazole-4-carboxamide scaffold is a particularly valuable building block in drug discovery. The arrangement of the amino and carboxamide groups on the pyrazole ring creates a unique constellation of hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets. The amino group at the C5 position and the carboxamide at C4 are critical for the activity of many kinase inhibitors and other targeted therapies. This guide will delve into the synthetic strategies for accessing this core and showcase its remarkable adaptability through several case studies of its derivatives targeting a range of diseases.

Synthetic Strategies for 5-Aminopyrazole-4-carboxamides

The construction of the 5-aminopyrazole core is well-established in the chemical literature, with the most common and versatile methods involving the condensation of a hydrazine derivative with a β-ketonitrile.[2] This approach allows for the introduction of diversity at the N1 position of the pyrazole ring.

General Synthetic Protocol: Condensation of Hydrazines with β-Ketonitriles

A widely employed method for the synthesis of 5-aminopyrazoles involves the reaction of β-ketonitriles with hydrazines.[2] The reaction proceeds through an initial nucleophilic attack of the hydrazine on the ketone carbonyl, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring.[2]

Step-by-Step Methodology:

  • Reaction Setup: A solution of the desired hydrazine (e.g., ethylhydrazine for the synthesis of N1-ethyl pyrazoles) and a β-ketonitrile are dissolved in a suitable solvent, typically an alcohol like ethanol.

  • Reaction Conditions: The mixture is heated to reflux for several hours to drive the condensation and cyclization reactions to completion.

  • Work-up and Purification: Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.

This robust methodology allows for the synthesis of a wide variety of 5-aminopyrazole derivatives by simply varying the substituents on the hydrazine and the β-ketonitrile starting materials.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product hydrazine Ethylhydrazine hydrazone Hydrazone Intermediate hydrazine->hydrazone Condensation ketonitrile β-Ketonitrile ketonitrile->hydrazone aminopyrazole 5-Aminopyrazole Core hydrazone->aminopyrazole Intramolecular Cyclization

Caption: General synthetic workflow for 5-aminopyrazoles.

Therapeutic Applications of the 5-Aminopyrazole-4-carboxamide Scaffold: Case Studies

The true potential of the 5-aminopyrazole-4-carboxamide core is best illustrated through its successful application in the development of potent and selective inhibitors for various disease targets.

Case Study 1: Pan-FGFR Inhibition for Oncology

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[3] Aberrant FGFR signaling is a known driver in a variety of cancers, making these receptors attractive targets for therapeutic intervention.[4][5] However, the development of selective FGFR inhibitors has been challenging due to the high degree of homology among the kinase domains of the different FGFR isoforms.[4]

Recently, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as covalent inhibitors of FGFRs, demonstrating potent activity against both wild-type and clinically relevant mutant forms of the receptors.[6][7] The representative compound, 10h , from this series showed excellent inhibitory activity in the nanomolar range.[6][7]

Target IC50 (nM)
FGFR146
FGFR241
FGFR399
FGFR2 V564F mutant62

Data for compound 10h from reference[6][7]

The covalent mechanism of action, targeting a cysteine residue in the FGFR kinase domain, provides a durable and potent inhibition. This work highlights the utility of the 5-aminopyrazole-4-carboxamide scaffold as a platform for developing targeted covalent inhibitors for oncology.[6]

FGF FGF FGFR FGFR FGF->FGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor 5-Aminopyrazole-4-carboxamide Derivative (e.g., 10h) Inhibitor->FGFR Covalently Inhibits

Caption: FGFR signaling pathway and point of inhibition.

Case Study 2: IRAK4 Inhibition for Inflammatory Diseases

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune response.[8][9] It acts as a critical signaling node downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a key target for the treatment of a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis and inflammatory bowel disease.[8][10][11]

The 5-aminopyrazole scaffold has been instrumental in the development of potent IRAK4 inhibitors. A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed that demonstrated excellent potency and selectivity for IRAK4.[12] These compounds effectively block the signaling cascade that leads to the production of pro-inflammatory cytokines.[8] The development of such molecules underscores the potential of pyrazole-based scaffolds in creating highly selective kinase inhibitors for chronic inflammatory conditions.[9][11]

TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Activation IRAK4 IRAK4 MyD88->IRAK4 NFkB_MAPK NF-κB & MAPK Pathways IRAK4->NFkB_MAPK Cytokines Pro-inflammatory Cytokines NFkB_MAPK->Cytokines Inhibitor 5-Aminopyrazole-based Inhibitor Inhibitor->IRAK4 Inhibits

Caption: IRAK4 signaling pathway and point of inhibition.

Case Study 3: IL-17 Inhibition for Psoriasis

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that is a key driver of psoriasis, a chronic autoimmune skin condition.[13][14] Biologic therapies that target the IL-17 pathway have proven to be highly effective in treating psoriasis, but there is a significant need for orally bioavailable small molecule inhibitors.[15][16]

The pyrazole carboxamide scaffold has emerged in the pursuit of small molecule IL-17 inhibitors. For instance, DC-806, a complex molecule featuring a 1-ethyl-1H-pyrazole-5-carboxamide core, is an orally bioavailable small molecule that targets IL-17A and prevents its binding to the IL-17 receptor.[15] While the substitution pattern differs from a 4-carboxamide, this example demonstrates the broader applicability of the N-ethyl pyrazole carboxamide moiety in targeting protein-protein interactions. The development of oral IL-17 inhibitors represents a major advancement for patients with psoriasis and other IL-17-mediated diseases.[7]

Expert Analysis of "5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide"

The specific molecule, 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide, is a relatively simple and unadorned version of the scaffolds discussed in the case studies. Its structure comprises the core 5-aminopyrazole-4-carboxamide framework with small alkyl substituents at the N1 (ethyl) and carboxamide nitrogen (methyl) positions.

Causality Behind Experimental Choices:

  • N1-ethyl group: The ethyl group at the N1 position provides a balance of lipophilicity and metabolic stability. It is a common substituent in medicinal chemistry to explore the hydrophobic pocket of a binding site.

  • N-methyl-carboxamide: The methyl group on the carboxamide nitrogen can influence the hydrogen bonding capacity and conformation of the carboxamide group. It may also enhance cell permeability and metabolic stability compared to an unsubstituted amide.

Potential as a Research Tool and Therapeutic Lead:

This specific compound is an excellent starting point for a fragment-based or lead optimization campaign. Its simplicity allows for the systematic exploration of structure-activity relationships (SAR) by introducing larger and more diverse substituents at the N1 and carboxamide positions, as well as at the C3 position of the pyrazole ring. Based on the literature, this scaffold could be directed towards a multitude of targets, particularly kinases.

Self-Validating System for a Research Protocol:

A research program starting with this molecule would involve:

  • Synthesis: A straightforward synthesis via the condensation of ethylhydrazine with a suitable β-ketonitrile precursor.

  • Screening: Testing the compound in a panel of kinase assays, particularly those implicated in oncology (e.g., FGFR, VEGFR) and inflammation (e.g., IRAK4, JAKs).

  • SAR Expansion: Based on initial hits, a library of analogues would be synthesized to improve potency and selectivity. This would involve varying the N1 and N-carboxamide substituents and introducing groups at the C3 position.

  • In Vitro and In Vivo Testing: Promising candidates would be advanced to cellular assays and subsequently to in vivo models of disease.

The inherent versatility of the 5-aminopyrazole-4-carboxamide core makes "5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide" a high-potential starting point for the discovery of novel therapeutics.

Conclusion

The 5-aminopyrazole-4-carboxamide scaffold is a proven and highly adaptable platform for the development of targeted therapies. Its straightforward synthesis and the ability to modulate its properties through substitution make it an invaluable tool for medicinal chemists. The case studies presented here, from covalent FGFR inhibitors in oncology to IRAK4 inhibitors for inflammatory diseases, demonstrate the broad therapeutic potential of this chemical class. The specific molecule, 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide, while not yet extensively characterized in the public domain, represents a foundational structure with significant promise for future drug discovery efforts. Researchers and drug development professionals should view this scaffold not just as a single compound, but as a gateway to a rich and diverse chemical space with the potential to address a wide range of unmet medical needs.

References

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry. [Link]

  • Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. (n.d.). PubMed Central. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). Molecules. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). RSC Advances. [Link]

  • Clinical proof of concept for small molecule mediated inhibition of IL-17 in psoriasis. (2026). PLOS ONE. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). ResearchGate. [Link]

  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024). Pest Management Science. [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (2015). ACS Medicinal Chemistry Letters. [Link]

  • Thiazole-Based IL-17 Inhibitors Discovered by Scaffold Morphing. (2025). ChemMedChem. [Link]

  • From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. (2021). Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (n.d.). ResearchGate. [Link]

  • Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation. (2015). ACS Medicinal Chemistry Letters. [Link]

  • Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. (2025). Journal of Medicinal Chemistry. [Link]

  • IL-17 and -23 Inhibitors for the Treatment of Psoriasis. (2023). European Medical Journal. [Link]

  • Psoriasis and beyond: targeting the IL-17 pathway. (2015). Nature Reviews Drug Discovery. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). ACS Medicinal Chemistry Letters. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). RSC Advances. [Link]

  • Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. (2021). Molecules. [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (2015). PubMed. [Link]

  • Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. (2023). ACS Medicinal Chemistry Letters. [Link]

  • IRAK-4 Inhibitors for Inflammation. (n.d.). PubMed Central. [Link]

Sources

Foundational

Spectroscopic Characterization of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide: A Technical Guide

Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2][3] Derivatives of 5-aminopyrazole-4-carboxamide,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2][3] Derivatives of 5-aminopyrazole-4-carboxamide, in particular, have garnered significant attention for their potential in treating a range of diseases, including cancer and cryptosporidiosis.[4][5] The precise elucidation of the molecular structure of these compounds is paramount for understanding their structure-activity relationships and ensuring the integrity of drug development programs.

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide . As a Senior Application Scientist, the following sections will not only present the anticipated spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) but also delve into the rationale behind the spectral features and the experimental protocols for their acquisition. While direct experimental data for this specific molecule is not publicly available, this guide will leverage data from the closely related analog, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate , and established principles of spectroscopic interpretation for pyrazole derivatives to provide a robust predictive analysis.[6][7][8]

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide, with its key functional groups, is depicted below.

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5s1HC3-HThe lone proton on the pyrazole ring is expected to appear as a singlet in the aromatic region.
~5.5br s2H-NH₂The protons of the primary amine will likely appear as a broad singlet, with the chemical shift being solvent-dependent.
~4.1q2HN-CH₂-CH₃The methylene protons of the ethyl group will be a quartet due to coupling with the adjacent methyl protons.
~2.8d3HNH-CH₃The methyl protons of the N-methylamide will appear as a doublet due to coupling with the amide proton.
~1.4t3HN-CH₂-CH₃The methyl protons of the ethyl group will be a triplet due to coupling with the adjacent methylene protons.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. Standard acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~165C=OThe carbonyl carbon of the amide is expected to be significantly downfield.
~150C5The carbon bearing the amino group will be downfield due to the electron-withdrawing effect of the nitrogen.
~140C3The CH carbon of the pyrazole ring.
~100C4The carbon attached to the carboxamide group.
~45N-CH₂-CH₃The methylene carbon of the ethyl group.
~26NH-CH₃The methyl carbon of the N-methylamide.
~15N-CH₂-CH₃The methyl carbon of the ethyl group.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: A 100 MHz or higher ¹³C frequency spectrometer is recommended.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400-3300MediumN-H stretch (amine)Characteristic of the primary amine group.
3300-3200MediumN-H stretch (amide)Characteristic of the secondary amide N-H bond.
2980-2850MediumC-H stretchAliphatic C-H stretches from the ethyl and methyl groups.
~1640StrongC=O stretch (amide)The amide I band is a strong, characteristic absorption.
~1600MediumC=N stretchStretching vibration of the pyrazole ring.
~1550MediumN-H bend (amide)The amide II band.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data:

The molecular weight of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide (C₈H₁₃N₅O) is 195.22 g/mol .

m/z (Mass-to-Charge Ratio)IonRationale
195[M]⁺Molecular ion peak.
166[M - C₂H₅]⁺Loss of the ethyl group from the pyrazole nitrogen.
138[M - NHCH₃ - H]⁺Fragmentation of the amide side chain.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

cluster_workflow Spectroscopic Analysis Workflow Start Sample of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A generalized workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide. By combining the predictive power of NMR, IR, and MS, researchers can confidently confirm the structure and purity of this and related pyrazole derivatives, a critical step in the advancement of drug discovery and development programs. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability of the analytical results.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • Arnold, S. L. M., et al. (2017). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. PLoS Pathogens, 13(7), e1006449. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. PubChem. Retrieved from [Link]

  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. Retrieved from [Link]

  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. Retrieved from [Link]

  • Zare, B., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(1), 234-245. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 270, 116345. Retrieved from [Link]

  • Zare, B., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2023). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 28(13), 5087. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide. PubChem. Retrieved from [Link]

  • Bîcu, E., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8201. Retrieved from [Link]

  • Bouhedjar, I., et al. (2023). The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b. ResearchGate. Retrieved from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Chemistry of Heterocyclic Compounds, 54(4-5), 323-340. Retrieved from [Link]

  • Kumar, A., et al. (2021). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Journal of Biomolecular Structure and Dynamics, 39(12), 4353-4366. Retrieved from [Link]

  • Sengar, R., et al. (2014). Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry, 30(2), 849-853. Retrieved from [Link]

  • Adeboye, O. A., et al. (2021). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 45(15), 6843-6853. Retrieved from [Link]

  • Guttman-Yassky, E., et al. (2023). Clinical proof of concept for small molecule mediated inhibition of IL-17 in psoriasis. medRxiv. Retrieved from [Link]

Sources

Exploratory

Unlocking Therapeutic Potential: A Guide to Investigating 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide

Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery The pyrazole ring system is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to act as a versatile scaffold, presenting functional groups in precise three-dimensional orientations that facilitate strong and selective interactions with a wide array of biological targets. Molecules incorporating the 5-aminopyrazole moiety, in particular, have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anti-cancer, analgesic, and antimicrobial effects.[1] This technical guide focuses on a specific, yet under-explored, member of this family: 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide .

While direct, extensive research on this particular molecule is not yet widespread, its structural features strongly suggest a high potential for therapeutic relevance. By examining the well-established activities of closely related 5-aminopyrazole-4-carboxamide derivatives, we can identify and prioritize high-probability therapeutic targets for investigation. This document serves as a roadmap for researchers and drug development professionals, outlining the most promising avenues for exploration and providing the technical framework for their validation. We will delve into the mechanistic rationale behind these potential targets, propose robust experimental workflows, and provide the foundational knowledge necessary to unlock the therapeutic promise of this compound.

Part 1: The Kinase Inhibitor Hypothesis - A Primary Avenue of Investigation

The pyrazole core is a privileged scaffold in the design of kinase inhibitors. Its nitrogen atoms can act as hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of ATP in the catalytic site of many kinases. Several pyrazole derivatives have shown potent and selective inhibition of key kinases implicated in oncology and inflammatory diseases.[2]

Potential Target: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

Mechanistic Rationale: IRAK4 is a critical serine-threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) superfamily.[3] Dysregulation of these pathways is a hallmark of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and systemic lupus erythematosus.[3] The inhibition of IRAK4 is therefore a highly attractive strategy for tempering pro-inflammatory cytokine production. Notably, a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides has been successfully developed as potent and selective IRAK4 inhibitors, demonstrating the suitability of the aminopyrazole carboxamide scaffold for targeting this kinase.[3] Given the structural similarities, it is a logical and compelling hypothesis that 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide could also exhibit IRAK4 inhibitory activity.

Proposed Experimental Workflow:

IRAK4_Workflow cluster_biochemical Biochemical Validation cluster_cell Cell-Based Validation Biochem_Assay IRAK4 Kinase Activity Assay (e.g., ADP-Glo™) Dose_Response IC50 Determination Biochem_Assay->Dose_Response Determine Potency Selectivity Kinase Selectivity Panel (e.g., against IRAK1) Dose_Response->Selectivity Assess Specificity Cell_Line Human PBMCs or THP-1 Monocytes Selectivity->Cell_Line Advance Lead Candidate Stimulation TLR/IL-1R Ligand Stimulation (e.g., LPS, R848, IL-1β) Cell_Line->Stimulation Endpoint Measure Downstream Cytokines (e.g., TNF-α, IL-6 via ELISA) Stimulation->Endpoint Assess Functional Inhibition Compound 5-Amino-1-ethyl-N-methyl- 1H-pyrazole-4-carboxamide Compound->Biochem_Assay Test Compound

Caption: Workflow for validating IRAK4 inhibition.

Detailed Protocol: IRAK4 Biochemical Activity Assay (ADP-Glo™ Kinase Assay)

  • Objective: To determine the direct inhibitory effect of the test compound on IRAK4 kinase activity.

  • Materials: Recombinant human IRAK4 enzyme, Myelin Basic Protein (MBP) substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), test compound stock solution (in DMSO).

  • Procedure:

    • Prepare a serial dilution of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide in DMSO, followed by a further dilution in kinase buffer.

    • In a 384-well plate, add 2.5 µL of the diluted compound. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add 2.5 µL of a solution containing the IRAK4 enzyme and MBP substrate to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. Incubate at room temperature for 1 hour.

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Potential Target: Fms-like Tyrosine Kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs)

Mechanistic Rationale: The pyrazole-3-carboxamide and pyrazole-4-carboxamide scaffolds are prevalent in inhibitors of kinases crucial for cell cycle progression and oncogenic signaling, such as CDKs and FLT3.[4] Activating mutations in FLT3 are common drivers of Acute Myeloid Leukemia (AML).[4] Therefore, dual inhibitors of FLT3 and CDKs (which can overcome cell cycle-mediated resistance) are a promising therapeutic strategy. The design of potent 1H-pyrazole-3-carboxamide derivatives targeting both FLT3 and CDK2/4 highlights the potential of this chemical class.[4] The N-methyl-carboxamide moiety of our lead compound could potentially form key interactions within the ATP-binding pocket of these kinases.

Proposed Experimental Workflow:

FLT3_CDK_Workflow cluster_biochem Biochemical Screening cluster_cell Cellular Activity Compound 5-Amino-1-ethyl-N-methyl- 1H-pyrazole-4-carboxamide FLT3_Assay FLT3 Kinase Assay (IC50) Compound->FLT3_Assay CDK_Assay CDK2/4 Kinase Assays (IC50) Compound->CDK_Assay MV411_cells AML Cell Line with FLT3-ITD (e.g., MV4-11) FLT3_Assay->MV411_cells Confirm Potency CDK_Assay->MV411_cells Prolif_Assay Cell Proliferation Assay (e.g., CellTiter-Glo®) MV411_cells->Prolif_Assay Determine GI50 Phos_Assay Western Blot for p-FLT3 & p-Rb MV411_cells->Phos_Assay Confirm Target Engagement

Caption: Workflow for validating FLT3 and CDK inhibition.

Detailed Protocol: MV4-11 Cell Proliferation Assay

  • Objective: To assess the anti-proliferative effect of the test compound on a human AML cell line endogenously expressing a constitutively active FLT3 mutation (FLT3-ITD).

  • Materials: MV4-11 cells, RPMI-1640 medium supplemented with 10% FBS, 96-well cell culture plates, CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega), test compound.

  • Procedure:

    • Seed MV4-11 cells into a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

    • Treat the cells with a serial dilution of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide for 72 hours.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well, following the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated controls. Determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Part 2: Exploring G-Protein Coupled Receptor (GPCR) Modulation

While kinase inhibition is a primary hypothesis, the structural features of pyrazole-carboxamides also lend themselves to interaction with other target classes, notably GPCRs.

Potential Target: μ-Opioid Receptor (MOR)

Mechanistic Rationale: The search for safer analgesics has led to the development of Gi-biased MOR agonists. These compounds activate the desired Gi signaling pathway responsible for analgesia while avoiding the recruitment of β-arrestin, which is implicated in adverse effects like respiratory depression and tolerance.[5] Recently, pyrazole-1-carboxamide derivatives have been successfully identified as potent and selective Gi-biased MOR agonists.[5] This discovery opens a new and exciting therapeutic avenue for pyrazole-based compounds in the management of neuropathic pain. The N-substituted carboxamide of our lead compound is a key pharmacophore that could be explored for MOR activity.

Proposed Experimental Workflow:

MOR_Workflow cluster_primary Primary Assays cluster_secondary In Vivo Follow-up Compound 5-Amino-1-ethyl-N-methyl- 1H-pyrazole-4-carboxamide cAMP_Assay cAMP Accumulation Assay (Gi Pathway Activation) Compound->cAMP_Assay Determine EC50 Arrestin_Assay β-Arrestin Recruitment Assay (e.g., PathHunter®) Compound->Arrestin_Assay Determine EC50 Pain_Model Neuropathic Pain Model (e.g., Rat Spinal Nerve Ligation) cAMP_Assay->Pain_Model Advance Gi-Biased Hit Arrestin_Assay->Pain_Model Analgesia_Test Assess Analgesic Efficacy (e.g., Von Frey Test) Pain_Model->Analgesia_Test

Caption: Workflow for validating Gi-biased MOR agonism.

Detailed Protocol: β-Arrestin Recruitment Assay (PathHunter®)

  • Objective: To determine if the test compound induces the recruitment of β-arrestin 2 to the μ-opioid receptor, a key measure of pathway bias.

  • Materials: U2OS cells stably co-expressing ProLink-tagged MOR and an Enzyme Acceptor-tagged β-arrestin 2 (DiscoverX), assay buffer, test compound.

  • Procedure:

    • Plate the PathHunter® cells in a white, clear-bottom 384-well microplate and incubate for the recommended time.

    • Prepare serial dilutions of the test compound and a known β-arrestin recruiting agonist (e.g., DAMGO) as a positive control.

    • Add the diluted compounds to the cells and incubate at 37°C for 90 minutes.

    • Add PathHunter® detection reagents according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

    • Read chemiluminescence on a plate reader.

  • Data Analysis: Normalize the data to the maximal response of the positive control. Determine the EC50 and Emax values by fitting the data to a dose-response curve. A significantly lower Emax or higher EC50 compared to the cAMP assay would indicate Gi-bias.

Summary of Potential Targets and Key Data

Potential Target Class Specific Target(s) Therapeutic Area Key Rationale Primary Biochemical Assay Primary Cellular Assay
Kinase IRAK4Inflammatory Diseases, AutoimmunityStructural similarity to known pyrazole-based IRAK4 inhibitors.[3]ADP-Glo™ Kinase AssayCytokine Release (LPS-stimulated PBMCs)
Kinase FLT3, CDK2/4Oncology (e.g., AML)Pyrazole-carboxamide is a known scaffold for FLT3/CDK inhibitors.[4]LanthaScreen® Eu Kinase Binding AssayCell Proliferation (MV4-11 cells)
GPCR µ-Opioid Receptor (MOR)Pain ManagementPyrazole-carboxamides identified as Gi-biased MOR agonists.[5]cAMP Accumulation Assayβ-Arrestin Recruitment Assay
Enzyme Succinate Dehydrogenase (SDH)Infectious Disease (Fungal)Pyrazole-4-carboxamides are a major class of SDHI fungicides.[6]SDH Activity Assay (e.g., DCPIP reduction)Fungal Growth Inhibition Assay
Cytokine Interleukin-17 (IL-17)Autoimmune Diseases (e.g., Psoriasis)A pyrazole-5-carboxamide acts as an allosteric IL-17A inhibitor.[7]Surface Plasmon Resonance (SPR)IL-17-induced Gene Expression (HaCaT cells)

Conclusion and Future Directions

5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide stands as a promising, yet uncharacterized, molecule within a therapeutically rich chemical family. The evidence-based hypotheses presented in this guide, drawn from extensive research on structurally related compounds, strongly point towards kinase inhibition and GPCR modulation as primary avenues for investigation. The detailed experimental workflows provide a clear and robust strategy for elucidating the biological activity of this compound.

Initial screening should focus on the high-probability targets outlined: IRAK4 for inflammatory conditions and FLT3/CDKs for oncology. A positive result in these assays would warrant immediate progression to the corresponding cell-based functional assays to confirm on-target activity and cellular potency. Concurrently, broader screening against panels of kinases and GPCRs could uncover unexpected activities and open new therapeutic possibilities. By systematically applying the principles and protocols within this guide, researchers can efficiently and effectively probe the therapeutic potential of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide, potentially uncovering a novel candidate for the treatment of significant unmet medical needs.

References

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026). MDPI. Retrieved from [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Retrieved from [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (n.d.). PubMed Central. Retrieved from [Link]

  • Clinical proof of concept for small molecule mediated inhibition of IL-17 in psoriasis. (n.d.). bioRxiv. Retrieved from [Link]

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists. (2022). PubMed. Retrieved from [Link]

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2025). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. Retrieved from [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability Profiling of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide

Preamble: The Imperative of Early-Stage Physicochemical Characterization In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative of Early-Stage Physicochemical Characterization

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical early hurdles are the fundamental physicochemical properties of the molecule, which dictate its developability. A molecule with poor solubility or inherent instability, regardless of its in-vitro potency, is often destined for failure. This guide provides a comprehensive framework for the systematic evaluation of two such critical parameters—solubility and stability—using 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide as a representative NCE.

The pyrazole scaffold and its derivatives are of significant interest in medicinal chemistry, with many exhibiting a wide range of biological activities, including roles as potent enzyme inhibitors.[1][2][3] The successful development of any such candidate hinges on a robust understanding of its behavior in solution and its resilience to environmental stresses. This document is intended for researchers, chemists, and formulation scientists, offering not just protocols, but the strategic rationale behind them, ensuring that the data generated is both reliable and translatable to downstream development decisions.

Part 1: Foundational Physicochemical & Structural Assessment

Before embarking on solubility and stability studies, it is paramount to confirm the identity, purity, and fundamental properties of the test article. A failure to do so can invalidate all subsequent work.

1.1. Structural Confirmation and Purity Analysis The structural integrity of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide should be unequivocally confirmed. Standard spectroscopic methods are indispensable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by mapping the chemical environment of each proton and carbon atom. The spectra should be consistent with the proposed structure, including the characteristic shifts for the pyrazole ring protons, the ethyl and methyl substituents, and the amide protons.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight and elemental composition, providing a high degree of confidence in the molecular formula.[2]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the N-H stretches of the amino and amide groups, and the C=O stretch of the carboxamide.[2]

  • Purity Assessment (HPLC-UV/DAD): A high-performance liquid chromatography (HPLC) method with a photodiode array (PDA) or UV detector must be developed to assess the purity of the compound. A purity level of >95% is generally considered the minimum for proceeding with detailed physicochemical studies.

1.2. Predicted Physicochemical Properties While experimental data is the gold standard, in-silico prediction tools provide valuable initial estimates. For the closely related structure, 5-amino-1-methyl-1H-pyrazole-4-carboxamide (lacking the N1-ethyl and N-amide-methyl groups of our target compound), publicly available computed properties suggest a molecule with a molecular weight of approximately 140.14 g/mol and a low lipophilicity (XLogP3 ≈ -0.7).[4] These predictions imply that our target compound, with its additional ethyl and methyl groups, will be slightly larger and more lipophilic, which will directly influence its solubility profile.

PropertyPredicted Value (for C₅H₈N₄O analog)Expected Trend for Target CompoundRationale
Molecular Weight 140.14 g/mol [4]HigherAddition of C₂H₅ and CH₃ groups
XLogP3 -0.7[4]Higher (More Lipophilic)Addition of non-polar alkyl groups
Hydrogen Bond Donors 2[4]2The primary amine and amide N-H remain
Hydrogen Bond Acceptors 3[4]3The pyrazole nitrogens and carbonyl oxygen remain

Part 2: A Methodical Approach to Solubility Determination

Solubility is not a single value but a parameter dependent on the solvent system, temperature, and physical state of the solute. A comprehensive profile across various aqueous and organic media is required.

2.1. Causality in Solvent Selection The choice of solvents is strategic, designed to answer specific questions relevant to the drug development process:

  • Aqueous Buffers (pH 3.0, 7.4, 9.0): These are selected to understand the compound's solubility at pH values relevant to the gastrointestinal tract (stomach, small intestine) and physiological blood pH. The presence of an amino group suggests that the compound's ionization state, and therefore solubility, will be pH-dependent.

  • Biorelevant Media (e.g., FaSSIF, FeSSIF): Fasted-State and Fed-State Simulated Intestinal Fluids provide a more accurate prediction of in-vivo solubility by incorporating bile salts and phospholipids.

  • Organic Solvents (e.g., Ethanol, DMSO, THF): Data in these solvents is critical for chemical synthesis, purification (recrystallization is often performed in solvents like ethanol), and analytical method development.[5][6][7][8]

2.2. Experimental Protocol: Kinetic Solubility Screening This high-throughput method provides a rapid assessment of solubility, ideal for early-stage discovery. It measures the solubility of a compound precipitating out of a DMSO stock solution upon addition to an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense 98 µL of each selected aqueous buffer into the wells of a 96-well microplate.

  • Compound Addition: Add 2 µL of the DMSO stock solution to the buffer-containing wells. This initiates precipitation of the compound beyond its solubility limit.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow the system to reach equilibrium.

  • Clarification: Centrifuge the plate to pellet the precipitated solid.

  • Analysis: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy via a plate reader.

2.3. Experimental Protocol: Thermodynamic (Shake-Flask) Solubility This is the definitive method for determining thermodynamic equilibrium solubility.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a selected solvent (e.g., pH 7.4 buffer).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C and 37°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed visually at the end of the experiment.

  • Phase Separation: Allow the vials to stand, or centrifuge them, to separate the solid from the supernatant.

  • Filtration: Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.

2.4. Data Presentation: Solubility Profile

Solvent SystemTemperature (°C)MethodSolubility (µg/mL)
0.01 M HCl (pH ≈ 2)25Shake-Flask[Experimental Result]
PBS (pH 7.4)25Shake-Flask[Experimental Result]
PBS (pH 7.4)37Shake-Flask[Experimental Result]
0.01 M Borate Buffer (pH 9.0)25Shake-Flask[Experimental Result]
Ethanol25Shake-Flask[Experimental Result]
DMSO25Shake-Flask[Experimental Result]

2.5. Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility NCE NCE Solid Stock 10 mM DMSO Stock NCE->Stock Add_T Add Excess Solid to Solvent NCE->Add_T Add Add Stock to Buffer (96-well plate) Stock->Add Solvents Aqueous & Organic Solvents Solvents->Add Solvents->Add_T Incubate_K Incubate & Shake (2h) Add->Incubate_K Analyze_K Analyze Supernatant (LC-MS or UV) Incubate_K->Analyze_K Result Comprehensive Solubility Profile Analyze_K->Result Incubate_T Shake & Equilibrate (24-48h) Add_T->Incubate_T Filter Filter Supernatant Incubate_T->Filter Analyze_T Quantify via HPLC-UV Filter->Analyze_T Analyze_T->Result

Caption: Workflow for solubility profiling.

Part 3: Probing Molecular Stability via Forced Degradation

A stability-indicating analytical method and a forced degradation study are mandated by regulatory bodies like the ICH to understand how a drug substance might change under various environmental conditions.[9] This study is foundational for determining storage requirements, shelf-life, and potential degradation pathways.

3.1. The Principle of a Self-Validating Stability Study The core of this process is the development of a stability-indicating HPLC method . This method must be able to do more than just quantify the parent compound; it must separate the intact parent peak from all potential degradation products, process impurities, and excipients. The forced degradation study itself serves as the ultimate validation of this method. By intentionally creating degradants, we prove that the method can resolve them from the parent drug.

3.2. Experimental Protocol: Forced Degradation (Stress Testing) The compound is subjected to a range of harsh conditions, aiming for 5-20% degradation to ensure that primary degradation pathways are observed without destroying the molecule entirely.

Methodology:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

  • Stress Conditions: For each condition, mix the stock solution with the stressor in a clear vial. Include a control sample (stock solution with deionized water) for each condition.

    • Acidic Hydrolysis: Mix with 0.1 M HCl. Heat at 60°C for 2, 4, 8, 24 hours.

    • Basic Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature for 2, 4, 8, 24 hours. (Base-catalyzed reactions are often faster).

    • Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature, protected from light, for 2, 4, 8, 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C in the dark. Analyze at 24, 48, 72 hours. Also, test the solid compound in a 60°C oven.

    • Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A parallel sample should be wrapped in aluminum foil as a dark control.

  • Time-Point Sampling: At each designated time point, withdraw an aliquot of the stressed sample.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution (e.g., add an equimolar amount of base or acid) to halt the degradation reaction before analysis.

  • Analysis: Analyze all samples using the developed stability-indicating HPLC-UV/DAD method. The use of a DAD allows for peak purity analysis, which can help determine if a peak corresponds to a single compound. LC-MS can be used in parallel to identify the mass of any degradants formed.

3.3. Data Presentation: Forced Degradation Summary

Stress ConditionDuration% Assay of Parent Compound% DegradationNo. of DegradantsMass Balance (%)
Control (Initial) 0 hr100.00.00100.0
0.1 M HCl 24 hr[Result][Result][Result][Result]
0.1 M NaOH 8 hr[Result][Result][Result][Result]
3% H₂O₂ 24 hr[Result][Result][Result][Result]
Thermal (60°C) 72 hr[Result][Result][Result][Result]
Photolytic (ICH) -[Result][Result][Result][Result]

Mass Balance = (% Assay of Parent + % Area of all Degradants) / (% Assay of Initial) x 100. A value between 95-105% indicates a good stability-indicating method.

3.4. Visualization: Forced Degradation Workflow

G cluster_method Method Development cluster_stress Stress Application cluster_analysis Analysis & Evaluation DevHPLC Develop Stability-Indicating HPLC-UV/DAD Method Analyze Analyze by HPLC DevHPLC->Analyze NCE_sol NCE in Solution Acid Acidic (HCl, Heat) NCE_sol->Acid Base Basic (NaOH, RT) NCE_sol->Base Ox Oxidative (H₂O₂, RT) NCE_sol->Ox Thermal Thermal (Heat) NCE_sol->Thermal Photo Photolytic (ICH Light) NCE_sol->Photo Sample Sample at Time Points & Neutralize Acid->Sample Base->Sample Ox->Sample Thermal->Sample Photo->Sample Sample->Analyze Evaluate Evaluate: - % Degradation - Peak Purity - Mass Balance Analyze->Evaluate Report Stability Profile & Degradation Pathway ID Evaluate->Report

Caption: Workflow for forced degradation studies.

Conclusion

The systematic evaluation of solubility and stability outlined in this guide provides the foundational data package required for any NCE, including 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide. The kinetic and thermodynamic solubility data will inform formulation strategies and potential bioavailability, while the forced degradation study validates a critical analytical method and reveals the compound's intrinsic liabilities. This early, rigorous characterization is not merely a data-gathering exercise; it is a critical risk-mitigation strategy that enables informed, data-driven decisions, ultimately increasing the probability of success in the long and arduous path of drug development.

References

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026). MDPI. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). SCIRP. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). SpringerLink. [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (2013). National Center for Biotechnology Information. [Link]

  • 5-amino-1-methyl-1H-pyrazole-4-carboxamide. (n.d.). PubChem. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. [Link]

  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. [Link]

  • (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (n.d.). ResearchGate. [Link]

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. (n.d.). PubChem. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry. [Link]

Sources

Exploratory

Part 1: The Rise of a Privileged Scaffold: An Introduction

An In-depth Technical Guide to the Discovery and History of 5-Aminopyrazole Carboxamides The 5-aminopyrazole carboxamide core is a prominent heterocyclic scaffold that has garnered significant attention in the fields of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of 5-Aminopyrazole Carboxamides

The 5-aminopyrazole carboxamide core is a prominent heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and agrochemicals.[1][2] Its inherent structural features, including multiple points for substitution and the ability to form key hydrogen bonds, make it a versatile building block for the design of biologically active molecules.[3][4] This guide provides a comprehensive overview of the discovery, history, synthesis, and diverse applications of this remarkable chemical entity, tailored for researchers, scientists, and professionals in drug development. The narrative will delve into the causality behind experimental choices and provide self-validating protocols, ensuring a blend of technical accuracy and practical insight.

The significance of the 5-aminopyrazole carboxamide scaffold lies in its wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and enzyme inhibitory properties.[3][4] This has led to its incorporation into numerous clinically successful drugs and promising drug candidates.[4]

Part 2: Genesis of a Scaffold: Discovery and Historical Development

The history of 5-aminopyrazoles spans over a century, with their chemistry being extensively investigated and reviewed in the mid-20th century.[1][2] The initial discovery and synthesis of the 5-aminopyrazole core laid the foundation for the subsequent development of 5-aminopyrazole carboxamides. The most versatile and historically significant method for synthesizing the 5-aminopyrazole ring system involves the condensation of β-ketonitriles with hydrazines.[2] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield the 5-aminopyrazole.[2]

Another key historical route to this scaffold is the condensation of α,β-unsaturated nitriles with hydrazines. The presence of a leaving group on the alkene is crucial for the successful formation of the aromatic pyrazole ring. Over the years, these foundational synthetic strategies have been refined and expanded upon, leading to a plethora of substituted 5-aminopyrazole derivatives. The introduction of the carboxamide functional group at the 4-position of the pyrazole ring proved to be a pivotal moment, significantly broadening the therapeutic potential of this scaffold and leading to the development of highly specific and potent drug molecules.

Part 3: Architecting the Core: Synthetic Methodologies

The synthesis of 5-aminopyrazole carboxamides can be achieved through various routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. This section details the most common and effective synthetic strategies.

Pillar 1: Condensation of β-Ketonitriles with Hydrazines

This classical approach remains one of the most versatile methods for the synthesis of 5-aminopyrazoles.[2] The reaction is initiated by the nucleophilic attack of a hydrazine on the carbonyl group of a β-ketonitrile to form a hydrazone intermediate. Subsequent intramolecular cyclization, involving the attack of the other nitrogen of the hydrazine on the nitrile carbon, leads to the formation of the 5-aminopyrazole ring.[2]

Detailed Experimental Protocol: Synthesis of 5-amino-3-methylpyrazole-4-carboxamide [2]

  • Reaction Setup: To a solution of α-cyano-β-dimethylaminocrotonamide (1 mmol) in a suitable solvent such as ethanol, add hydrazine hydrate (1.2 mmol).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight, depending on the specific substrates.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by evaporation of the solvent followed by purification using techniques such as recrystallization or column chromatography.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Process cluster_end Isolation & Purification A α-Cyano-β-dimethylaminocrotonamide C Reaction Vessel (Ethanol) A->C B Hydrazine Hydrate B->C D Stirring/Reflux C->D Heat/Stir E TLC Monitoring D->E Time F Cooling & Filtration E->F Completion G Recrystallization/ Column Chromatography F->G H 5-amino-3-methylpyrazole-4-carboxamide G->H

Caption: Workflow for the synthesis of 5-amino-3-methylpyrazole-4-carboxamide.

Pillar 2: Cyclization of α,β-Unsaturated Nitriles

This method provides an alternative and efficient route to the 5-aminopyrazole core. The reaction involves the condensation of an α,β-unsaturated nitrile, bearing a suitable leaving group at the β-position, with a hydrazine. The reaction conditions can influence the regioselectivity of the final product.

Detailed Experimental Protocol: Synthesis of a 5-Aminopyrazole-4-carbonitrile derivative [3]

  • Reaction Setup: A mixture of an appropriate 2-(arylidene)malononitrile derivative (1 mmol) and a 5-aminopyrazole (1 mmol) is prepared in a suitable solvent like ethanol.

  • Catalyst/Reagent: A catalytic amount of a base such as triethylamine (TEA) is often added to facilitate the reaction.

  • Reaction Conditions: The mixture is typically heated under reflux for several hours.

  • Monitoring and Work-up: The reaction is monitored by TLC. After completion, the mixture is cooled, and the precipitated solid is collected by filtration, washed, and dried.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Process cluster_end Isolation A 2-(Arylidene)malononitrile C Reaction Vessel (Ethanol, TEA) A->C B 5-Aminopyrazole B->C D Reflux C->D Heat E TLC Monitoring D->E Time F Cooling & Filtration E->F Completion G Washing & Drying F->G H 5-Aminopyrazole-4-carbonitrile Derivative G->H

Caption: Synthetic pathway for a 5-aminopyrazole-4-carbonitrile derivative.

Data Presentation: Comparative Analysis of Synthetic Routes
Synthetic RouteKey Starting MaterialsTypical Reaction ConditionsYield RangeAdvantagesDisadvantages
Condensation of β-Ketonitriles β-Ketonitriles, HydrazinesRoom temperature to reflux, various solventsGood to ExcellentVersatile, well-establishedAvailability of substituted β-ketonitriles can be a limitation
Cyclization of α,β-Unsaturated Nitriles α,β-Unsaturated nitriles, HydrazinesOften requires a base catalyst, refluxModerate to GoodAccess to diverse substitution patternsRegioselectivity can be an issue
Multi-component Reactions Aldehydes, Malononitrile, PhenylhydrazineCatalytic, often in green solventsGood to ExcellentHigh atom economy, operational simplicityOptimization of reaction conditions can be complex

Part 4: From Scaffold to Solution: Applications in Drug Development

The 5-aminopyrazole carboxamide scaffold is a cornerstone in modern drug discovery, with its derivatives showing remarkable efficacy against a range of diseases.

Case Study 1: Bumped-Kinase Inhibitors (BKIs) for Cryptosporidiosis

Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, poses a significant threat to global health, particularly in children and immunocompromised individuals.[5][6] Selective 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors (BKIs) have emerged as a promising therapeutic strategy.[5][6][7] These inhibitors are designed to selectively target parasite kinases, such as calcium-dependent protein kinase 1 (CDPK1), which are essential for parasite viability.[5] The "bumped" design allows the inhibitor to fit into a modified ATP-binding pocket of the parasite kinase, while being excluded from the corresponding human kinases, thus ensuring selectivity and reducing off-target effects. Several BKIs based on the 5-aminopyrazole-4-carboxamide scaffold have demonstrated potent anti-parasitic activity in both in vitro and in vivo models.[5][6]

G BKI 5-Aminopyrazole Carboxamide BKI CpCDPK1 Cryptosporidium parvum CDPK1 BKI->CpCDPK1 Inhibits Invasion Host Cell Invasion CpCDPK1->Invasion Essential for Replication Parasite Replication CpCDPK1->Replication Essential for Disease Cryptosporidiosis Invasion->Disease Replication->Disease

Caption: Mechanism of action of BKIs in Cryptosporidiosis.

Case Study 2: Pan-FGFR Covalent Inhibitors for Cancer Therapy

Aberrant activation of fibroblast growth factor receptors (FGFRs) is a key driver in various cancers.[8] The development of FGFR inhibitors is a clinically validated strategy for cancer treatment. However, the emergence of drug resistance, often due to mutations in the FGFR kinase domain, limits the efficacy of existing therapies.[8] To overcome this challenge, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as novel pan-FGFR covalent inhibitors.[8] These compounds are designed to form an irreversible covalent bond with a cysteine residue in the active site of FGFR, leading to sustained inhibition of both wild-type and mutant forms of the receptor.[8]

Case Study 3: The Pyrazole Core in Blockbuster Drugs - Celecoxib and Sildenafil

The versatility of the pyrazole scaffold is exemplified by its presence in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra).

  • Celecoxib: A selective COX-2 inhibitor, Celecoxib, is widely used for the treatment of pain and inflammation.[9][10] Its synthesis involves the reaction of a trifluoromethyl β-dicarbonyl compound with an N-substituted hydrazine.[9] The discovery of Celecoxib was a landmark in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles.[9]

  • Sildenafil: Initially investigated for hypertension and angina, Sildenafil was serendipitously discovered to be an effective treatment for erectile dysfunction.[11][12][13] The synthesis of Sildenafil involves the preparation of a pyrazole derivative, which is then elaborated to form the final pyrazolopyrimidinone structure.[14]

Part 5: Future Horizons and Conclusion

The 5-aminopyrazole carboxamide scaffold continues to be a fertile ground for drug discovery and development. Emerging applications include their use as Bruton's tyrosine kinase (BTK) inhibitors for autoimmune diseases and as potential agents for blocking malaria transmission.[15][16] The ongoing exploration of new synthetic methodologies, including green chemistry approaches, will undoubtedly lead to the discovery of novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Part 6: References

  • Ojo, K. K., et al. (2019). Development of 5-Aminopyrazole-4-carboxamide-based Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy. Journal of Medicinal Chemistry, 62(7), 3366-3383. [Link]

  • Hassan, A. A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(1), 123. [Link]

  • El-Sayed, W. A., et al. (2020). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2020(1), 1-48. [Link]

  • Elgemeie, G. H., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 265-281. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 317-353). Italian Society of Chemistry. [Link]

  • Elgemeie, G. H., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 265-281. [Link]

  • Zhou, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116558. [Link]

  • Ojo, K. K., et al. (2019). Development of 5-Aminopyrazole-4-carboxamide-based Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy. Journal of Medicinal Chemistry, 62(7), 3366-3383. [Link]

  • Ojo, K. K., et al. (2019). Development of 5-Aminopyrazole-4-carboxamide-based Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy. Journal of Medicinal Chemistry, 62(7), 3366-3383. [Link]

  • Oniscu, A., et al. (2020). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Molecules, 25(22), 5469. [Link]

  • Ghorab, M. M., et al. (2014). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 19(6), 7195-7214. [Link]

  • Wikipedia. (2024). Sildenafil. [Link]

  • Wikipedia. (2024). Celecoxib. [Link]

  • Li, Y., et al. (2023). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 71(33), 12616-12627. [Link]

  • De Vicente, J., et al. (2018). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters, 9(9), 870-875. [Link]

  • Wang, Y., et al. (2020). 5-Aminopyrazole-4-carboxamide analogues are selective inhibitors of Plasmodium falciparum microgametocyte exflagellation and potential malaria transmission blocking agents. Bioorganic & Medicinal Chemistry Letters, 30(20), 127477. [Link]

  • Kumar, V., et al. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Recent Patents on Inflammation & Allergy Drug Discovery, 7(2), 124-134. [Link]

  • ACS Axial. (2024). Viagra's Journey to Blockbuster Patent and the Single Journal Article It Cites. [Link]

  • Pratama, M. R. F., & Hariono, M. (2021). Review: The Discovery and Development of Sildenafil Citrate. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 8(2), 85-93. [Link]

  • Reddy, M. S., et al. (2011). U.S. Patent No. 7,919,633 B2. Washington, DC: U.S. Patent and Trademark Office.

  • Hussein, M. A., Mosaad, Y. O., & Gobba, N. A. E. K. (2016). Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. Journal of Developing Drugs, 5(2), 1-5. [Link]

Sources

Foundational

The Compass of Discovery: A Technical Guide to the Physicochemical Characterization of Novel Pyrazole Compounds

For Immediate Release [City, State] – January 26, 2026 – In the intricate landscape of drug discovery and development, the pyrazole scaffold has emerged as a cornerstone for a multitude of therapeutic agents.[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 26, 2026 – In the intricate landscape of drug discovery and development, the pyrazole scaffold has emerged as a cornerstone for a multitude of therapeutic agents.[1][2][3][4] Its versatile chemical nature allows for the synthesis of a wide array of derivatives with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6][7][8] However, the journey from a promising pyrazole-based molecule to a viable drug candidate is paved with rigorous scientific investigation. At the heart of this endeavor lies a comprehensive physicochemical characterization, a critical process that elucidates the fundamental properties of a compound, thereby guiding its development and ensuring its safety and efficacy.

This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, provides a holistic overview of the essential techniques and strategic considerations for the physicochemical characterization of novel pyrazole compounds. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical accuracy with field-proven insights to empower researchers in their quest for transformative medicines.

Section 1: The Strategic Imperative of Physicochemical Profiling

The physicochemical properties of a drug molecule are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built.[9] For pyrazole derivatives, a thorough understanding of these characteristics is paramount for several reasons:

  • Guiding Lead Optimization: Early-stage characterization allows for the rational design and selection of derivatives with improved drug-like properties.

  • Predicting In Vivo Behavior: Properties such as solubility, lipophilicity, and pKa are crucial determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Ensuring Formulation Development: Understanding the solid-state properties of a compound is essential for developing stable and bioavailable drug formulations.

  • Meeting Regulatory Requirements: A comprehensive physicochemical data package is a non-negotiable component of any regulatory submission.

The following diagram illustrates the central role of physicochemical characterization in the drug discovery and development pipeline.

Physicochemical_Characterization_Workflow cluster_Discovery Discovery & Lead Optimization cluster_Characterization Physicochemical Characterization cluster_Development Preclinical & Clinical Development Synthesis Synthesis Initial_Screening Initial_Screening Synthesis->Initial_Screening New Compounds Structural_Elucidation Structural_Elucidation Initial_Screening->Structural_Elucidation Hits/Leads Purity_Assessment Purity_Assessment Structural_Elucidation->Purity_Assessment Solid_State_Properties Solid_State_Properties Purity_Assessment->Solid_State_Properties Solution_Properties Solution_Properties Purity_Assessment->Solution_Properties Formulation Formulation Solid_State_Properties->Formulation ADME_Tox ADME_Tox Solution_Properties->ADME_Tox Clinical_Trials Clinical_Trials Formulation->Clinical_Trials ADME_Tox->Clinical_Trials

Caption: The pivotal role of physicochemical characterization in the drug development continuum.

Section 2: Foundational Pillars of Characterization

A robust characterization workflow for novel pyrazole compounds rests on four foundational pillars: Structural Elucidation, Purity Assessment, Solid-State Properties, and Solution Properties.

Structural Elucidation: Confirming the Molecular Blueprint

The unambiguous confirmation of the chemical structure is the first and most critical step. A combination of spectroscopic techniques is employed to piece together the molecular puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N): NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. For pyrazoles, ¹⁵N NMR can be particularly insightful for probing the electronic environment of the nitrogen atoms within the heterocyclic ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight of the compound, confirming its elemental composition. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy identifies characteristic functional groups present in the molecule, while UV-Vis spectroscopy provides information about the electronic transitions and the chromophoric system of the pyrazole derivative.

Table 1: Key Spectroscopic Data for a Hypothetical Pyrazole Derivative

TechniqueParameterObserved ValueInterpretation
¹H NMR Chemical Shift (δ)7.8 (s, 1H), 7.4 (m, 5H), 4.2 (q, 2H), 1.3 (t, 3H)Aromatic and aliphatic protons consistent with a substituted pyrazole.
¹³C NMR Chemical Shift (δ)155.2, 140.1, 129.5, 128.8, 126.3, 105.4, 61.5, 14.7Carbon signals corresponding to the pyrazole ring, phenyl substituent, and ethyl group.
HRMS m/z [M+H]⁺215.1234Elemental composition confirmed as C₁₂H₁₄N₂O.
IR Wavenumber (cm⁻¹)3050, 2980, 1610, 1500C-H (aromatic & aliphatic), C=N, C=C stretching vibrations.
Purity Assessment: Ensuring the Integrity of the Sample

The presence of impurities can significantly impact the interpretation of biological data and pose safety risks. Therefore, a rigorous assessment of purity is mandatory.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with UV detection, is the workhorse for purity analysis. A gradient elution method is typically employed to separate the main compound from any potential impurities. Purity is often reported as the percentage of the main peak area relative to the total peak area.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of impurities by their mass-to-charge ratio, providing valuable insights into their potential origin (e.g., starting materials, by-products).

Experimental Protocol: HPLC Purity Assessment

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions.

  • Sample Preparation: Dissolve the pyrazole compound in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.

  • Injection: Inject 5-10 µL of the sample onto a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Elution: Run a linear gradient from a low to a high percentage of organic solvent (e.g., 10% to 90% acetonitrile in water with 0.1% formic acid) over 20-30 minutes.

  • Detection: Monitor the eluent at a suitable wavelength (e.g., 254 nm) using a UV detector.

  • Data Analysis: Integrate the peak areas and calculate the purity as: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Solid-State Properties: Understanding the Material Form

The solid-state properties of a drug substance have a profound impact on its stability, manufacturability, and bioavailability.

  • X-ray Powder Diffraction (XRPD): XRPD is a powerful technique for identifying the crystalline form (polymorph) of the compound. Different polymorphs can exhibit different solubilities and stabilities.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the compound and to determine the presence of solvates or hydrates.

Solid_State_Analysis Pyrazole_Compound Pyrazole_Compound XRPD XRPD Pyrazole_Compound->XRPD DSC DSC Pyrazole_Compound->DSC TGA TGA Pyrazole_Compound->TGA Crystallinity Crystallinity XRPD->Crystallinity Polymorphism Polymorphism XRPD->Polymorphism Melting_Point Melting_Point DSC->Melting_Point Thermal_Events Thermal_Events DSC->Thermal_Events Thermal_Stability Thermal_Stability TGA->Thermal_Stability Solvation_State Solvation_State TGA->Solvation_State

Caption: A workflow for comprehensive solid-state characterization of pyrazole compounds.

Solution Properties: Predicting Biological Performance

The behavior of a drug in solution is a critical determinant of its absorption and distribution in the body.

  • Aqueous Solubility: This is a measure of the maximum amount of a compound that can dissolve in water at a specific temperature and pH. Low aqueous solubility is a common challenge in drug development.

  • Lipophilicity (LogP/LogD): Lipophilicity is a measure of a compound's affinity for a nonpolar environment. The partition coefficient (LogP) and distribution coefficient (LogD at a specific pH) are key parameters for predicting membrane permeability and oral absorption.[8]

  • Ionization Constant (pKa): The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. The ionization state of a drug affects its solubility, permeability, and interaction with biological targets.[10]

Table 2: Representative Solution Properties of a Pyrazole Drug Candidate

PropertyMethodValueSignificance
Aqueous Solubility Shake-flask at pH 7.410 µg/mLLow solubility may limit oral bioavailability.
LogD₇.₄ Shake-flask (octanol/buffer)2.5Optimal lipophilicity for membrane permeability.
pKa Potentiometric titration4.2 (basic)The compound will be predominantly neutral at physiological pH.

Section 3: Causality and Self-Validation in Experimental Design

The trustworthiness of physicochemical data hinges on a well-designed and self-validating experimental approach.

  • Orthogonal Methods: Employing multiple, independent analytical techniques to measure the same property provides a high degree of confidence in the results. For example, purity can be assessed by both HPLC-UV and quantitative NMR (qNMR).

  • System Suitability: Before each experimental run, system suitability tests must be performed to ensure that the analytical instrument is performing within established specifications.

  • Reference Standards: The use of certified reference standards is crucial for the calibration of instruments and the validation of analytical methods.

  • Forced Degradation Studies: Subjecting the pyrazole compound to stress conditions (e.g., acid, base, oxidation, heat, light) helps to identify potential degradation products and establish the stability-indicating nature of the analytical methods.

Section 4: Conclusion and Future Directions

The physicochemical characterization of novel pyrazole compounds is a multifaceted and indispensable component of modern drug discovery. A systematic and scientifically rigorous approach, as outlined in this guide, is essential for de-risking drug candidates and accelerating their path to the clinic. As analytical technologies continue to advance, we can anticipate the integration of more sophisticated techniques, such as in-silico prediction models and high-throughput screening methods, to further enhance the efficiency and predictive power of physicochemical profiling. The continued exploration of the rich chemical space of pyrazole derivatives, guided by a deep understanding of their fundamental properties, holds immense promise for the development of next-generation therapeutics.

References

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Deriv
  • review of pyrazole compounds' production, use, and pharmacological activity. [Source Not Available].
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews.
  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Source Not Available].
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
  • Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. Semantic Scholar.
  • Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti. Der Pharma Chemica.

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Two-Step Synthesis Protocol for 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide

Abstract The 5-amino-1H-pyrazole-4-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous targeted therapeutic agents, particularly kinase inhibitors.[1][2][3] This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-amino-1H-pyrazole-4-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous targeted therapeutic agents, particularly kinase inhibitors.[1][2][3] This application note provides a comprehensive, step-by-step protocol for the synthesis of a key derivative, 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide. The described method is a robust, two-step process commencing with the cyclocondensation of ethylhydrazine and ethyl (ethoxymethylene)cyanoacetate to form the pyrazole core, followed by direct aminolysis to yield the final N-methyl carboxamide. This guide is designed for researchers in synthetic chemistry and drug development, offering detailed procedural instructions, mechanistic rationale, and integrated safety precautions to ensure reliable and safe execution.

Introduction and Synthetic Strategy

5-Aminopyrazole derivatives are foundational building blocks for a diverse range of biologically active molecules.[4][5] Their utility is primarily due to their ability to act as versatile intermediates in the construction of more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. The title compound, 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide, is of significant interest for its potential application in the development of targeted inhibitors for various protein kinases.

The synthetic approach detailed herein is designed for efficiency and scalability, breaking the process into two logical and high-yielding stages:

  • Stage 1: Pyrazole Ring Formation. This step employs a classic and highly reliable condensation reaction between a hydrazine derivative (ethylhydrazine) and an activated cyanoacrylate (ethyl (ethoxymethylene)cyanoacetate).[6][7] This reaction proceeds via a nucleophilic attack followed by intramolecular cyclization to selectively form the desired 5-aminopyrazole regioisomer.[3]

  • Stage 2: Amidation. The ethyl ester intermediate is converted to the final N-methyl carboxamide via direct aminolysis with a solution of methylamine. This nucleophilic acyl substitution is a straightforward and effective method for amide formation from esters.

This two-step sequence provides a clear and reproducible path to the target molecule, as illustrated in the reaction scheme below.

Reaction_Scheme start1 Ethyl (ethoxymethylene)cyanoacetate inv1 start1->inv1 start2 Ethylhydrazine start2->inv1 Stage 1 Ethanol, Reflux intermediate Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate inv2 intermediate->inv2 Stage 2 Ethanol reagent2 Methylamine (CH3NH2) reagent2->inv2 final_product 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide inv1->intermediate inv2->final_product

Figure 1: Overall two-step synthesis of the target compound.

Stage 1: Synthesis of Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate

Principle and Rationale

The formation of the 5-aminopyrazole ring is achieved through the condensation of ethylhydrazine with ethyl (ethoxymethylene)cyanoacetate (EEC). The reaction mechanism involves two key steps:

  • Michael Addition: The more nucleophilic terminal nitrogen of ethylhydrazine attacks the electron-deficient β-carbon of the EEC.

  • Intramolecular Cyclization & Elimination: The second nitrogen atom of the hydrazine moiety then attacks the electrophilic carbon of the nitrile group, leading to a five-membered ring. Subsequent tautomerization and elimination of ethanol yield the stable aromatic pyrazole ring.

Ethanol is an ideal solvent for this reaction as it readily dissolves the reactants and is suitable for reflux conditions, which provide the necessary activation energy.

Materials and Equipment
ReagentCAS No.Molar Mass ( g/mol )AmountMoles (mmol)
Ethyl (ethoxymethylene)cyanoacetate94-05-3169.1610.0 g59.1
Ethylhydrazine oxalate6629-34-1150.119.76 g65.0
Sodium Bicarbonate (NaHCO₃)144-55-884.0111.0 g130.9
Absolute Ethanol (200 proof)64-17-546.07150 mL-
Deionized Water7732-18-518.02~500 mL-

Note: Ethylhydrazine is often supplied as an oxalate salt for stability. It must be neutralized in situ or extracted as a free base before use. This protocol utilizes in situ neutralization with sodium bicarbonate.

Equipment:

  • 500 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • TLC plates (Silica gel 60 F254)

Detailed Experimental Protocol
  • Reaction Setup: To a 500 mL round-bottom flask, add ethyl (ethoxymethylene)cyanoacetate (10.0 g, 59.1 mmol), ethylhydrazine oxalate (9.76 g, 65.0 mmol), sodium bicarbonate (11.0 g, 130.9 mmol), and absolute ethanol (150 mL).

  • Reaction Execution: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The solid sodium bicarbonate will remain as a suspension.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate. The starting EEC spot should gradually be replaced by a new, more polar product spot. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Filter the mixture to remove the inorganic salts (sodium oxalate and excess sodium bicarbonate) and wash the solids with a small amount of ethanol.

  • Precipitation: Combine the filtrate and the washings and transfer to a large beaker. Slowly pour this solution into 500 mL of ice-cold deionized water while stirring. A white or off-white precipitate of the product will form.

  • Purification: Allow the suspension to stir in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water (2 x 50 mL).

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The typical yield is 85-95%. The product is often of sufficient purity for the next step, but can be further purified by recrystallization from an ethanol/water mixture if needed.

Stage 2: Synthesis of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide

Principle and Rationale

This stage involves the conversion of the ethyl ester to an N-methyl amide through aminolysis. Methylamine, being a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the more thermodynamically stable amide, releasing ethanol as a byproduct. Using a solution of methylamine in a solvent like ethanol and allowing the reaction to proceed at room temperature for an extended period is sufficient to drive the reaction to completion.

Materials and Equipment
ReagentCAS No.Molar Mass ( g/mol )AmountMoles (mmol)
Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate(from Stage 1)183.219.16 g50.0
Methylamine solution (33 wt. % in Ethanol)74-89-531.0628.4 mL~300
Deionized Water7732-18-518.02~200 mL-

Equipment:

  • 250 mL round-bottom flask with a stopper

  • Magnetic stirrer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate (9.16 g, 50.0 mmol) in the methylamine solution in ethanol (28.4 mL).

    • Causality Note: A significant excess of methylamine is used to ensure the reaction equilibrium is shifted strongly towards the product side.

  • Reaction Execution: Stopper the flask securely and stir the solution at room temperature.

  • Monitoring: Monitor the reaction by TLC (Mobile phase: 9:1 Dichloromethane:Methanol). The ester starting material is significantly less polar than the final amide product. The reaction is typically complete after 16-24 hours.

  • Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess methylamine and most of the ethanol.

  • Precipitation: To the resulting slurry or oil, add 150 mL of cold deionized water and stir vigorously. The final product should precipitate as a white solid.

  • Purification and Drying: Collect the solid by vacuum filtration, wash it with cold water (2 x 30 mL), and dry it under vacuum to a constant weight. The typical yield is 90-98%.

Overall Experimental Workflow

The entire process, from initial setup to final product characterization, follows a logical sequence of synthesis and purification steps.

Workflow setup1 Setup Stage 1 (Reactants + Ethanol) reflux Reflux Reaction (4-6 hours) setup1->reflux monitor1 Monitor via TLC reflux->monitor1 filter_salts Cool & Filter Salts monitor1->filter_salts precipitate1 Precipitate in Ice Water filter_salts->precipitate1 isolate1 Isolate Intermediate (Vacuum Filtration) precipitate1->isolate1 dry1 Dry Intermediate isolate1->dry1 setup2 Setup Stage 2 (Intermediate + CH3NH2/EtOH) dry1->setup2 Proceed to Stage 2 stir Stir at Room Temp (16-24 hours) setup2->stir monitor2 Monitor via TLC stir->monitor2 concentrate Concentrate in Vacuo monitor2->concentrate precipitate2 Precipitate in Water concentrate->precipitate2 isolate2 Isolate Final Product (Vacuum Filtration) precipitate2->isolate2 dry2 Dry Final Product isolate2->dry2 char Characterize Product (NMR, MS, MP) dry2->char

Figure 2: Step-by-step experimental workflow diagram.

Safety Precautions

  • Ethylhydrazine Oxalate: This compound is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Methylamine: The methylamine solution is corrosive, flammable, and has a very strong, irritating odor. All manipulations must be performed in a fume hood. Ensure the flask is well-stoppered during the reaction to prevent the escape of volatile methylamine.

  • Solvents: Ethanol is flammable. Keep away from ignition sources. Perform heating steps using a heating mantle, not a hot plate.

Conclusion

This application note details a reliable and high-yielding two-step synthesis for 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide. By following the outlined procedures, which are grounded in established chemical principles, researchers can effectively produce this valuable intermediate for applications in pharmaceutical and materials science research. The protocol emphasizes safety, procedural clarity, and mechanistic understanding to ensure successful and reproducible outcomes.

References

  • Elmaaty, A., et al. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. Available at: [Link]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148-171. Available at: [Link]

  • Khan, I., et al. (2022). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. Available at: [Link]

  • CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. Google Patents.
  • Ghorbani-Vaghei, R., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

  • El-Emary, T. I. (2016). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • WO2011064798A1 - Process for the preparation of a pyrazole derivative. Google Patents.
  • EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same. Google Patents.
  • Hulverson, M. A., et al. (2018). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. ACS Infectious Diseases. Available at: [Link]

  • Bansal, R. K. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Mague, J. T., et al. (2014). Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. Acta Crystallographica Section E. Available at: [Link]

  • Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. Available at: [Link]

Sources

Application

In Vitro Assay Development for 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide and its Analogs

An Application Note and Protocol Guide Abstract The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including rol...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including roles as kinase inhibitors in oncology.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro assays to characterize novel 5-amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide derivatives. We focus on a highly relevant and validated cancer target: the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Recent studies have highlighted pyrazole-based structures as potent inhibitors of FGFRs, which are frequently dysregulated in various cancers.[4] This guide presents a strategic, tiered approach, beginning with a primary biochemical kinase assay to determine direct enzymatic inhibition, followed by a secondary cell-based assay to confirm on-target effects in a relevant biological context. Detailed, step-by-step protocols, data analysis guidelines, and critical assay validation parameters are provided to ensure the generation of reliable and reproducible data.

Scientific Rationale: Targeting the FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a crucial role in regulating cell proliferation, differentiation, migration, and survival. The aberrant activation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a variety of solid tumors, including gastric, bladder, and lung cancers.[4] This makes the FGFR pathway a compelling target for therapeutic intervention.

The signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand, leading to receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various signaling adaptors, activating downstream pro-survival and proliferative pathways, primarily the RAS/MAPK and PI3K/AKT pathways.

FGFR_Signaling_Pathway Compound 5-Amino-1-ethyl-N-methyl- 1H-pyrazole-4-carboxamide FGFR_Dimer FGFR_Dimer Compound->FGFR_Dimer Inhibition PLCg PLCg FGFR_Dimer->PLCg pY RAS RAS FGFR_Dimer->RAS pY PI3K PI3K FGFR_Dimer->PI3K pY RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK MAPK MAPK MEK->MAPK Transcription Transcription MAPK->Transcription mTOR mTOR AKT->mTOR mTOR->Transcription

The emergence of drug resistance to existing FGFR inhibitors, often through the acquisition of "gatekeeper" mutations in the kinase domain, necessitates the development of new chemical entities with alternative binding modes or improved potency against these mutants.[4] The development of covalent inhibitors, which form an irreversible bond with a specific residue in the target protein, is one strategy to achieve durable target engagement and overcome resistance.[4] This application note will therefore focus on assays capable of characterizing both reversible and irreversible inhibitors.

A Tiered Strategy for In Vitro Assay Development

A robust and efficient screening cascade is essential for identifying and characterizing promising drug candidates. We advocate for a two-tiered approach that logically progresses from a direct, target-focused biochemical assay to a more complex, biologically relevant cell-based assay. This strategy ensures that compounds are first validated for direct target engagement before investing resources in more extensive cellular studies.

Assay_Workflow Start Compound Library (Pyrazole Carboxamide Analogs) Biochem_Assay Biochem_Assay Start->Biochem_Assay Hit_Candidate Validated Hit Candidate Biochem_Triage Biochem_Triage IC50_Biochem IC50_Biochem Biochem_Triage->IC50_Biochem Cell_Assay Cell_Assay IC50_Biochem->Cell_Assay IC50_Cell IC50_Cell Cell_Assay->IC50_Cell Selectivity Selectivity IC50_Cell->Selectivity Selectivity->Hit_Candidate

Protocol 1: Biochemical FGFR1 Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent-based assay to measure the enzymatic activity of FGFR1 kinase. The amount of ADP produced in the kinase reaction is converted to a light signal, which is inversely proportional to the degree of kinase inhibition.

3.1. Principle of the Assay

The ADP-Glo™ Kinase Assay is a multi-step process. First, the kinase reaction is performed, where the FGFR1 enzyme phosphorylates a substrate using ATP, producing ADP. Second, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Third, a Kinase Detection Reagent is added to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal.

3.2. Materials and Reagents

  • Compound: 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide, dissolved in 100% DMSO to create a 10 mM stock.

  • Enzyme: Recombinant human FGFR1 (e.g., SignalChem, #F03-11G).

  • Substrate: Poly(Glu,Tyr) 4:1 (e.g., Sigma-Aldrich, #P0275).

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, #V9101).

  • ATP: Adenosine 5'-triphosphate (included in kit or purchased separately).

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Plates: White, opaque, 384-well assay plates (e.g., Corning, #3572).

  • Control Inhibitor: A known FGFR inhibitor (e.g., Dovitinib).

  • Instrumentation: A plate-reading luminometer.

3.3. Step-by-Step Protocol

  • Compound Preparation:

    • Create a serial dilution series of the test compound. Start by diluting the 10 mM stock in DMSO.

    • Further dilute this series in Kinase Reaction Buffer to create a 4X final concentration working stock. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Setup:

    • Add 2.5 µL of the 4X compound dilutions to the appropriate wells of the 384-well plate.

    • For control wells, add 2.5 µL of 4% DMSO in buffer (Negative Control, 0% inhibition) or 2.5 µL of 4X control inhibitor (Positive Control, 100% inhibition).

  • Kinase Reaction Initiation:

    • Prepare a 2X Enzyme/Substrate mix in Kinase Reaction Buffer. The final concentrations should be optimized, but a good starting point is 5 ng/µL FGFR1 and 100 µg/mL Poly(Glu,Tyr).

    • Add 2.5 µL of this mix to all wells.

    • Prepare a 2X ATP solution in Kinase Reaction Buffer (e.g., 50 µM ATP).

    • To start the reaction, add 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a stable luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

3.4. Data Analysis

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Lumi_sample - Lumi_pos_ctrl) / (Lumi_neg_ctrl - Lumi_pos_ctrl))

  • Determine IC₅₀ Value:

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

ParameterDescriptionExample Value
Negative Control 1% DMSO (Maximum Signal)1,200,000 RLU
Positive Control 10 µM Dovitinib (Minimum Signal)50,000 RLU
Test Compound 1 µM of Compound X350,000 RLU
% Inhibition Calculated as per formula73.9%
IC₅₀ Derived from dose-response curve46 nM[4]

Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. It is used to determine the effect of the compound on the proliferation of a cancer cell line whose growth is dependent on FGFR signaling.

4.1. Principle of the Assay

The CellTiter-Glo® Luminescent Cell Viability Assay uses a thermostable luciferase to generate a luminescent signal proportional to the amount of ATP present. The reagent lyses the cells to release ATP, providing the necessary substrate for the luciferase reaction.

4.2. Materials and Reagents

  • Cell Line: SNU-16 or KATO III human gastric cancer cell lines (known to have FGFR2 amplification).[4]

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound: 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide (10 mM stock in DMSO).

  • Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega, #G7570).

  • Plates: White, clear-bottom, 96-well cell culture plates.

  • Instrumentation: A plate-reading luminometer.

4.3. Step-by-Step Protocol

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cells in culture medium to a predetermined optimal seeding density (e.g., 5,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of the 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium at 2X the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Include wells with medium containing DMSO only (vehicle control).

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Signal Generation and Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Reconstitute the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

4.4. Data Analysis

  • Calculate Percent Viability:

    • % Viability = 100 * (Lumi_sample / Lumi_vehicle_ctrl)

  • Determine GI₅₀/IC₅₀ Value:

    • Plot the % Viability against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

ParameterDescriptionExample Value
Vehicle Control 0.1% DMSO (Maximum Signal)850,000 RLU
Test Compound 100 nM of Compound X400,000 RLU
% Viability Calculated as per formula47.1%
IC₅₀ Derived from dose-response curve73 nM[4]

Assay Validation and Quality Control

To ensure the trustworthiness and reliability of the data generated, rigorous assay validation is paramount. Key statistical parameters should be monitored for every assay plate.

  • Z'-Factor (Z-prime): This parameter reflects the statistical separation between the positive and negative controls and is a measure of assay quality.

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Signal-to-Background (S/B) Ratio: This ratio indicates the dynamic range of the assay.

    • S/B = Mean_neg / Mean_pos

ParameterAcceptance CriterionRationale
Z'-Factor ≥ 0.5Indicates a robust and reliable assay suitable for screening.
S/B Ratio ≥ 10Ensures a sufficient dynamic range to detect inhibitor effects.
DMSO Tolerance Cell viability >90% at highest DMSO concentrationConfirms that the vehicle is not contributing to cytotoxicity.
Reproducibility CV < 15% for controlsEnsures consistency between wells, plates, and experiments.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) - High variability in controls.- Low S/B ratio.- Reagent dispensing error.- Check pipetting accuracy and precision.- Optimize enzyme/substrate/ATP concentrations.- Ensure complete reagent mixing.
High IC₅₀ in Cell Assay - Compound is not cell-permeable.- Compound is metabolized or effluxed.- Off-target effects mask on-target potency.- Assess compound permeability (e.g., PAMPA assay).- Use cell lines with lower efflux pump expression.- Confirm on-target activity via a target engagement assay.
"Bell-shaped" Dose Curve - Compound precipitation at high concentrations.- Off-target toxicity at high concentrations.- Check compound solubility in assay buffer/medium.- Lower the top concentration of the dose-response curve.
Inconsistent Results - Cell passage number is too high.- Inconsistent incubation times.- Reagents not fully equilibrated to room temp.- Use cells within a defined low passage number range.- Standardize all incubation steps using timers.- Ensure all assay components are at RT before use.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the in vitro characterization of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide and its analogs as potential FGFR inhibitors. By employing a tiered approach that combines a direct biochemical kinase assay with a functional cell-based proliferation assay, researchers can efficiently identify potent, on-target inhibitors. Adherence to the principles of assay validation and quality control is critical for generating high-quality, reproducible data that can confidently guide drug discovery programs.

References

  • Al-Ostoot, F.H., et al. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI.
  • Tarrant, J., et al. (2024). Clinical proof of concept for small molecule mediated inhibition of IL-17 in psoriasis. Science Translational Medicine.
  • Patel, R.P., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • Gomaa, A.M. (2019). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Open Journal of Synthesis Theory and Applications.
  • Zhou, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 271299, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. PubChem.
  • Al-Ghorbani, M., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry.
  • Lü, A., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules.
  • Wang, B-L., et al. (2023). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.
  • Kamal, M.A., et al. (2026). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
  • Harris, S.F., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters.
  • El-Shitany, N.A., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Liu, X-H., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Molecules.

Sources

Method

Application Notes and Protocols for High-Throughput Screening of Pyrazole Carboxamide Libraries

Abstract: This document provides a comprehensive guide to the high-throughput screening (HTS) of pyrazole carboxamide libraries, a critical process in the discovery of novel therapeutic agents. Pyrazole carboxamides are...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the high-throughput screening (HTS) of pyrazole carboxamide libraries, a critical process in the discovery of novel therapeutic agents. Pyrazole carboxamides are a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and serving as a frequent starting point for hit-to-lead campaigns.[1] This guide details both target-based biochemical and cell-based phenotypic screening methodologies, offering step-by-step protocols, explaining the rationale behind experimental choices, and providing frameworks for data analysis and hit validation.

Introduction: The Significance of Pyrazole Carboxamides in Drug Discovery

The pyrazole carboxamide scaffold is a cornerstone of modern medicinal chemistry, demonstrating a wide range of biological activities. These compounds have been successfully developed into drugs targeting a variety of enzymes and receptors. Notable examples include inhibitors of kinases, such as Cyclin-Dependent Kinase 2 (CDK2) for oncology applications, and modulators of G-protein coupled receptors, like the μ-opioid receptor for analgesia.[2][3] Furthermore, pyrazole carboxamides have shown promise as antifungal and insecticidal agents in agricultural applications.[4][5]

The versatility of the pyrazole carboxamide core allows for extensive chemical diversification, leading to the creation of large and structurally diverse compound libraries. High-throughput screening (HTS) is an essential technology for efficiently interrogating these libraries to identify novel bioactive molecules that can serve as starting points for drug discovery programs.[6][7][8]

Core Principles of High-Throughput Screening

HTS utilizes automation, miniaturization, and sensitive detection methods to rapidly test thousands to millions of compounds for their ability to modulate a specific biological target or cellular phenotype.[7][9] The primary goal of an HTS campaign is to identify "hits"—compounds that exhibit a desired biological activity. These hits are then subjected to a series of validation and optimization steps to confirm their activity, elucidate their mechanism of action, and improve their drug-like properties.

The choice of HTS assay is dictated by the nature of the biological target and the desired therapeutic outcome.[6] Broadly, HTS assays can be categorized into two main types:

  • Biochemical Assays: These assays utilize purified biological macromolecules, such as enzymes or receptors, to directly measure the interaction of a compound with its target.

  • Cell-Based Assays: These assays use living cells to assess the effect of a compound on a cellular process or pathway in a more physiologically relevant context.

This guide will provide detailed protocols for both types of assays, tailored for the screening of pyrazole carboxamide libraries.

Target-Based Biochemical Assays

Biochemical assays are ideal for identifying compounds that directly interact with a specific molecular target. For pyrazole carboxamides, which are often designed as enzyme inhibitors, kinase and protease assays are particularly relevant.

Fluorescence Polarization (FP) Assay for Kinase Inhibition

Principle: Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution.[10][11] It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When the tracer binds to a larger molecule, such as a kinase, its tumbling is slowed, leading to an increase in the polarization of the emitted light.[12] A competitive FP assay can be designed where a test compound displaces the fluorescent tracer from the kinase's active site, resulting in a decrease in fluorescence polarization.

Causality of Experimental Choices:

  • Choice of Fluorophore: The selection of a suitable fluorophore is critical. It should have a high quantum yield and be stable under assay conditions. Fluorescein and rhodamine derivatives are commonly used.[10]

  • Tracer Design: The tracer is typically a known ligand or a fragment of a known inhibitor of the target kinase, conjugated to the fluorophore. The affinity of the tracer for the kinase should be in a range that allows for displacement by potential inhibitors.

  • Assay Window: The difference in polarization between the bound and free tracer defines the assay window. A larger assay window provides a more robust assay. Optimizing the concentrations of the kinase and tracer is crucial for maximizing this window.[13]

Experimental Workflow:

Caption: Workflow for a Fluorescence Polarization HTS assay.

Protocol: FP-Based Kinase Inhibition Assay

  • Materials:

    • Purified kinase

    • Fluorescently labeled tracer

    • Pyrazole carboxamide library (10 mM in DMSO)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

    • 384-well, low-volume, non-binding black plates

    • Plate reader capable of measuring fluorescence polarization

  • Procedure:

    • Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the pyrazole carboxamide library into the wells of a 384-well plate. Also, prepare wells for positive controls (no inhibitor, maximum polarization) and negative controls (no kinase, minimum polarization).

    • Kinase Addition: Add 10 µL of the kinase solution (at 2x the final concentration) to all wells except the negative controls.

    • Tracer Addition: Add 10 µL of the fluorescent tracer solution (at 2x the final concentration) to all wells.

    • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.[12]

Data Analysis:

ParameterDescriptionFormulaAcceptable Value
Z'-factor A statistical measure of assay quality, reflecting the separation between positive and negative controls.1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|> 0.5[12]
% Inhibition The percentage by which a compound reduces the kinase activity.100 * (1 - (mP_compound - mP_neg) / (mP_pos - mP_neg))> 50% for initial hits

Where σ is the standard deviation and μ is the mean of the controls, and mP is the measured millipolarization value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: TR-FRET is another robust technology for studying molecular interactions.[14] It utilizes a long-lifetime lanthanide chelate (e.g., Terbium or Europium) as the donor fluorophore and a shorter-lifetime fluorophore (e.g., fluorescein or a red-shifted dye) as the acceptor. When the donor and acceptor are in close proximity (due to a binding event), excitation of the donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. The use of a time-delay measurement eliminates interference from short-lived background fluorescence.[14]

Application to Pyrazole Carboxamide Screening: A TR-FRET assay can be configured to measure the inhibition of an enzyme, such as a protease. In this setup, a substrate peptide is labeled with the donor and acceptor fluorophores. In its intact state, FRET occurs. Upon cleavage by the protease, the donor and acceptor are separated, and the FRET signal is lost. Pyrazole carboxamide inhibitors will prevent substrate cleavage, thus preserving the FRET signal.

Experimental Workflow:

Caption: Workflow for a TR-FRET-based enzyme inhibition assay.

Protocol: TR-FRET Protease Inhibition Assay

  • Materials:

    • Purified protease

    • TR-FRET peptide substrate

    • Pyrazole carboxamide library (10 mM in DMSO)

    • Assay buffer (specific to the protease)

    • 384-well, low-volume, black plates

    • TR-FRET capable plate reader

  • Procedure:

    • Compound Dispensing: Dispense 50 nL of library compounds into the assay plate.

    • Enzyme Addition: Add 5 µL of the protease solution (at 2x final concentration) to all wells except the negative controls (no enzyme).

    • Reaction Initiation: Add 5 µL of the TR-FRET substrate solution (at 2x final concentration) to all wells to start the reaction.[15]

    • Incubation: Incubate the plate at 37°C for the desired reaction time (e.g., 30-60 minutes).

    • Measurement: Read the plate on a TR-FRET reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.

Data Analysis: The TR-FRET signal is often expressed as a ratio of the acceptor emission to the donor emission.[14] Hits are identified as compounds that prevent the decrease in this ratio.

Cell-Based Phenotypic Assays

Cell-based assays are crucial for understanding the effects of compounds in a more biologically relevant setting. They can identify compounds that modulate a specific cellular pathway or have a desired phenotypic outcome, such as inducing cancer cell death.

Cell Viability/Cytotoxicity Assay

Principle: A common starting point for screening pyrazole carboxamide libraries, especially in oncology, is to assess their impact on cancer cell viability. There are numerous methods to measure cell viability, including assays that measure metabolic activity (e.g., MTT, WST-1) or ATP content.[1] The MTT assay, for example, relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[16]

Causality of Experimental Choices:

  • Cell Line Selection: The choice of cell line is critical and should be relevant to the disease of interest. For example, screening against a panel of cancer cell lines can reveal selective cytotoxicity.

  • Compound Concentration: Screening at a single high concentration (e.g., 10 µM) is common for primary screens, followed by dose-response curves for hit validation.

  • Incubation Time: The incubation time with the compounds should be sufficient to observe a biological effect, typically 48-72 hours for cell viability assays.

Experimental Workflow:

Sources

Application

The Versatile 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide Scaffold: A Guide to Application in Drug Design

The 5-amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of potent and selective inhibitors targeting a range of...

Author: BenchChem Technical Support Team. Date: February 2026

The 5-amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of potent and selective inhibitors targeting a range of clinically relevant proteins.[1][2] Its inherent structural features, including a hydrogen bond donor and acceptor, as well as multiple sites for chemical modification, allow for the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth exploration of this scaffold, from its synthesis to its application in targeting key players in oncology and inflammatory diseases, such as Fibroblast Growth Factor Receptors (FGFRs) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

The 5-Aminopyrazole Core: A Favorable Starting Point in Drug Discovery

The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a structure that has proven to be a cornerstone in the design of numerous FDA-approved drugs.[1] The 5-aminopyrazole-4-carboxamide framework, in particular, offers a versatile platform for generating libraries of compounds with diverse pharmacological activities.[3] The amino group at the 5-position and the carboxamide at the 4-position provide key interaction points with biological targets, while the substituents on the pyrazole nitrogen and the carboxamide nitrogen can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.

Strategic Applications in Modern Drug Discovery

The 5-amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide scaffold has been successfully employed in the development of inhibitors for several important drug targets:

  • Pan-FGFR Covalent Inhibitors: Aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers.[4] Derivatives of the 5-amino-1H-pyrazole-4-carboxamide scaffold have been designed as potent and irreversible inhibitors of FGFRs, demonstrating nanomolar activity against both wild-type and drug-resistant mutant forms of the receptors.[4]

  • IRAK4 Inhibitors for Inflammatory Diseases: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a key role in innate immunity and inflammation.[5] The 5-aminopyrazole scaffold has been utilized to develop selective IRAK4 inhibitors for the potential treatment of autoimmune and inflammatory disorders.

  • Other Therapeutic Areas: The versatility of the pyrazole carboxamide core has led to its exploration in a wide array of therapeutic areas, including the development of agents with antimicrobial, antiepileptic, and anti-inflammatory properties.[6]

Synthesis of the Core Scaffold and its Derivatives

The synthesis of the 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide scaffold can be achieved through a multi-step process, beginning with the construction of the pyrazole ring, followed by functional group manipulations to introduce the desired substituents. A general synthetic approach is outlined below.

G cluster_synthesis General Synthetic Scheme A Ethyl 2-cyano-3-ethoxyacrylate C Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate A->C + B (Cyclization) B Ethylhydrazine D 5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid C->D Hydrolysis F 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide (Core Scaffold) D->F + E (Amide Coupling) E Methylamine G Functionalization/Derivatization F->G Further Modification FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR binds PLCg PLCγ FGFR->PLCg activates GRB2_SOS GRB2/SOS FGFR->GRB2_SOS recruits PI3K PI3K FGFR->PI3K activates STAT STAT FGFR->STAT activates IP3_DAG IP3/DAG PLCg->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus translocate to AKT AKT PI3K->AKT AKT->Nucleus translocate to STAT->Nucleus translocate to Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation regulate gene expression for IRAK4_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 recruits & activates IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 phosphorylates TRAF6 TRAF6 IRAK1_2->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK IKK Complex TAK1->IKK MAPK MAPK (JNK, p38) TAK1->MAPK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocate to MAPK->Nucleus translocate to Inflammation Inflammatory Gene Expression Nucleus->Inflammation induce

Sources

Method

Application Notes &amp; Protocols: A Guide to Cell-Based Cytotoxicity Evaluation of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of cytotoxicity for the compound 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of cytotoxicity for the compound 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide. Pyrazole derivatives represent a class of heterocyclic compounds with significant therapeutic potential, particularly in oncology.[1] However, their development is often shadowed by potential toxicity, a characteristic noted since their early investigation as antitumor agents.[1] This guide emphasizes the critical need for robust cytotoxicity profiling and offers detailed, field-proven protocols for three complementary cell-based assays: MTT for metabolic viability, Lactate Dehydrogenase (LDH) for membrane integrity, and Caspase-Glo® 3/7 for apoptosis pathway activation. The rationale behind experimental design choices, step-by-step methodologies, and data interpretation are detailed to ensure scientific integrity and reproducibility.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Recent studies have identified 5-amino-1H-pyrazole-4-carboxamide derivatives as potent covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[2] The specific compound, 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide, belongs to this promising class. While the therapeutic goal is to selectively eliminate cancer cells, off-target effects on healthy cells remain a primary concern. Therefore, a multi-faceted approach to cytotoxicity assessment is not merely a regulatory requirement but a fundamental step in characterizing the compound's therapeutic index and advancing its preclinical development.

Strategic Assay Selection: A Multi-Endpoint Approach

No single assay can fully capture the complexity of a compound's cytotoxic effects. A robust assessment relies on a matrix of assays that probe different cellular health indicators. The choice of assay should be dictated by the specific question being asked, from high-throughput screening to in-depth mechanistic studies.

Assay_Selection_Logic Start Research Goal Screening High-Throughput Screening (General Toxicity) Start->Screening Broad Screening Mechanism Mechanistic Study (How does the cell die?) Start->Mechanism Detailed Investigation Viability Metabolic Viability Assay (e.g., MTT) Screening->Viability Membrane Membrane Integrity Assay (e.g., LDH) Mechanism->Membrane Apoptosis Apoptosis Assay (e.g., Caspase-Glo) Mechanism->Apoptosis Viability->Mechanism Follow-up

Caption: Assay selection flowchart based on research objectives.

This guide details three complementary assays:

  • MTT Assay: Measures the metabolic activity of mitochondrial reductase enzymes, serving as a proxy for cell viability.[3] It is a cost-effective and robust method for initial screening.

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon loss of membrane integrity—a hallmark of necrosis or late-stage apoptosis.[4][5][6]

  • Caspase-Glo® 3/7 Assay: Specifically measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic signaling cascade.[7][8] This luminescent assay offers high sensitivity for detecting programmed cell death.

Foundational Experimental Design

Scientific integrity begins with meticulous experimental design. The following elements are crucial for generating trustworthy and reproducible data.

Cell Line Selection

The choice of cell line is paramount and should be tailored to the research context.

  • Disease-Relevant Models: Based on the known activity of related compounds against FGFRs, cancer cell lines with documented FGFR aberrations are highly relevant (e.g., SNU-16 or KATO III gastric cancer cells, NCI-H520 lung cancer cells).[2]

  • Non-Cancerous Control: To assess selective toxicity, it is critical to include a non-cancerous cell line. Normal human cell lines, such as hTERT-immortalized gingival fibroblasts (ATCC® CRL-4061™), are excellent choices for baseline toxicity evaluation.[9]

  • Cell Line Health: Always ensure cells are in the logarithmic growth phase and exhibit their typical morphology. Perform all experiments with cells at a low passage number to avoid genetic drift.

Compound Preparation and Dosing
  • Solvent: 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).

  • Serial Dilutions: Prepare serial dilutions of the compound in complete cell culture medium immediately before treating the cells. Ensure the final concentration of the vehicle (DMSO) is consistent across all wells, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.5%).

Essential Controls for a Self-Validating System
  • Untreated Control: Cells incubated with culture medium only. Represents 100% viability.

  • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used in the experiment. This control is essential to ensure the solvent itself does not impact cell viability.

  • Positive Control: A known cytotoxic agent used to confirm the assay is performing correctly. The choice depends on the assay (e.g., Staurosporine for apoptosis assays, Triton™ X-100 for membrane integrity assays).

  • Blank Control: Wells containing only culture medium (and assay reagents where applicable). Used for background signal subtraction.

Protocol 1: MTT Assay for Metabolic Viability

This assay quantifies the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[3][10][11]

MTT_Workflow cluster_plate 96-Well Plate cluster_assay Assay Steps A 1. Seed Cells (e.g., 5,000-10,000 cells/well) B 2. Incubate 24h (Allow attachment) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate (e.g., 24h, 48h, 72h) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate 2-4h at 37°C (Formazan crystal formation) E->F G 7. Add Solubilizing Agent (100 µL/well, e.g., acidified isopropanol) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Methodology
  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide or controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of an MTT solvent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[3][12] Agitate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay for Membrane Integrity

This colorimetric assay measures LDH released from cells with damaged plasma membranes. The amount of formazan produced in the enzymatic reaction is proportional to the amount of LDH released, indicating the level of cytotoxicity.[5][13]

LDH_Principle cluster_cell Cell States cluster_reaction Assay Reaction Healthy Viable Cell (Intact Membrane) LDH_in LDH (inside) Damaged Damaged Cell (Compromised Membrane) LDH_out LDH (released) Damaged->LDH_out Release Reaction Lactate + NAD+  -> Pyruvate + NADH LDH_out->Reaction Catalyzes Color NADH + Tetrazolium Salt (INT) -> Formazan (Red Color) Reaction->Color Diaphorase Caspase_Principle Apoptosis Apoptotic Signal Caspase Active Caspase-3/7 Apoptosis->Caspase Activates Substrate Pro-luminescent Caspase-3/7 Substrate (contains DEVD) Caspase->Substrate Cleaves Product Aminoluciferin + Light Substrate->Product Releases Luciferase Luciferase

Caption: Mechanism of the Caspase-Glo® 3/7 luminescent assay.

Methodology
  • Cell Plating and Treatment: Follow steps 1-3 as described in the MTT protocol. The assay can be performed directly on cells in the 96-well plate.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. [14]Allow it to equilibrate to room temperature before use.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). [8]4. Incubation: Mix the contents on a plate shaker at 300-500 rpm for 5 minutes. [8]Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

Calculating Percentage Viability / Cytotoxicity
  • MTT Assay:

    • Percent Viability (%) = [(AbsSample - AbsBlank) / (AbsVehicle Control - AbsBlank)] x 100

  • LDH Assay:

    • Percent Cytotoxicity (%) = [(AbsSample - AbsSpontaneous Release) / (AbsMaximum Release - AbsSpontaneous Release)] x 100 (Where "Spontaneous Release" is the vehicle control)

Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. [15]

  • Plot the Data: Create a dose-response curve by plotting the percent viability (or cytotoxicity) on the y-axis against the logarithm of the compound concentration on the x-axis.

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model (sigmoidal dose-response with variable slope). [16]3. Calculate IC₅₀: The software will calculate the IC₅₀ value from the curve. This value is a key metric for comparing the potency of different compounds. [15][16]

Comparative Data Summary

Presenting data from multiple assays in a tabular format allows for a clear, at-a-glance comparison of the compound's cytotoxic profile.

Assay TypeEndpoint MeasuredPrincipleIC₅₀ (µM) [Hypothetical Data]Interpretation
MTT Metabolic ActivityMitochondrial dehydrogenase activity15.2Indicates a reduction in metabolically active cells.
LDH Release Membrane IntegrityRelease of cytosolic LDH45.8Suggests cell death primarily occurs via mechanisms that compromise the membrane at higher concentrations.
Caspase-Glo® 3/7 ApoptosisExecutioner caspase activity12.5Strong activation of apoptosis, closely correlated with the loss of metabolic activity.

Interpretation of Hypothetical Data: The low IC₅₀ values from the MTT and Caspase-Glo® assays suggest that 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide induces cell death primarily through an apoptotic pathway, which involves an early loss of metabolic function. The higher IC₅₀ for LDH release indicates that overt membrane rupture (necrosis) is a less prominent or later event in the cell death process.

Conclusion

The evaluation of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide cytotoxicity requires a rigorous, multi-endpoint approach. By combining assays that measure metabolic health (MTT), membrane integrity (LDH), and specific death pathways (Caspase-Glo® 3/7), researchers can build a comprehensive profile of the compound's biological effects. The protocols and interpretive guidance provided herein are designed to ensure the generation of high-quality, reliable data, thereby facilitating informed decisions in the drug discovery and development pipeline.

References

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • El-Metwaly, A. M. (2019). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 9(3), 155-171. Available at: [Link]

  • Hernández-Vázquez, E., et al. (2017). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. IUCrData, 2(1), x161971. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 271299, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. PubChem. Available at: [Link]

  • Wang, Z., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116910. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 265696, 5-amino-1-methyl-1H-pyrazole-4-carboxamide. PubChem. Available at: [Link]

  • Hussain, M. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. Available at: [Link]

  • CytoSMART Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CytoSMART. Available at: [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo. Available at: [Link]

  • Leist, M., & Hasiwa, N. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 403–404. Available at: [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Tox21. Available at: [Link]

  • Johner Institut GmbH. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. Available at: [Link]

  • Kanzaki, H., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Experimental and Therapeutic Medicine, 12(4), 2737–2743. Available at: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Shapiro, A. B. (2022). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. ResearchGate. Available at: [Link]

  • Al-Shuhaib, M. B. S. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]

  • Lenti, E. (2025). Caspase 3/7 Activity. protocols.io. Available at: [Link]

  • The Assay Depot. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. Available at: [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Science.gov. Available at: [Link]

  • Lenti, E. (2025). Caspase 3/7 Activity. protocols.io. Available at: [Link]

  • Chan, F. K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: Quantitative Analysis of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide

Introduction 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide is a substituted pyrazole, a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research due to their diverse biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide is a substituted pyrazole, a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.[1][2][3][4][5] Accurate quantification of this molecule in various matrices, such as plasma, tissue homogenates, or in-process manufacturing samples, is critical for pharmacokinetic studies, formulation development, and quality control. This document provides a comprehensive guide to the development and validation of a robust analytical method for the quantification of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its inherent sensitivity and selectivity.

The principles and protocols outlined herein are grounded in the rigorous standards for analytical procedure validation set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8][9][10][11][12]

Method Selection: The Rationale for LC-MS/MS

For the quantitative analysis of a small molecule like 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide, several analytical techniques could be considered. However, LC-MS/MS stands out as the gold standard for several compelling reasons:

  • High Selectivity: Tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion (the molecular ion of the analyte) and its fragmentation into characteristic product ions. This technique, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference, ensuring that the detected signal is unequivocally from the analyte of interest.

  • High Sensitivity: LC-MS/MS can achieve limits of quantification (LOQs) in the low ng/mL or even pg/mL range, which is often necessary for in-vivo studies where concentrations of the drug or its metabolites can be very low.[13]

  • Versatility: The method can be adapted for a wide range of biological and non-biological matrices.

  • Speed: Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems, when coupled with a mass spectrometer, allow for rapid analysis times, typically under 5 minutes per sample.

While other techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are viable, they may lack the required sensitivity and selectivity for complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) would likely require derivatization of the polar amine and amide functional groups to improve volatility, adding complexity to the sample preparation.[13]

Analytical Method Workflow

The overall workflow for the quantitative analysis of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide can be visualized as a sequential process, from sample receipt to final data reporting.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Sample Biological or Process Sample Spike Spike with Internal Standard Sample->Spike Extraction Protein Precipitation & Solid Phase Extraction Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chromatographic Separation (UHPLC) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Figure 1: A generalized workflow for the quantitative analysis of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide using LC-MS/MS.

Detailed Protocols

Part 1: Sample Preparation

The goal of sample preparation is to extract the analyte from the matrix and remove interfering substances. For plasma samples, a combination of protein precipitation and solid-phase extraction (SPE) is recommended for robust and clean extracts.

Protocol 1: Protein Precipitation and Solid-Phase Extraction from Plasma

  • Aliquoting and Spiking:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

    • Add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound). The use of an IS is crucial to correct for variability in sample processing and instrument response.

    • Vortex for 10 seconds.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid. The cold temperature and organic solvent will cause proteins to precipitate out of the solution. Formic acid helps in maintaining the analyte in its protonated state for better ionization.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

    • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the charge on the analyte, releasing it from the sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Part 2: LC-MS/MS Method Parameters

The following are suggested starting parameters that should be optimized for the specific instrumentation used.

Table 1: Suggested LC-MS/MS Parameters

Parameter Condition Rationale
Liquid Chromatography
ColumnC18 reverse-phase, e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmProvides good retention and peak shape for moderately polar compounds.
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good elution strength and UV transparency.
Gradient5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 minA gradient elution is necessary to ensure good separation from potential interferences and efficient elution of the analyte.
Flow Rate0.4 mL/minA typical flow rate for a 2.1 mm ID UHPLC column.
Column Temperature40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), PositiveThe presence of basic nitrogen atoms in the pyrazole and amino groups makes the molecule readily protonated.
Capillary Voltage3.5 kV
Desolvation Temperature450°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM TransitionsTo be determined by direct infusion of a standard solution. A hypothetical transition could be m/z 183 -> 112 for the analyte.The precursor ion will be the protonated molecule [M+H]+. Product ions will be stable fragments.[14]
Part 3: Method Validation

The developed method must be validated according to ICH Q2(R1) or FDA guidelines to ensure it is fit for its intended purpose.[6][8][9][15] The following parameters should be assessed:

  • Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank matrix samples and comparing them to spiked samples.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be prepared with at least five standards spanning the expected concentration range. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). This is assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification) of the nominal concentration.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. The LOQ is the lowest point on the calibration curve that meets the accuracy and precision criteria.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. This is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

Table 2: Hypothetical Method Validation Summary

Validation Parameter Acceptance Criteria Hypothetical Result
Linearity (r²)≥ 0.990.998
Range1 - 1000 ng/mLMeets criteria
Accuracy (% Bias)±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (%RSD)≤15% (≤20% at LLOQ)< 10%
Lower Limit of Quantification (LLOQ)S/N > 10, within accuracy/precision limits1 ng/mL
Matrix Effect85% - 115%92%
Stability% change within ±15%Stable for 3 freeze-thaw cycles and 24 hours at room temperature.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantification of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide in complex matrices. The combination of efficient sample preparation, rapid chromatographic separation, and highly selective mass spectrometric detection ensures high-quality data suitable for regulated environments. Adherence to established validation guidelines is paramount to guarantee the integrity and reproducibility of the analytical results.

References

  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PubMed. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ResearchGate. (n.d.). LC/MS spectra of parent compounds 1-phenylpyrazole (A), and 1-phenylpyrrole (D), and bacterial metabolites M1 (B), M2 (C), M3 (E), and M4 (F). [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]

  • Journal of Emerging Technologies and Innovative Research. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]

Sources

Method

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide

Introduction: The Pyrazole Carboxamide Scaffold in Modern Drug Discovery The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Carboxamide Scaffold in Modern Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapies. Within this class, 5-amino-1H-pyrazole-4-carboxamide derivatives have emerged as particularly promising, demonstrating potent inhibitory activity against a range of therapeutically relevant protein kinases.[2][3] These enzymes play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4][5]

This application note provides a comprehensive guide for researchers embarking on structure-activity relationship (SAR) studies of a specific pyrazole derivative, 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide , a hypothetical lead compound. We will explore its potential as a kinase inhibitor, with a focus on Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases frequently implicated in oncology.[2] The protocols and methodologies outlined herein are designed to be robust and self-validating, providing a clear roadmap for analog synthesis, biological evaluation, and computational modeling to elucidate the key structural features governing potency and selectivity.

Core Molecular Structure and SAR Strategy

The lead compound, 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide , possesses several key functional groups that can be systematically modified to probe their influence on biological activity. A strategic SAR campaign is essential to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Key modification points for SAR studies of the lead compound.

Protocol 1: Synthesis of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide and Analogs

The synthesis of the pyrazole core is typically achieved through the condensation of a hydrazine derivative with a β-ketonitrile.[6] Subsequent modifications can be introduced to build a library of analogs for SAR studies.

Part A: Synthesis of the Pyrazole Core Intermediate

This protocol is adapted from established methods for the synthesis of similar pyrazole esters.[7][8]

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate

  • Ethylhydrazine oxalate

  • Triethylamine (TEA)

  • Ethanol (EtOH)

  • Toluene

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment (rotary evaporator, flash chromatography system)

Step-by-Step Procedure:

  • Preparation of Ethylhydrazine: To a suspension of ethylhydrazine oxalate (1.0 eq) in ethanol, add triethylamine (2.2 eq) dropwise at 0 °C. Stir the mixture at room temperature for 1 hour. Filter the resulting solid and wash with ethanol. The filtrate containing free ethylhydrazine is used directly in the next step.

  • Condensation Reaction: To the ethanolic solution of ethylhydrazine, add ethyl (ethoxymethylene)cyanoacetate (1.0 eq). Reflux the reaction mixture for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Collect the precipitated solid by filtration. If no solid forms, extract the aqueous layer with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate.

Part B: Amide Coupling to Synthesize the Final Compounds

Materials:

  • Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate (from Part A)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Methylamine hydrochloride (or other primary/secondary amines for analog synthesis)

Step-by-Step Procedure:

  • Saponification: Dissolve the pyrazole ester from Part A in a mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitor by TLC). Acidify the reaction mixture with 1N HCl to pH 3-4 and extract the carboxylic acid product with ethyl acetate. Dry the organic layer and concentrate to obtain the crude carboxylic acid, which can often be used without further purification.

  • Amide Coupling: To a solution of the crude carboxylic acid in DMF, add HATU (1.2 eq), DIPEA (3.0 eq), and methylamine hydrochloride (1.2 eq). Stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous sodium sulfate and concentrate. Purify the crude product by flash chromatography or preparative HPLC to obtain the final compound, 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide .

This modular synthesis allows for the facile generation of an analog library by varying the hydrazine in Part A and the amine in Part B.

Protocol 2: In Vitro Kinase Inhibition Assay (FGFR Target)

To assess the inhibitory activity of the synthesized compounds, a robust and reproducible in vitro kinase assay is essential. The following protocol is a general guideline for a luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction.[9] Commercial kits for specific kinases like FGFR2 are also available and provide a convenient format.[10]

Materials:

  • Recombinant human FGFR2 (catalytic domain)

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Synthesized pyrazole compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM final assay concentration).

  • Kinase Reaction Setup:

    • Add 1 µL of the diluted compound or DMSO (for control wells) to the wells of the assay plate.

    • Add 2 µL of a solution containing the FGFR2 enzyme in kinase buffer.

    • Add 2 µL of a solution containing the Poly(Glu, Tyr) substrate and ATP in kinase buffer. The final ATP concentration should be at or near its Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion and ADP Conversion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP formed and thus, the kinase activity.

Data Analysis: The raw luminescence data is converted to percent inhibition relative to the DMSO controls. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a four-parameter logistic dose-response curve.

Hypothetical SAR Data Table
Compound IDR1 (N1-substituent)R3 (N-substituent)FGFR2 IC₅₀ (nM)
Lead-001 Ethyl Methyl 50
Analog-002MethylMethyl75
Analog-003IsopropylMethyl35
Analog-004EthylEthyl120
Analog-005EthylCyclopropyl40
Analog-006EthylH250

This table illustrates how systematic modifications can be correlated with changes in inhibitory potency, guiding the next round of analog design.

Protocol 3: Cellular Assay for FGFR Inhibition

While in vitro assays are crucial for determining direct enzyme inhibition, cellular assays are necessary to assess a compound's ability to penetrate cell membranes and inhibit the target in a more physiologically relevant context.[11][12]

Materials:

  • A cancer cell line with known FGFR pathway activation (e.g., SNU-16 or KATO III gastric cancer cells).[2]

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Synthesized pyrazole compounds.

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.).

Step-by-Step Procedure:

  • Cell Seeding: Seed the FGFR-activated cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Cell Viability Measurement: After the incubation period, measure cell viability according to the manufacturer's protocol for the chosen assay. For CellTiter-Glo®, this involves adding the reagent to the wells, incubating, and measuring luminescence.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Protocol 4: Computational Modeling - Molecular Docking

Molecular docking can provide valuable insights into the binding mode of inhibitors and help rationalize the observed SAR.[1][13]

Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Protein Preparation (e.g., FGFR1 PDB: 4V04) Docking Molecular Docking (e.g., AutoDock Vina) PDB->Docking Ligand Ligand Preparation (3D structure generation) Ligand->Docking Pose Pose Clustering and Scoring Docking->Pose Interaction Interaction Analysis (H-bonds, hydrophobic) Pose->Interaction

Caption: A typical workflow for molecular docking studies.

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE).

  • Protein Data Bank (PDB) for protein crystal structures.

Step-by-Step Procedure:

  • Protein Preparation: Obtain a high-resolution crystal structure of the target kinase (e.g., FGFR1, PDB ID: 4V04). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states and partial charges. Define the binding site based on the co-crystallized ligand or known active site residues.

  • Ligand Preparation: Generate 3D structures of the synthesized pyrazole analogs and perform energy minimization.

  • Docking Simulation: Use a docking program to systematically sample different conformations and orientations of each ligand within the defined binding site.[13] The program will score each pose based on a scoring function that estimates the binding affinity.

  • Analysis: Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligands and the protein. Correlate these interactions with the experimentally determined IC₅₀ values to build a robust SAR model. For example, a hydrogen bond formed by the C5-amino group with a backbone carbonyl in the hinge region of the kinase is a common binding motif for this class of inhibitors.

Conclusion and Future Directions

This application note provides a comprehensive framework for conducting SAR studies on 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide . By integrating chemical synthesis, in vitro and cellular assays, and computational modeling, researchers can systematically explore the chemical space around this scaffold to develop potent and selective kinase inhibitors. The insights gained from these studies will be invaluable for optimizing lead compounds and advancing them into further preclinical development. Future work should focus on evaluating promising compounds for their pharmacokinetic properties (ADME/Tox) and in vivo efficacy in relevant disease models.

References

  • Kelly, P. N., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 704–709. [Link]

  • Kumar, A., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Pharmaceuticals, 15(9), 1170. [Link]

  • Li, J., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 276, 116558. [Link]

  • Wang, T., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Journal of Medicinal Chemistry, 58(10), 4355-4370. [Link]

  • PubChem. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. [Link]

  • Google Patents. (2016). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • Prasad, Y. R., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 416–421. [Link]

  • BPS Bioscience. FGFR2 Assay Kit. [Link]

  • Ansari, M. F., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17887–17900. [Link]

  • Sim, T., et al. (2017). Identification of a Novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a Specific RET Kinase Inhibitor. European Journal of Medicinal Chemistry, 125, 1145–1155. [Link]

  • Gomaa, M. S., et al. (2019). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 24(19), 3529. [Link]

  • Creative Diagnostics. FGFR2 Kinase Inhibitor Screening Assay Kit. [Link]

  • Al-Adiwish, W. M., & Al-Azayzih, N. M. (2017). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Journal of Heterocyclic Chemistry, 54(5), 2825-2833. [Link]

  • Al-Suhaimi, E. A., et al. (2023). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 28(3), 1088. [Link]

  • Chen, Y. T., et al. (2023). Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. JCI Insight, 8(23), e171257. [Link]

  • Prasad, Y. R., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. [Link]

  • PrepChem. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • Al-Ostoot, F. H., et al. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 26(3), 693. [Link]

  • El-Gazzar, A. R. B. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 208–223. [Link]

  • Colletti, S. L., et al. (2002). Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N-Arylpyridazinones. Journal of Medicinal Chemistry, 45(23), 4971–4982. [Link]

Sources

Application

Laboratory-Scale Synthesis of N-Alkylated Pyrazoles: A Guide to Regiocontrol and Method Selection

An Application Note and Protocol Guide Prepared by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: N-alkylated pyrazoles are a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous FDA-approved drugs and advanced materials.[1][2] The synthetic challenge, however, lies in the selective alkylation of the two adjacent nitrogen atoms within the pyrazole ring, a critical factor that dictates the final compound's biological activity and material properties. This guide provides an in-depth analysis of common laboratory-scale methods for N-alkylation, focusing on the chemical principles that govern regioselectivity. We present detailed, field-proven protocols for classical and modern synthetic approaches, supported by mechanistic insights and comparative data to empower researchers in making informed strategic decisions for their specific synthetic targets.

The Central Challenge: Understanding N1 vs. N2 Regioselectivity

The pyrazole ring contains two chemically similar nitrogen atoms, N1 and N2. In an unsymmetrically substituted pyrazole, direct alkylation can lead to a mixture of two constitutional isomers, which are often difficult to separate. The ability to selectively target either the N1 or N2 position is paramount for efficient and predictable synthesis.

The regiochemical outcome of N-alkylation is a delicate balance of several competing factors:

  • Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position, which is flanked by a substituent at the C5 position. Consequently, bulky alkylating agents or pyrazole substrates with large C5-substituents tend to favor alkylation at the N1 position.[3][4]

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, potentially favoring alkylation at the more distant nitrogen.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly alter the N1/N2 product ratio.[1] For instance, different alkali metal cations from the base can coordinate differently with the pyrazole anion, thereby directing the electrophile to a specific nitrogen.[1]

The following diagram illustrates the fundamental challenge of regioselectivity in pyrazole alkylation.

G sub_node sub_node reagent_node reagent_node product_node product_node start Unsymmetrical 1H-Pyrazole reagents + Alkylating Agent (R-X) + Base start->reagents intermediate Pyrazole Anion (Resonance Forms) reagents->intermediate prod1 N1-Alkylated Product (Major/Minor?) intermediate->prod1  Path A prod2 N2-Alkylated Product (Major/Minor?) intermediate->prod2  Path B factors Controlling Factors: - Sterics - Electronics - Base/Solvent factors->intermediate

Caption: The regioselectivity challenge in N-alkylation of pyrazoles.

Synthetic Methodologies & Protocols

This section details several robust methods for the N-alkylation of pyrazoles. Each protocol is designed to be a self-validating system, including reagent selection, step-by-step execution, purification, and characterization guidance.

Method 1: Classical N-Alkylation with Alkyl Halides

This is the most direct and widely used method, involving the deprotonation of the pyrazole with a base followed by nucleophilic attack on an alkyl halide.[4] While straightforward, this method often yields mixtures of regioisomers, requiring careful optimization of reaction conditions.

Causality Behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the pyrazole N-H bond, forming the pyrazolate anion. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents like DMF or acetonitrile, and can sometimes offer different regioselectivity.[5]

  • Solvent: Anhydrous polar aprotic solvents (DMF, THF, Acetonitrile) are ideal as they solvate the cation of the base without interfering with the nucleophilic pyrazolate anion.

  • Temperature: Reactions are often started at 0 °C to control the exothermic deprotonation step and then warmed to room temperature or heated to drive the Sₙ2 reaction to completion.

Materials:

  • Substituted 1H-pyrazole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stir bar, nitrogen inlet/balloon, ice bath

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the substituted 1H-pyrazole (1.0 eq).

  • Dissolution: Add anhydrous DMF via syringe to dissolve the pyrazole (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the resulting suspension at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the suspension at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours (monitor by TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to separate the N1 and N2 regioisomers.

  • Characterization: Characterize the purified isomers using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and assess isomeric purity.

Method 2: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for N-alkylation, particularly with primary and secondary alcohols.[4][6] It operates under mild, neutral conditions and proceeds via an Sₙ2 mechanism, leading to inversion of stereochemistry at the alcohol's carbon center. This method often provides complementary regioselectivity to classical alkylation.

Causality Behind Experimental Choices:

  • Reagents: The classic Mitsunobu reagents are triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). PPh₃ acts as the oxygen scavenger, and DEAD/DIAD is the ultimate oxidant that gets reduced.[6][7]

  • Mechanism: The alcohol is activated by the PPh₃/DEAD combination to form an alkoxyphosphonium salt. The pyrazole then acts as the nucleophile, displacing the phosphine oxide in an Sₙ2 fashion.[7][8] Due to the steric bulk of the intermediate complex, this reaction can strongly favor alkylation at the less hindered N1 position.[9]

G reagent_node reagent_node step_node step_node product_node product_node intermediate_node intermediate_node start Pyrazole + Alcohol (R-OH) + PPh3 + DEAD step1 Activation of Alcohol start->step1 intermediate Alkoxyphosphonium Salt step1->intermediate step2 Nucleophilic Attack (SN2) intermediate->step2 product N-Alkylated Pyrazole + Ph3P=O + DEAD-H2 step2->product

Caption: Simplified workflow of the Mitsunobu reaction for N-alkylation.

Materials:

  • 3-Phenyl-1H-pyrazole (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Anhydrous ethanol (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Silica gel for chromatography

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-phenyl-1H-pyrazole (1.0 eq) and triphenylphosphine (1.5 eq).

  • Dissolution: Add anhydrous THF to dissolve the solids (concentration ~0.2 M).

  • Addition of Alcohol: Add anhydrous ethanol (1.5 eq) via syringe.

  • Initiation: Cool the solution to 0 °C in an ice bath. Add DIAD (1.5 eq) dropwise over 15-20 minutes. A color change and/or formation of a precipitate is often observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC.

  • Concentration: Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purification: The primary byproducts are triphenylphosphine oxide and the DIAD-hydrazine derivative. Direct purification by flash column chromatography (typically using a hexane/ethyl acetate gradient) is the most effective method to isolate the desired N-alkylated pyrazole products.

  • Characterization: Confirm the structure and regiochemistry of the isolated product(s) via NMR and MS analysis.

Method 3: Aza-Michael Addition

This method is ideal for introducing alkyl chains that contain an electron-withdrawing group (EWG), such as esters, ketones, or nitriles. The pyrazole acts as a nucleophile in a conjugate addition to an α,β-unsaturated compound.[10] This reaction can be performed under catalyst-free conditions or with mild base catalysis and often exhibits high regioselectivity.[11]

Materials:

  • Substituted 1H-pyrazole (1.0 eq)

  • Methyl acrylate (1.5 to 3.0 eq)

  • Optional: Mild base such as triethylamine (Et₃N) or DBU (0.1 eq)

  • Solvent (e.g., acetonitrile or neat/solvent-free)

  • Round-bottom flask, magnetic stir bar, reflux condenser

Procedure:

  • Setup: In a round-bottom flask, combine the substituted 1H-pyrazole (1.0 eq) and methyl acrylate (used in excess, can also serve as the solvent).

  • Reaction: If no solvent is used, simply stir the mixture. If a solvent like acetonitrile is used, dissolve the pyrazole first, then add the acrylate.

  • Heating: Heat the reaction mixture to reflux (or a suitable temperature like 60-80 °C) for 6-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentration: Remove the excess methyl acrylate and solvent (if used) under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, purify by flash column chromatography on silica gel to remove any unreacted starting material or side products.

  • Characterization: Analyze the final product by NMR and MS to confirm the structure. The regioselectivity is often very high, favoring addition at the less hindered N1 position.[12]

Modern and Green Approaches

To improve efficiency, safety, and environmental impact, several modern techniques have been applied to the N-alkylation of pyrazoles.

Table 1: Comparison of Modern N-Alkylation Methodologies

MethodPrincipleTypical ConditionsAdvantagesDisadvantages
Microwave-Assisted Synthesis Uses microwave irradiation to rapidly heat the reaction mixture, accelerating reaction rates.[13][14][15]Solvent-free or minimal solvent, 2-20 minutes irradiation.[2][13]Drastic reduction in reaction time, often improved yields, energy efficient.Requires specialized microwave reactor, potential for pressure buildup.
Phase-Transfer Catalysis (PTC) A catalyst (e.g., a quaternary ammonium salt) transfers the pyrazolate anion from the solid/aqueous phase to the organic phase to react with the alkyl halide.[5][16]Biphasic system (e.g., solid KOH, organic solvent) or solvent-free with a PTC like TBAB.[16][17]Avoids anhydrous conditions, uses inexpensive bases, simple work-up.[5]Catalyst can sometimes be "poisoned" by certain ions (like iodide).[16]
Ionic Liquids (ILs) Used as "green" recyclable solvents that can also act as catalysts, promoting the reaction through their unique polarity and solvating properties.[18][19]Pyrazole, alkyl halide, and base in an ionic liquid like [BMIM]BF₄.[19]Mild conditions, high yields, potential for solvent recycling, easy product extraction.[19]High cost and viscosity of some ionic liquids.

Summary and Outlook

The synthesis of N-alkylated pyrazoles is a mature field with a diverse toolkit available to the modern chemist. The choice of method should be guided by the specific substrate, the desired regioselectivity, and the required scale of the reaction.

  • For robust, general applications , classical alkylation with alkyl halides remains a primary choice, though it may require careful optimization to control regioselectivity.

  • For introducing functionality via alcohols under mild conditions, the Mitsunobu reaction is unparalleled and often provides excellent regiocontrol.

  • For conjugate systems , the aza-Michael addition offers a simple, often catalyst-free route with high selectivity.

  • For process intensification and green chemistry , microwave-assisted synthesis and phase-transfer catalysis offer significant advantages in terms of speed, efficiency, and reduced waste.

Future developments will likely focus on catalytic enantioselective methods and further refinement of green synthetic protocols to meet the growing demand for these valuable heterocyclic compounds in a sustainable manner.

References

  • Butova, E. D., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Sánchez-Migallón, A., et al. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications. [Link]

  • Timmons, C., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI Organics. [Link]

  • McCarthy, C., et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Timmons, C., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Wikipedia contributors. (2024). Hydrazine. Wikipedia. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • The Journal of Organic Chemistry. ACS Publications. [Link]

  • Cacchi, S., et al. (2008). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules. [Link]

  • Yilmaz, F., & Er, M. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Mitsunobu Reaction in My Chemistry. Lecture Note. [Link]

  • N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. [Link]

  • Ostrovsky, D., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Bradley, P. A., et al. (2010). Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Synlett. [Link]

  • El-Shishtawy, R. M., et al. (2022). Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. Molecules. [Link]

  • Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. Technical Report. [Link]

  • Wang, Y., et al. (2026). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. RSC Advances. [Link]

  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Article. [Link]

  • N-alkylation method of pyrazole.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Beilstein Journal of Organic Chemistry. [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]

  • Chen, J., et al. (2014). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Universitat Autònoma de Barcelona Research Portal. [Link]

  • Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Valadè, H., et al. (2015). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]

  • N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. [Link]

  • Mitsunobu reaction mechanism|Alkylation of enolates|Decarboxylation. YouTube. [Link]

Sources

Method

Mastering the Isolation of Pyrazole Carboxamides: A Guide to Purification Strategies

Introduction: The Critical Role of Purity in Pyrazole Carboxamide Development Pyrazole carboxamides form the structural core of numerous active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pyrazole Carboxamide Development

Pyrazole carboxamides form the structural core of numerous active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. Their biological efficacy and material properties are intrinsically linked to their absolute purity. The presence of impurities—such as unreacted starting materials, reagents, or side-products from complex reaction pathways—can drastically alter a compound's pharmacological profile, introduce toxicity, or compromise material integrity.[1] Therefore, robust and efficient purification is not merely a final step but a critical, value-adding process in the development of these vital compounds.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven purification techniques for pyrazole carboxamide products. Moving beyond simple procedural lists, this note explains the underlying principles and strategic rationale behind method selection and protocol design, empowering scientists to troubleshoot and optimize their purification workflows effectively.

Part 1: Strategic Planning for Purification

Before any purification technique is employed, a thorough understanding of the crude product mixture is paramount. The initial analysis dictates the entire purification strategy.

1.1. Characterizing the Impurity Profile The first step is to identify the nature and quantity of impurities. Common contaminants in pyrazole carboxamide syntheses include:

  • Unreacted Starting Materials: Such as the parent pyrazole carboxylic acid or the amine coupling partner.[2]

  • Coupling Reagents & Byproducts: For example, carbodiimides (EDC, DCC) which form urea byproducts, or residual thionyl chloride from acid chloride formation.[3]

  • Side-Reaction Products: Isomers, over-alkylated products, or products from competing reaction pathways.

  • Residual Solvents: Solvents used in the reaction or initial work-up, like DMF, toluene, or dichloromethane.[4]

A combination of analytical techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to build a comprehensive impurity profile. This initial analysis will reveal the polarity, solubility, and relative abundance of the target compound versus its impurities, which is essential for selecting the right purification method.

1.2. A Logic-Driven Approach to Method Selection

The choice of purification technique is a multi-factorial decision based on the scale of the synthesis, the nature of the impurities, and the required final purity. The following decision tree illustrates a logical workflow for selecting an appropriate strategy.

G start Crude Pyrazole Carboxamide Product analysis Analyze Impurity Profile (TLC, LC-MS, NMR) start->analysis decision1 Is the product a crystalline solid with purity >90%? analysis->decision1 recrystallization Protocol 1: Recrystallization decision1->recrystallization Yes decision2 Are impurities significantly different in polarity? decision1->decision2 No final_product Pure Product (Verify by HPLC, NMR) recrystallization->final_product flash_chrom Protocol 2: Flash Column Chromatography decision2->flash_chrom Yes decision3 Are impurities acidic or basic? decision2->decision3 No decision4 Is ultra-high purity (>99.5%) required for final compound? flash_chrom->decision4 lle Protocol 3: Liquid-Liquid Extraction decision3->lle Yes lle->decision2 Post-LLE Re-analyze prep_hplc Protocol 4: Preparative HPLC decision4->prep_hplc Yes decision4->final_product No prep_hplc->final_product

Caption: Purification strategy decision workflow.

Part 2: Core Purification Protocols

This section provides detailed, step-by-step protocols for the most common and effective purification techniques for pyrazole carboxamides.

Protocol 1: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids that are already relatively pure (>90%). It leverages the differences in solubility between the desired product and impurities in a given solvent at different temperatures.

Causality: The principle is to dissolve the impure compound in a minimum amount of a hot solvent in which the compound is highly soluble, but the impurities are either highly soluble (and remain in the mother liquor upon cooling) or sparingly soluble (and can be filtered off while hot). As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities.

Step-by-Step Methodology:

  • Solvent Selection: This is the most critical step. Test small amounts of the crude product in various solvents (see Table 1) to find one where the product is sparingly soluble at room temperature but highly soluble when hot. A good solvent system will often be a binary mixture, such as ethanol/water or ethyl acetate/hexanes.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to just dissolve the solid completely. Stirring and heating on a hot plate are necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove them. This prevents premature crystallization.

  • Cooling & Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[6]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Self-Validation: The purity of the recrystallized material should be assessed by HPLC and compared to the crude material. The melting point of the purified product should be sharp and higher than the crude solid.

Table 1: Common Solvents for Pyrazole Carboxamide Recrystallization

Solvent Polarity Boiling Point (°C) Typical Use Case
Ethanol Polar Protic 78 Good for many moderately polar amides. Often used with water as an anti-solvent.[6]
Isopropanol Polar Protic 82 Similar to ethanol, slightly less polar.
Ethyl Acetate Polar Aprotic 77 Excellent for a wide range of polarities. Often paired with hexanes.[4]
Acetonitrile Polar Aprotic 82 Good for dissolving polar compounds; can yield high-quality crystals.[5]
Toluene Non-polar 111 Useful for less polar pyrazole carboxamides.

| Water | Very Polar | 100 | Used as a solvent for highly polar compounds or as an anti-solvent with organic solvents. |

Protocol 2: Flash Column Chromatography

Flash chromatography is the workhorse of purification in synthetic chemistry, ideal for separating compounds with different polarities.[7] It utilizes a stationary phase (typically silica gel) and a mobile phase (solvent system) to separate components of a mixture.

Causality: The separation is based on the principle of differential adsorption and elution. Components of the mixture are adsorbed onto the polar silica gel. A solvent system is then passed through the column. Less polar compounds have a weaker affinity for the silica and travel down the column faster, while more polar compounds are retained longer. By gradually increasing the polarity of the mobile phase, compounds can be eluted sequentially based on their polarity.

Step-by-Step Methodology:

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small amount of the crude product and spot it on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., mixtures of ethyl acetate and hexanes).[8]

    • The ideal solvent system will give the target compound a Retention Factor (Rf) of approximately 0.25-0.35 and show good separation from all impurities.[9]

  • Column Packing:

    • Select a column size appropriate for the amount of material (a general rule is a 40:1 to 100:1 ratio of silica to crude compound by weight).[10]

    • Pack the column with silica gel as a slurry in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimum amount of the mobile phase (or a stronger solvent like dichloromethane) and carefully pipette it onto the top of the silica bed.

    • Dry Loading: If the product has poor solubility in the mobile phase, pre-adsorb it onto a small amount of silica gel by dissolving the compound in a volatile solvent, adding silica, and evaporating the solvent. The resulting dry powder is then carefully added to the top of the packed column.

  • Elution:

    • Begin eluting with the selected mobile phase. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.

    • Isocratic Elution: Use the same solvent composition throughout the separation.

    • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 10% EtOAc/Hexane to 50% EtOAc/Hexane) to elute more strongly retained compounds.[9]

  • Fraction Collection & Analysis:

    • Collect the eluent in a series of fractions (e.g., in test tubes).

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Self-Validation: Confirm the purity of the combined fractions using HPLC and/or NMR spectroscopy. The analysis should show a single major peak/set of signals corresponding to the desired product.

Protocol 3: Acid-Base Liquid-Liquid Extraction (LLE)

LLE is a powerful work-up technique used to remove acidic or basic impurities from a neutral organic product, or vice-versa.[11][12] It relies on the differential solubility of a compound and its ionized (salt) form in immiscible aqueous and organic layers.[13][14]

Causality: Pyrazole carboxamides are typically neutral compounds. However, common impurities like unreacted carboxylic acids are acidic, and unreacted amines are basic. By washing an organic solution of the crude product with an aqueous base (e.g., NaHCO₃ solution), the acidic impurity is deprotonated to form a water-soluble salt, which partitions into the aqueous layer. Conversely, washing with an aqueous acid (e.g., dilute HCl) will protonate basic impurities, moving them into the aqueous phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.

  • Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.

  • Aqueous Wash (Base): To remove acidic impurities, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel, invert, and vent frequently to release any CO₂ pressure. Shake vigorously and then allow the layers to separate. Drain the lower (aqueous) layer. Repeat 1-2 times.

  • Aqueous Wash (Acid): To remove basic impurities, add a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). Shake, vent, and separate the layers as before. Repeat 1-2 times.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and remove the organic solvent via rotary evaporation to yield the partially purified product, which can then be further purified if necessary (e.g., by chromatography or recrystallization).[15]

Self-Validation: TLC or LC-MS analysis of the organic layer before and after extraction should show the disappearance of the target acidic or basic impurity spots/peaks.

Protocol 4: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For achieving the highest levels of purity (>99.5%), especially for pharmaceutical applications, preparative HPLC is the method of choice.[16][17] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate substantial quantities of material.[18][19]

Causality: Prep HPLC offers superior resolving power compared to flash chromatography, allowing for the separation of closely related impurities, such as stereoisomers or regioisomers, that are often inseparable by other means.[20]

Step-by-Step Methodology:

  • Analytical Method Development: First, develop an analytical HPLC method that shows good separation of the target compound from all impurities. This involves selecting the appropriate column (e.g., C18 for reversed-phase) and optimizing the mobile phase (e.g., acetonitrile/water or methanol/water gradients).

  • Scaling Up to Prep:

    • Choose a preparative column with the same stationary phase as the analytical column but with a larger diameter.

    • Scale the flow rate and sample loading according to the column dimensions. The goal is to maximize throughput without sacrificing resolution.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible strong solvent. The solution must be filtered to remove any particulates that could damage the column or system.

  • Purification Run: Inject the sample onto the preparative HPLC system. Monitor the separation using a detector (typically UV-Vis).

  • Fraction Collection: Use an automated fraction collector to collect the eluent corresponding to the peak of the desired product.

  • Post-Purification Processing: Combine the pure fractions. The organic solvent is typically removed by rotary evaporation, and if the mobile phase contained non-volatile buffers, further processing (like lyophilization or another extraction) may be needed to isolate the final compound.

Self-Validation: The purity of the isolated compound is confirmed using the previously developed analytical HPLC method. The resulting chromatogram should show a single, sharp peak.

Conclusion

The purification of pyrazole carboxamide products is a systematic process that begins with a thorough analysis of the crude material and culminates in the selection and execution of a tailored purification strategy. While techniques like recrystallization and liquid-liquid extraction offer efficient routes for removing specific types of impurities, chromatographic methods like flash chromatography and preparative HPLC provide the versatility and resolution needed for more complex mixtures and higher purity requirements. By understanding the principles behind each technique and following a logical, self-validating workflow, researchers can reliably and efficiently isolate pyrazole carboxamides of the highest possible quality, ensuring the integrity and success of their downstream applications.

References

  • Kumar, K. A., et al. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research, 10(5), 131-135. Available at: [Link]

  • Google Patents. (2006). Amide-based compounds, production, recovery, purification and uses thereof. US7022844B2.
  • I-Scholar. (2024). Synthesis and evaluation of novel pyrazole carboxamide derivatives. Available at: [Link]

  • Gül, H. İ., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1301, 137345. Available at: [Link]

  • Patel, H. R., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 944-951. Available at: [Link]

  • Ali, S., et al. (2023). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 28(13), 5183. Available at: [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(23), 6266–6270. Available at: [Link]

  • Edelmann, F. T. (2020). Response to "What is the best technique for amide purification?". ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. Available at: [Link]

  • Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • Chem Help ASAP. (2021, February 5). reaction work-up, liquid-liquid extraction, & product isolation [Video]. YouTube. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Columbia University. (n.d.). solid-liquid extraction. Available at: [Link]

  • Shimadzu. (n.d.). Preparative HPLC Systems. Available at: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Available at: [Link]

  • Teledyne ISCO. (n.d.). The Power of Preparative HPLC Systems. Available at: [Link]

  • Welch Materials. (2025). Key Concepts and Considerations of Preparative Liquid Chromatography. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Krishgen Biosystems. (2008). General Methods for Flash Chromatography Using Disposable Columns. Available at: [Link]

  • MIT OpenCourseWare. (2010, February 4). Reaction Work-Up I | MIT Digital Lab Techniques Manual [Video]. YouTube. Available at: [Link]

  • Hudson, T. B., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(21), 11171–11179. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: A Researcher's Guide to In Vivo Experimental Design for Pyrazole Derivatives

Audience: Researchers, scientists, and drug development professionals. Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] Transitioning a promising pyrazole derivative from in vitro discovery to in vivo validation is a critical step that requires meticulous experimental design. This guide provides a comprehensive framework for structuring preclinical animal studies, emphasizing scientific integrity, ethical considerations, and robust, reproducible methodologies. We will delve into the causality behind experimental choices, from model selection to data interpretation, to empower researchers to generate high-quality, decision-enabling data.

Section 1: Foundational Principles of In Vivo Research

Before any bench work begins, a successful in vivo study is built upon a foundation of rigorous experimental design and ethical principles. Neglecting this stage is the most common reason for preclinical studies to yield inconclusive or irreproducible results.

The 3Rs: An Ethical Imperative

All animal research must be guided by the principles of the 3Rs: Replacement, Reduction, and Refinement .[4][5] This framework is not only an ethical obligation but also enhances the quality of scientific outcomes.

  • Replacement: Using non-animal methods wherever possible. Before proceeding, confirm that the research question cannot be answered through in vitro assays, organoids, or in silico modeling.[4]

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant and scientifically valid results.[4] This requires careful statistical planning and power analysis before the study begins.[6][7]

  • Refinement: Minimizing any potential pain, suffering, or distress and enhancing animal welfare.[4][8] This includes optimizing housing conditions, handling techniques, and experimental procedures.

The ARRIVE Guidelines: A Framework for Rigor

The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide a checklist to ensure that studies are designed, conducted, and reported with transparency and rigor.[9][10][11] Adhering to these guidelines from the planning stage is critical for generating reproducible science. Key considerations include randomization, blinding, and defining primary and secondary endpoints.[7][10]

G cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting P1 Define Research Question (e.g., Efficacy, Toxicity) P2 Literature Review & In Silico Analysis (e.g., Docking) P1->P2 P3 Ethical Review (IACUC) Apply 3Rs Principles P2->P3 P4 Experimental Design (ARRIVE Guidelines) P3->P4 E1 Animal Acclimatization & Baseline Measures P4->E1 E2 Randomization & Blinding E1->E2 E3 Test Compound Administration E2->E3 E4 Data & Sample Collection (Endpoints) E3->E4 A1 Statistical Analysis E4->A1 A2 Interpretation of Results A1->A2 A3 Transparent Reporting (Publish / Document) A2->A3

Section 2: Pre-Efficacy Profiling: Pharmacokinetics & Tolerability

Before assessing efficacy, it is crucial to understand how the pyrazole derivative behaves in the animal model. A compound is useless if it cannot reach its target at a sufficient concentration or if it is too toxic.

Formulation and Vehicle Selection

The choice of vehicle is critical for ensuring the compound is stable and bioavailable.

  • Causality: Pyrazole derivatives often have poor aqueous solubility.[12] A poorly chosen vehicle can lead to compound precipitation, inaccurate dosing, and local tissue irritation.

  • Protocol:

    • Solubility Screening: Test the solubility of the derivative in common GRAS (Generally Recognized as Safe) vehicles (e.g., saline, PBS, 5% DMSO in saline, 0.5% carboxymethylcellulose [CMC], corn oil).

    • Preparation: For suspensions (like CMC or corn oil), use a homogenizer or sonicator to ensure a uniform particle size. Prepare fresh daily.

    • Stability: Visually inspect the formulation for precipitation at room temperature for the duration of the planned experiment.

Acute Tolerability & Dose-Range Finding

The goal is to establish the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.

  • Protocol (Example: Single Ascending Dose):

    • Animal Selection: Use a small number of animals per group (n=2-3), typically healthy mice or rats of the same strain as the planned efficacy study.[13]

    • Dose Selection: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups in logarithmic steps (e.g., 30, 100, 300 mg/kg).

    • Administration: Administer a single dose via the intended route (e.g., oral gavage, intraperitoneal injection).

    • Monitoring: Observe animals closely for the first 4-6 hours and then daily for 7-14 days. Record clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss >15-20%).

    • Endpoint: The MTD is the highest dose at which no severe adverse effects are observed. This dose, and fractions of it (e.g., MTD/2, MTD/4), will inform the doses for the efficacy study.

Pharmacokinetic (PK) Studies

PK studies determine the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound.

  • Causality: PK data provides a crucial link between the administered dose and the resulting drug exposure (concentration in the blood over time). This helps ensure that an observed lack of efficacy is due to poor pharmacology, not poor exposure.

  • Protocol (Example: Rodent PK Screen):

    • Animal Selection: Use cannulated animals if possible to allow for serial blood sampling from a single animal, adhering to the principle of Refinement. If not possible, use sparse sampling with terminal bleeds at each time point.

    • Dosing: Administer a single dose of the pyrazole derivative (e.g., 10 mg/kg IV and 30 mg/kg PO) to separate groups. The IV dose is essential for determining bioavailability.

    • Blood Sampling: Collect small blood samples (e.g., 20-50 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of the pyrazole derivative in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters

Parameter Description Significance
Cmax Maximum observed plasma concentration Indicates the peak exposure after administration.
Tmax Time to reach Cmax Indicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time) Represents the total drug exposure over time.
Half-life The time required for the plasma concentration to decrease by half. Informs dosing frequency.

| F% | Bioavailability | The fraction of an orally administered dose that reaches systemic circulation. |

Section 3: Efficacy Testing in Relevant Animal Models

The choice of animal model is paramount and must be tailored to the pyrazole derivative's proposed mechanism of action and therapeutic indication.

G Start Proposed Mechanism of Pyrazole Derivative? COX_Inhibitor COX-2 Inhibitor Start->COX_Inhibitor Anti-inflammatory Kinase_Inhibitor Kinase Inhibitor (e.g., VEGFR-2) Start->Kinase_Inhibitor Anticancer Other_Target Other/Novel Target Start->Other_Target Other Inflammation_Model Select Inflammation Model (e.g., Carrageenan Paw Edema) COX_Inhibitor->Inflammation_Model Oncology_Model Select Oncology Model (e.g., Xenograft) Kinase_Inhibitor->Oncology_Model Custom_Model Select/Develop Mechanism-Based Model Other_Target->Custom_Model

Example Protocol: Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)

This is a classic, acute model used to screen for compounds with anti-inflammatory properties, particularly those targeting the cyclooxygenase (COX) pathway.[13][14][15][16]

  • Objective: To evaluate the ability of a pyrazole derivative to reduce acute inflammation.

  • Materials:

    • Male Wistar rats or Swiss albino mice (150-200g).[13]

    • 1% (w/v) λ-Carrageenan solution in sterile saline.

    • Test pyrazole derivative formulated in an appropriate vehicle.

    • Positive control (e.g., Indomethacin or Celecoxib).

    • Parenteral vehicle control.

    • Digital Plethysmometer or calipers.

  • Methodology:

    • Acclimatization: Allow animals to acclimate for at least one week under standard conditions.[13]

    • Grouping: Randomly assign animals to groups (n=6-8 per group): Vehicle Control, Positive Control, and 2-3 dose levels of the test compound.

    • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using the plethysmometer.

    • Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

    • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[15]

    • Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Example Protocol: Anticancer Efficacy (Tumor Xenograft Model)

This model is used to assess the ability of a compound to inhibit tumor growth in vivo.[17][18] It is particularly relevant for pyrazole derivatives designed as kinase inhibitors (e.g., targeting VEGFR-2).[18][19]

  • Objective: To evaluate the antitumor activity of a pyrazole derivative on human tumor cells implanted in immunocompromised mice.

  • Materials:

    • Immunocompromised mice (e.g., Nude, SCID, or NSG).

    • Human cancer cell line of interest (e.g., HT-29, MCF-7) cultured under sterile conditions.[17][18][20]

    • Matrigel or similar basement membrane matrix.

    • Test pyrazole derivative formulated for daily dosing.

    • Vehicle control.

    • Positive control (standard-of-care chemotherapy for that tumor type).

    • Digital calipers.

  • Methodology:

    • Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Resuspend a specific number of cells (e.g., 5 x 10⁶) in a mixture of sterile PBS and Matrigel.

    • Tumor Implantation: Subcutaneously inject the cell suspension into the right flank of each mouse.

    • Tumor Growth Monitoring: Monitor the animals daily. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), proceed to the next step.

    • Randomization: Randomize mice into treatment groups based on their tumor volume to ensure the average tumor size is similar across all groups.

    • Dosing: Begin daily (or other scheduled) administration of the vehicle, positive control, or test compound. Monitor animal body weight and clinical signs daily as an indicator of toxicity.

    • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2

    • Endpoint: The study can be terminated when tumors in the control group reach a pre-determined maximum size, or after a fixed duration. At the end of the study, tumors are excised and weighed.

    • Analysis: The primary endpoint is often Tumor Growth Inhibition (TGI), calculated as a percentage.

Section 4: Data Analysis and Interpretation

Table 2: Guide to Statistical Analysis

Experimental Design Example Recommended Statistical Test Software
Comparing two groups Vehicle Control vs. One Dose Level Student's t-test (unpaired) GraphPad Prism, SPSS, R
Comparing three or more groups Vehicle vs. Low Dose vs. High Dose One-Way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) GraphPad Prism, SPSS, R

| Measurements over time | Paw volume measured at 1, 2, 3, 4 hours | Two-Way ANOVA for repeated measures | GraphPad Prism, SPSS, R |

  • Interpretation: A statistically significant result indicates that the observed effect is unlikely to be due to chance. However, statistical significance must be interpreted alongside biological significance. A small but statistically significant reduction in tumor growth may not be clinically meaningful. The results should be used to make a clear "Go/No-Go" decision for the compound.

References

  • Abdellatif, K. R. A., Fadaly, W. A., Kamel, G. M., Elshaier, Y. A. M. M., & El-Magd, M. A. (2019). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. Bioorganic Chemistry. [Link]

  • El-Sayed, N. F., El-Bendary, E. R., El-Meligy, A. M., & El-Kerdawy, A. M. (2024). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Future Medicinal Chemistry. [Link]

  • Yılmaz, B., Aktaş, M. V., Çiftçi, G. A., Yılmaz, V. T., & Ulukaya, E. (2024). Development and assessment of novel pyrazole-thiadiazol hybrid derivatives as VEGFR-2 inhibitors: design, synthesis, anticancer activity evaluation, molecular docking, and molecular dynamics simulation. Drug Development Research. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Nabrway, M. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Semantic Scholar. [Link]

  • Bansal, R. K., & Kumar, V. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Desai, N. C., Trivedi, A. R., & Bhatt, N. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]

  • Dhama, K., Latheef, S. K., Dadar, M., Samad, H. A., Munjal, A., & Khandia, R. (2018). Ethical considerations regarding animal experimentation. Journal of Experimental Biology and Agricultural Sciences. [Link]

  • Lazic, S. E. (2010). Statistical Considerations for Preclinical Studies. ILAR Journal. [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. [Link]

  • Al-Ghorbani, M., Chebib, M., & Kumar, N. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Saudi Chemical Society. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology. [Link]

  • European Medicines Agency. (2023). Ethical use of animals in medicine testing. European Medicines Agency. [Link]

  • Al-Suhaimi, E. A., & Al-Hussain, S. A. (2024). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules. [Link]

  • NC3Rs. (n.d.). The ARRIVE guidelines 2.0. National Centre for the Replacement, Refinement & Reduction of Animals in Research. [Link]

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology. [Link]

  • Norecopa. (n.d.). 4-Experimental design and statistical analysis. PREPARE Guidelines. [Link]

  • Li, Y., Zhang, Y., & Li, Y. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • ResearchGate. (2024). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Morales, J. (2020). Ethical Considerations in Animal Research: The Principle of 3R's. SciELO México. [Link]

  • University of Colorado Boulder. (n.d.). IACUC Routes of Administration Guidelines. Research & Innovation Office. [Link]

  • ResearchGate. (2021). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • Prisys Biotech. (2024). Designing Animal Studies: Key Considerations For Preclinical Research Success. Prisys Biotech. [Link]

  • du Sert, N. P., Hurst, V., Ahluwalia, A., Alam, S., Avey, M. T., Baker, M., ... & Macleod, M. R. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS biology. [Link]

  • Lee, S. J., & Ku, S. K. (2022). Considerations for experimental animal ethics in the research planning and evaluation process. Kosin Medical Journal. [Link]

  • Al-Otaibi, A. A., Al-Zahrani, A. A., & Al-Ghamdi, M. A. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Festing, M. F. W. (2018). Some issues about design and statistical analysis of preclinical trials. SlideShare. [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. National Institutes of Health. [Link]

  • Kumar, A., & Sharma, S. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link]

  • SlidePlayer. (n.d.). Routes Of Drug Administration. SlidePlayer. [Link]

  • ResearchGate. (2024). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]

  • Piper, S. K., D'Souza, Z., & Krol, L. (2021). Statistical Review of Animal trials -- A Guideline. ResearchGate. [Link]

  • TransCure bioServices. (2024). How to Administer a Substance to a Mouse?. TransCure bioServices. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Thermo Fisher Scientific. [Link]

  • The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. Forskningsetikk. [Link]

  • Wang, X., & Li, Z. (2019). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Medium. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Medium. [Link]

  • EQUATOR Network. (2023). The ARRIVE Guidelines 2.0: updated guidelines for reporting animal research. EQUATOR Network. [Link]

  • FEBS Network. (2023). The ARRIVE Guidelines: A framework to plan your next in vivo experiment. FEBS Network. [Link]

  • Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). Animal research: Reporting in vivo experiments: The ARRIVE Guidelines. ResearchGate. [Link]

Sources

Method

Application Notes &amp; Protocols for 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide in Agrochemical Research

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Introduction: The Pyrazole Carboxamide Scaffold in Modern Crop Protection The pyrazole ring is a foundational heterocyclic scaffold that has b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pyrazole Carboxamide Scaffold in Modern Crop Protection

The pyrazole ring is a foundational heterocyclic scaffold that has been instrumental in the development of numerous biologically active molecules for both pharmaceutical and agrochemical applications.[1][2] In agriculture, pyrazole carboxamide derivatives, in particular, have revolutionized fungal disease management.[3][4] This class of compounds primarily acts by inhibiting succinate dehydrogenase (SDH), a critical enzyme in the fungal mitochondrial respiratory chain, classifying them as SDHI fungicides.[3][5] The relentless evolution of fungicide resistance necessitates a continuous pipeline of novel active ingredients.

This document presents a comprehensive research framework for evaluating 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide as a potential new agrochemical candidate. While this specific molecule is not extensively documented as a commercialized agrochemical, its structure contains the essential pyrazole carboxamide pharmacophore. Therefore, we will treat it as a novel lead compound, outlining a logical, field-proven progression from initial screening to mechanism validation and potential optimization. This guide is intended for researchers and scientists engaged in the discovery and development of next-generation crop protection agents.

Section 1: Compound Profile and Synthesis Strategy

Physicochemical Characteristics

Before commencing biological studies, a thorough understanding of the molecule's basic properties is essential.

  • IUPAC Name: 5-amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide

  • Molecular Formula: C₇H₁₂N₄O[6]

  • Molecular Weight: 168.20 g/mol [6]

  • Structure:

    
    
    
Rationale for a Plausible Synthesis Route

A robust and scalable synthesis is the first step in evaluating a novel compound. Based on established methodologies for related 5-aminopyrazoles, a two-step synthesis is proposed.[7][8] The common approach involves the condensation of a hydrazine derivative with a functionalized three-carbon component, followed by amide formation.[7][9]

Step 1: Synthesis of Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate This step involves the cyclocondensation reaction of ethylhydrazine with ethyl (ethoxymethylene)cyanoacetate. The hydrazine's terminal nitrogen attacks the electron-deficient carbon of the cyanoacetate, leading to cyclization and formation of the pyrazole ring.

Step 2: Amidation to form 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide The ethyl ester from Step 1 is converted to the final N-methyl amide. This can be achieved via direct aminolysis with methylamine under heat or by a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by a standard peptide coupling reaction (e.g., using HATU or converting the acid to an acid chloride) with methylamine.[7]

Section 2: Postulated Mechanism of Action - A Succinate Dehydrogenase Inhibitor (SDHI)

The structural backbone of the target molecule strongly suggests a mode of action consistent with that of pyrazole carboxamide SDHI fungicides.[10][11]

The SDHI Mechanism: SDHIs function by interrupting cellular respiration at Complex II of the mitochondrial electron transport chain.[3][5] They bind to the ubiquinone-binding (Qp) site of the SDH enzyme, physically blocking the transfer of electrons from succinate to ubiquinone.[3] This inhibition has two primary consequences for the fungal cell:

  • Energy Depletion: The blockage halts the tricarboxylic acid (TCA) cycle and prevents the generation of ATP, starving the fungus of its essential energy supply.[5]

  • Metabolic Disruption: The cessation of the TCA cycle prevents the formation of key metabolic intermediates required for fungal growth and proliferation.[3]

This targeted attack on a vital and conserved metabolic pathway explains the broad-spectrum efficacy of many SDHI fungicides.

Caption: Fungal mitochondrial respiration and the inhibitory action of pyrazole carboxamide SDHIs.

Section 3: Experimental Protocols for Agrochemical Evaluation

To systematically evaluate 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide, a tiered screening approach is recommended. The following protocols provide a self-validating framework to determine the compound's potential.

Protocol 3.1: In Vitro Antifungal Spectrum Screening

Causality: This primary assay is the foundational step to determine if the compound possesses intrinsic antifungal activity. A panel of economically important and diverse plant pathogens will establish its spectrum of activity.

Methodology (96-Well Microtiter Plate Assay):

  • Pathogen Culture: Grow fungal pathogens (e.g., Botrytis cinerea, Rhizoctonia solani, Puccinia triticina, Fusarium graminearum) on potato dextrose agar (PDA) until sufficient mycelia or spores are available.

  • Stock Solution Preparation: Dissolve the test compound and positive controls (e.g., Boscalid, Fluxapyroxad) in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the stock solutions in potato dextrose broth (PDB) or a suitable liquid medium to achieve a final concentration range (e.g., 100, 50, 25, 12.5, 6.25, ... 0.05 µg/mL). Ensure the final DMSO concentration is ≤1% in all wells. Include a solvent-only well (negative control) and a media-only well (blank).

  • Inoculation: Prepare a spore suspension or mycelial fragment suspension of each fungus in PDB. Adjust the concentration to ~1 x 10⁴ spores/mL or a standardized mycelial density. Add 50 µL of this inoculum to each well (except the blank).

  • Incubation: Seal the plates and incubate at the optimal temperature for each fungus (e.g., 22-25°C) for 48-96 hours, or until robust growth is observed in the negative control wells.

  • Data Acquisition: Measure the optical density (OD) at 600 nm using a microplate reader.

  • Analysis: Calculate the percent inhibition for each concentration relative to the negative control. Use a dose-response analysis software (e.g., GraphPad Prism) to calculate the EC₅₀ value (Effective Concentration that inhibits 50% of fungal growth).

Data Presentation:

CompoundB. cinerea EC₅₀ (µg/mL)R. solani EC₅₀ (µg/mL)F. graminearum EC₅₀ (µg/mL)
Test CompoundValueValueValue
Boscalid (Control)ValueValueValue
Fluxapyroxad (Control)ValueValueValue
Protocol 3.2: Mechanism of Action Validation - SDH Enzyme Inhibition Assay

Causality: If the test compound shows significant antifungal activity, this biochemical assay will validate whether that activity is a direct result of SDH enzyme inhibition.[12]

Caption: Experimental workflow for the Succinate Dehydrogenase (SDH) inhibition assay.

Methodology:

  • Mitochondria Isolation:

    • Grow a sensitive fungus (identified in Protocol 3.1) in liquid culture.

    • Harvest mycelia and generate protoplasts using cell wall-lysing enzymes (e.g., lysing enzymes from Trichoderma harzianum).

    • Gently lyse the protoplasts in an isotonic buffer and isolate the mitochondrial fraction via differential centrifugation.

  • Enzyme Assay:

    • The assay buffer should contain potassium phosphate, EDTA, and potassium cyanide (to inhibit Complex IV).

    • To a 96-well plate, add the assay buffer, the isolated mitochondrial suspension, and an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP).

    • Add serial dilutions of the test compound and a known SDHI control.

    • Initiate the reaction by adding the substrate, sodium succinate.

    • Immediately measure the rate of DCPIP reduction by monitoring the decrease in absorbance at 600 nm over time.

  • Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the SDH enzyme activity). A strong correlation between the EC₅₀ (whole-cell) and IC₅₀ (enzyme) values provides powerful evidence for an SDHI mode of action.

Protocol 3.3: In Vivo Efficacy Evaluation in Greenhouse

Causality: This protocol moves from the lab bench to a more applied setting, assessing the compound's ability to protect a host plant from disease. It tests not only efficacy but also factors like uptake, translocation, and stability.

Methodology (Tomato - Botrytis cinerea Model):

  • Plant Propagation: Grow tomato plants (e.g., variety 'Moneymaker') in a controlled greenhouse environment to the 3-4 true leaf stage.

  • Compound Formulation & Application: Formulate the test compound as an emulsifiable concentrate (EC) or wettable powder (WP) at various concentrations (e.g., 200, 100, 50, 25 ppm). Apply the formulation to the plants as a foliar spray until runoff. Include a formulated blank (negative control) and a commercial standard (positive control).

  • Inoculation: 24 hours after treatment, inoculate the plants by spraying with a spore suspension of B. cinerea (e.g., 1 x 10⁶ spores/mL).

  • Incubation: Place the plants in a high-humidity chamber (>95% RH) for 72-96 hours to promote infection and disease development.

  • Disease Assessment: Rate the disease severity on each leaf based on a standardized scale (e.g., 0 = no symptoms, 1 = <10% leaf area affected, ..., 5 = >75% leaf area affected or dead).

  • Analysis: Calculate the Disease Severity Index (DSI) for each treatment group. Determine the percent control relative to the negative control group.

Data Presentation:

TreatmentApplication Rate (ppm)Mean Disease Severity Index (DSI)Percent Control (%)
Negative Control0Value0
Test Compound200ValueValue
Test Compound100ValueValue
Test Compound50ValueValue
Commercial Standard100ValueValue

Section 4: Lead Optimization and Structure-Activity Relationships (SAR)

The initial results from the screening cascade will inform a rational lead optimization strategy. The goal is to modify the parent structure of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide to enhance potency, broaden the activity spectrum, or improve plant mobility.[5][10]

Caption: Potential sites for derivatization on the pyrazole carboxamide scaffold for SAR studies.

Key Areas for Modification:

  • N1-substituent (Ethyl Group): Varying the length and branching of this alkyl chain can modulate the compound's lipophilicity, which influences its ability to penetrate fungal membranes and translocate within the plant.

  • Amide N-substituent (Methyl Group): This position is often critical for forming hydrogen bonds within the SDH enzyme's Qp binding site. Exploring small alkyls, cycloalkyls, or even aryl groups can significantly impact binding affinity.[12]

  • C5-substituent (Amino Group): The free amino group offers a handle for further derivatization. Acylation or alkylation could be explored to alter the molecule's electronic properties and interaction with the target site.

Conclusion

5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide represents a promising, albeit underexplored, scaffold for the development of new agrochemical fungicides. Its structural similarity to highly successful commercial SDHIs provides a strong scientific basis for investigation. The tiered experimental approach detailed in this guide—from broad in vitro screening and precise mechanism-of-action studies to applied greenhouse evaluations—constitutes a robust and logical pathway to ascertain its true potential. Subsequent SAR studies, guided by these initial findings, could lead to the discovery of a novel, highly effective crop protection agent.

References

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link][7]

  • Yuan, H., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. [Link][13]

  • Li, M., et al. (2024). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [Link][5]

  • Li, M., et al. (2023). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link][12]

  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 8), o1376. [Link][14]

  • Shaikh, I. N., et al. (2023). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 28(5), 2351. [Link][15]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13934336, 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide. [Link][6]

  • PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link][9]

  • Riquier, S., et al. (2021). SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us?. International Journal of Molecular Sciences. [Link][16]

  • Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. [Link][1]

  • Xu, X., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. [Link][17]

  • Ma, Y., et al. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science. [Link][10]

  • El-Sattar, N. E. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 298–316. [Link][8]

  • Wang, H., et al. (2023). Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. Journal of Agricultural and Food Chemistry. [Link][18]

  • ResearchGate. (n.d.). The commercial succinate dehydrogenase inhibitor (SDHI) fungicides and pyrazole carboxamides containing a diarylamine scaffold. [Link][11]

  • ResearchGate. (n.d.). Pyrazole derivatives used in drugs, agrochemicals, and materials. [Link][2]

  • bioRxiv. (2024). Abstract. [Link][19]

  • Fustero, S., et al. (2011). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Current Bioactive Compounds. [Link][20]

  • Sang, Y., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4509. [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide. This document is designed for researchers, chemists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide. This document is designed for researchers, chemists, and drug development professionals to navigate and optimize the synthesis of this valuable pyrazole intermediate. We will address common challenges, provide in-depth troubleshooting, and answer frequently asked questions to help improve your experimental outcomes and yield.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most reliable synthetic route for 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide?

The most established and robust synthesis is a two-step process. It begins with the formation of the pyrazole core via a cyclocondensation reaction, followed by an amidation step to install the N-methylcarboxamide functionality.

  • Step 1: Pyrazole Ring Formation. This step involves the reaction of ethylhydrazine with an activated cyanoacetate derivative, typically ethyl (ethoxymethylene)cyanoacetate (EEMC).[1][2] This is a variation of the classic Knorr pyrazole synthesis, which reliably produces the 5-aminopyrazole regioisomer due to the electrophilic nature of the ethoxymethylene carbon in EEMC.[3][4][5] The product of this step is the intermediate, ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate.

  • Step 2: Amidation. The ethyl ester intermediate is then converted to the final N-methyl amide product. This is typically achieved by reacting the ester with methylamine.[6] This step can be challenging due to the moderate reactivity of esters and may require elevated temperatures or specific reaction conditions to drive to completion.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Amidation Ethylhydrazine Ethylhydrazine Reaction1 Reaction1 Ethylhydrazine->Reaction1 EEMC Ethyl (ethoxymethylene)cyanoacetate (EEMC) EEMC->Reaction1 Intermediate Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate Reaction2 Reaction2 Intermediate->Reaction2 Reaction1->Intermediate Cyclocondensation (e.g., EtOH, Reflux) Methylamine Methylamine (aq. or gas) Methylamine->Reaction2 FinalProduct 5-Amino-1-ethyl-N-methyl- 1H-pyrazole-4-carboxamide Reaction2->FinalProduct Aminolysis (e.g., Sealed vessel, Heat)

Caption: Overall synthetic workflow for the target molecule.

Q2: What are the critical quality attributes for the starting materials?

The purity and stability of your starting materials are paramount for achieving high yields and minimizing side products.

  • Ethylhydrazine: This reagent can degrade over time, especially if exposed to air or moisture. Use a freshly opened bottle or distill it before use. Impurities can lead to discoloration of the reaction mixture and the formation of complex byproducts. The use of hydrazine salts can sometimes offer better stability.[7]

  • Ethyl (ethoxymethylene)cyanoacetate (EEMC): This is a key building block.[8][9] It is susceptible to hydrolysis. Ensure it is stored under anhydrous conditions. The presence of its hydrolysis products can inhibit the cyclization reaction and reduce the yield of the desired pyrazole intermediate.

  • Methylamine: Typically supplied as a solution in water, ethanol, or THF, or as a gas. Anhydrous conditions are preferable for the amidation step to prevent hydrolysis of the ester starting material. If using an aqueous solution, a large excess may be required to drive the reaction forward.

Q3: How can I be certain that the correct regioisomer is formed during the pyrazole synthesis step?

The reaction between a substituted hydrazine like ethylhydrazine and an asymmetric 1,3-dielectrophile like EEMC can theoretically produce two regioisomers. However, the established mechanism for this reaction strongly favors the formation of the desired 1-ethyl-5-aminopyrazole isomer.

Mechanistic Rationale: The reaction initiates with the more nucleophilic nitrogen of ethylhydrazine (the NH2 group) attacking the highly electrophilic β-carbon of the ethoxyacrylate. This is followed by an intramolecular cyclization where the second nitrogen attacks the nitrile carbon, leading to the 5-amino pyrazole structure.[4] The alternative pathway is sterically and electronically less favored. Confirmation of the final structure should always be performed using analytical techniques like 1H NMR, 13C NMR, and Mass Spectrometry.[10]

Troubleshooting Guide

Problem 1: Low Yield or Stalled Reaction in Step 1 (Pyrazole Formation)

You've refluxed ethylhydrazine and EEMC in ethanol for several hours, but TLC analysis shows significant amounts of starting material remaining, and the isolated yield of the intermediate ester is below 50%.

  • Reagent Quality:

    • Cause: Degradation of ethylhydrazine or hydrolysis of EEMC.

    • Solution: Use freshly distilled ethylhydrazine and high-purity EEMC from a new, sealed container. Confirm the purity of your starting materials via NMR if possible.

  • Reaction Conditions:

    • Cause: Inadequate temperature, insufficient reaction time, or an inappropriate solvent. While ethanol is standard, other solvents can be explored.

    • Solution: Ensure the reaction mixture is maintained at a vigorous reflux. Extend the reaction time; monitor by TLC every 4-6 hours until the limiting reagent is consumed. A typical reflux time is 16 hours or more.[2]

  • Stoichiometry:

    • Cause: Inaccurate measurement of reagents, especially volatile ethylhydrazine.

    • Solution: Use a slight excess (1.05-1.1 equivalents) of ethylhydrazine to ensure the complete consumption of the more expensive EEMC.

  • To a round-bottom flask equipped with a reflux condenser and nitrogen inlet, add dry ethanol (approx. 5 mL per gram of EEMC).

  • Add ethyl (ethoxymethylene)cyanoacetate (1.0 eq).

  • Carefully add ethylhydrazine (1.1 eq) dropwise at room temperature. An exotherm may be observed.

  • Heat the mixture to reflux and maintain for 16-24 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, cool the reaction to room temperature and then place it in an ice bath to precipitate the product. If no precipitate forms, reduce the solvent volume under vacuum.[2]

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

ParameterStandard ConditionOptimized ConditionRationale
Solvent EthanolDry TolueneCan sometimes improve yields by allowing azeotropic removal of any water present.[1]
Temperature Reflux (~78°C)Reflux (~111°C)Higher temperature in toluene can accelerate the reaction rate.
Catalyst None (thermal)Acetic Acid (catalytic)Mild acid catalysis can protonate the ethoxy leaving group, facilitating the initial addition.
Time 16 hours16-24 hoursEnsure reaction goes to completion by monitoring with TLC.
Problem 2: The Amidation Reaction (Step 2) is Slow and Gives Low Conversion

You have heated the ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate intermediate with aqueous methylamine, but the conversion to the final amide is poor even after prolonged reaction times.

  • Ester Reactivity:

    • Cause: Carboxylate esters are only moderately electrophilic. Their reaction with amines is an equilibrium process and can be slow.[6]

    • Solution 1 (Brute Force): Use a large excess of methylamine (10-20 equivalents) and conduct the reaction in a sealed pressure vessel at elevated temperatures (e.g., 80-120°C). This pushes the equilibrium towards the product.

    • Solution 2 (Activation): Convert the ester to a more reactive intermediate. The most common method is to first hydrolyze the ester to the corresponding carboxylic acid, and then use standard peptide coupling reagents (like HATU or EDC/HOBt) to form the amide bond with methylamine.[1][11] Alternatively, the acid can be converted to an acid chloride using thionyl chloride or oxalyl chloride, which will react rapidly with methylamine.[12]

  • Presence of Water:

    • Cause: Using aqueous methylamine introduces water, which can lead to competitive hydrolysis of the ester back to the carboxylic acid, especially at high temperatures.

    • Solution: If possible, use a solution of methylamine in an organic solvent like THF or ethanol, or bubble methylamine gas through a solution of the ester.

G Start Low Amidation Yield CheckReagents Using aqueous methylamine? Start->CheckReagents HighTemp Reaction temp > 80°C in sealed tube? CheckReagents->HighTemp No UseAnhydrous Switch to anhydrous methylamine (gas or solution in THF/EtOH) CheckReagents->UseAnhydrous Yes Activation Consider Ester Activation HighTemp->Activation No / Still low yield IncreaseTemp Increase temperature (100-120°C) and reaction time (24-48h) HighTemp->IncreaseTemp Yes Hydrolysis 1. Hydrolyze ester to acid (e.g., LiOH, H₂O/THF) Activation->Hydrolysis Coupling 2. Use coupling agents (e.g., HATU, EDC) with methylamine Hydrolysis->Coupling AcidChloride 2. Convert acid to acid chloride (SOCl₂), then add methylamine Hydrolysis->AcidChloride Success Improved Yield Coupling->Success AcidChloride->Success UseAnhydrous->HighTemp IncreaseTemp->Success

Caption: Decision tree for troubleshooting the amidation step.

Problem 3: Difficulty in Purifying the Final Product

The crude product is an oil or a sticky solid that is difficult to crystallize, and column chromatography gives poor separation.

  • Residual Starting Material/Intermediates:

    • Cause: Incomplete reaction in either step. The ester intermediate and the final amide product can have similar polarities, making chromatographic separation challenging.

    • Solution: Ensure both reactions go to completion using the optimization strategies above. An acid/base wash during workup can help remove unreacted starting materials. For instance, an acidic wash (e.g., 1M HCl) will protonate the basic 5-amino group, potentially allowing for separation from less basic impurities.

  • Solvent Choice for Recrystallization:

    • Cause: An inappropriate solvent system is being used.

    • Solution: Perform a systematic solvent screen for recrystallization. Common solvents to try include isopropanol, ethyl acetate, acetonitrile, or mixtures like ethyl acetate/heptane or dichloromethane/ether. The goal is to find a solvent in which the product is soluble when hot but poorly soluble when cold.

  • Formation of Salts:

    • Cause: If acidic or basic conditions were used, the final product might exist as a salt, altering its physical properties.

    • Solution: Neutralize the crude product solution during workup before extraction and concentration. A wash with saturated sodium bicarbonate solution followed by a brine wash is standard practice.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 25, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2021). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 26(23), 7133. [Link]

  • El-Metwaly, A. M., et al. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10(2), 65-81. [Link]

  • Karrouchi, K., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2266-2309. [Link]

  • Li, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(38), 7861-7880. [Link]

  • Knowles, J. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]

  • PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved January 25, 2026, from [Link]

  • El-Shehry, M. F., et al. (2019). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Journal of Heterocyclic Chemistry, 56(11), 3031-3038. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116771. [Link]

  • Ashenhurst, J. (n.d.). Formation of Amides From Esters. Master Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • de Oliveira, C. S. A., et al. (2016). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 6(2), 115-124. [Link]

  • Xu, L., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. RSC Advances, 10(48), 28841-28847. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • Wang, H., et al. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(25), 9537-9547. [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?[Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved January 25, 2026, from [Link]

Sources

Optimization

Overcoming regioselectivity issues in pyrazole N-alkylation

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity in their synthetic workflows. The two nitrogen atoms in the pyrazole ring often exhibit similar nucleophilicity, leading to the formation of regioisomeric mixtures, a significant hurdle in multi-step synthesis.[1][2] This document provides in-depth, field-proven insights and troubleshooting protocols to help you gain precise control over your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm consistently getting a mixture of N1 and N2 alkylated products. What is the fundamental reason for this lack of selectivity?

A: This is the most common issue in pyrazole chemistry and stems from the inherent electronic structure of the pyrazole ring. The two nitrogen atoms, N1 and N2, have similar electronic properties.[1] In solution, unsymmetrically substituted NH-pyrazoles can exist as a mixture of tautomers. Upon deprotonation with a base, the resulting pyrazolate anion has its negative charge delocalized across both nitrogen atoms, creating two competing nucleophilic sites for the incoming electrophile (your alkylating agent).[1] The final product ratio is a result of the delicate balance between steric hindrance, electronic effects, and reaction conditions, which often have only a small energy difference between their transition states.

Q2: My pyrazole has a substituent at the C3-position. How can I leverage this to favor alkylation at the N1 position?

A: A substituent at the C3-position (or C5) is the primary lever for controlling regioselectivity through sterics. The substituent provides steric bulk that physically hinders the approach of the alkylating agent to the adjacent N2 nitrogen. To maximize this effect, you should aim to make the reaction fall under steric control.

  • Use a bulkier alkylating agent: A larger electrophile will be more sensitive to the steric environment.

  • Choose appropriate conditions: Often, using a strong, non-chelating base (like Sodium Hydride, NaH) in a less-polar, aprotic solvent (like THF or DME) can accentuate the steric differences between the two nitrogen sites, leading to preferential attack at the less-hindered N1 position.[3]

An alternative approach that is also governed by sterics involves using trichloroacetimidate electrophiles under Brønsted acid catalysis. This method avoids strong bases entirely and directs the alkyl group to the less sterically hindered nitrogen.[4]

Q3: How significantly do the base and solvent choice impact my N1:N2 product ratio?

A: The impact is profound and often counterintuitive. The choice of base determines the counter-ion (e.g., Na⁺, K⁺, Cs⁺) of the pyrazolate salt, which plays a crucial role.[1][2]

  • Counter-ion Size: Larger cations like K⁺ or Cs⁺ can sometimes bridge the two nitrogen atoms or interact with a directing group on the pyrazole, altering the preferred site of attack compared to a smaller ion like Na⁺.[1][2]

  • Solvent Polarity: Solvents like DMF or NMP can effectively solvate the cation, creating a more "naked" and reactive pyrazolate anion. This can sometimes decrease selectivity by reducing the influence of the cation. In contrast, less coordinating solvents like THF or DME maintain a tighter ion pair between the pyrazolate and the cation, which can enhance selectivity, especially if chelation is involved.[3]

Changing the base from potassium carbonate (K₂CO₃) to sodium hydride (NaH) can, in some cases, completely switch the regioselectivity of the reaction.[1][2] Therefore, screening both the base and solvent is a critical step in optimization.

Q4: What is a "directing group" in this context, and how can I use one to force the reaction to a specific nitrogen?

A: A directing group is a functional group on the pyrazole ring that can coordinate to the metal counter-ion of the base, forming a chelate ring. This coordination effectively blocks one of the nitrogen atoms, leaving the other as the sole site for alkylation. This is a powerful strategy for achieving near-perfect regioselectivity.

For example, a substituent at the C3 position with a Lewis basic site, such as a pyridine or a hydrazone, can chelate with the sodium or potassium ion from the base.[1] This chelation complex sterically shields the N2 nitrogen, forcing the alkylating agent to attack the N1 position exclusively.[1][2] This strategy essentially overrides the inherent electronic preferences of the pyrazole ring.

Q5: Are there any alkylating agents that have an inherent preference for one nitrogen over the other?

A: Yes, the structure of the alkylating agent itself can reverse the expected outcome. While steric hindrance is a general guide, specific non-covalent interactions, like hydrogen bonding between the pyrazole and the alkylating agent in the transition state, can favor the more sterically hindered position.

For instance, using N-methyl chloroacetamide as an alkylating agent has been shown to favor the N2 position, even with a substituent at C3.[5] Quantum mechanics calculations suggest this is due to a stabilizing hydrogen bond between the pyrazole's side chain and the amide moiety of the electrophile in the N2-alkylation transition state. This specific interaction lowers the activation energy for N2 attack, making it the preferred pathway.[5] This highlights the importance of considering the full system, not just the pyrazole substrate.

Troubleshooting Guides & Protocols

Guide 1: Maximizing Steric Control for N1-Alkylation of 3-Substituted Pyrazoles

This approach is the first line of defense for directing alkylation to the N1 position by exploiting the steric bulk of a C3-substituent.

Causality Behind the Protocol

By using a strong, non-coordinating base like sodium hydride (NaH), we generate the sodium pyrazolate salt. In a solvent like Tetrahydrofuran (THF), NaH forms a tight ion pair with the pyrazolate. This setup ensures that the reaction is highly sensitive to the steric environment, as the electrophile must approach a relatively crowded space. The C3 substituent effectively "guards" the adjacent N2 position, making the pathway to the N1 position far more accessible.

Steric_Hindrance cluster_pyrazole 3-Substituted Pyrazole cluster_reagents Reagents cluster_outcomes Reaction Pathways Pz N1–N2–C3(R) N1_Attack N1-Alkylation (Major Product) Pz->N1_Attack N2_Attack N2-Alkylation (Minor Product) Pz->N2_Attack AlkylX Bulky Alkylating Agent (R'-X) AlkylX->N1_Attack Favored Pathway (Less Hindered) Steric_Clash Steric Clash! AlkylX->Steric_Clash Disfavored Pathway Steric_Clash->N2_Attack

Caption: Steric hindrance at C3 directs alkylating agents to the N1 position.

Protocol: General Procedure for Sterically-Controlled N1-Alkylation
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-substituted pyrazole (1.0 eq).

  • Solvent Addition: Add anhydrous THF (or DME) to achieve a concentration of approximately 0.1-0.2 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Self-Validation: You should observe gas (H₂) evolution. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases and the solution becomes homogeneous or a fine suspension.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkylating agent (e.g., alkyl halide, 1.1-1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to separate the regioisomers.

Data Summary: Influence of Steric Bulk on Regioselectivity
3-Substituent (R)Alkylating Agent (R'-X)ConditionsN1:N2 RatioReference
MethylBenzyl BromideNaH, DMF85:15[4]
PhenylBenzyl BromideNaH, DMF91:9[4]
tert-ButylBenzyl BromideNaH, DMF>95:5[4]
PhenylPhenethyl imidateTfOH (cat.), DCE93:7[4]

Guide 2: Chelation-Controlled Alkylation Using a Directing Group

This advanced strategy offers exquisite control by using a functional group on the pyrazole to dictate the reaction site. It is particularly useful when steric factors are insufficient.

Causality Behind the Protocol

This protocol uses a pyrazole bearing a chelating substituent (e.g., a hydrazone or pyridine) at the C3-position. When a base like NaH or K₂CO₃ is used, the resulting cation (Na⁺ or K⁺) is coordinated by both the chelating group and the N2 nitrogen of the pyrazolate.[1] This forms a stable, six-membered ring-like structure that effectively "locks" the conformation. The N2 position is now sterically and electronically inaccessible, forcing the alkylating agent to react exclusively at the unencumbered N1 position.

Chelation_Control cluster_pyrazole Chelating Pyrazole System cluster_chelation Chelation Complex cluster_outcome Reaction Pathway Pz_DG Pyrazole-DG + M⁺ Chelate [Pz-DG-M]⁺ Complex (N2 Blocked) Pz_DG->Chelate Forms Stable Complex N1_Product Exclusive N1-Alkylation Chelate->N1_Product AlkylX R'-X AlkylX->Chelate Attacks open N1 site

Caption: A directing group (DG) chelates the metal cation (M⁺), blocking N2.

Protocol: N1-Alkylation of a Pyridine-Substituted Pyrazole

This protocol is adapted from a demonstrated regioselective synthesis where a pyridine acts as the directing group.[1]

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the 3-(pyridin-2-yl)-pyrazole (1.0 eq) in a mixture of anhydrous DME and MeCN.

  • Deprotonation: Add sodium hydride (60% dispersion, 1.1 eq) at room temperature and stir until gas evolution ceases.

    • Self-Validation: The formation of the sodium salt should be visually apparent, often with a change in color or solubility.

  • Alkylation: Add ethyl iodoacetate (1.1 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Workup & Purification: Follow the standard quench and extraction procedure as described in Guide 1. Purify by column chromatography. The expected outcome is the highly selective formation of the N1-alkylated product.

Data Summary: Effect of Directing Groups on Regioselectivity
Pyrazole SubstrateBase / SolventN1:N2 RatioRationaleReference
3-Acetyl-5-(CF₃)pyrazoleK₂CO₃ / MeCN~50:50No effective directing group[1]
3-(CF₃)-5-(pyridin-2-yl-hydrazonomethyl)pyrazoleNaH / DME-MeCN>95:5Pyridine nitrogen acts as directing group
3-(CF₃)-5-(acetohydrazide)pyrazoleK₂CO₃ / MeCN>95:5Hydrazide carbonyl directs alkylation[2]

References

  • Kudyakova, Y. S., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]

  • Matos, J., et al. (2011). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Journal of Molecular Catalysis A: Chemical. [Link]

  • Li, F., et al. (2020). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Crystal Growth & Design. [Link]

  • Karkhanis, V. A., & Deodhar, M. N. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molbank. [Link]

  • Kudyakova, Y. S., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]

  • Sanna, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]

  • Fallon, T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide

Welcome to the technical support center for the purification of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide practi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions to common challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the reasoning behind them to empower you to troubleshoot effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: After the synthesis reaction, my crude product is a dark, oily residue. How should I proceed with the initial cleanup?

Answer: A dark, oily crude product often indicates the presence of polymeric impurities and residual high-boiling solvents or reagents. A multi-step approach is recommended for the initial cleanup.

  • Step 1: Solvent Trituration. Before attempting more complex purification methods, try triturating the oil with a non-polar solvent in which your product is expected to have low solubility, such as diethyl ether or hexane. This can help to precipitate the product as a solid while dissolving some of the non-polar impurities.

  • Step 2: Liquid-Liquid Extraction. If trituration is ineffective, dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, followed by a brine wash to remove residual water. This is a standard workup procedure for many organic reactions.[1]

  • Step 3: Activated Carbon Treatment. If the color persists after extraction, it may be due to highly conjugated impurities. You can try treating a solution of your crude product with a small amount of activated charcoal. Gently heat the solution for a short period, then filter the charcoal through a pad of celite. Be aware that this can sometimes lead to product loss through adsorption.

Question 2: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) plate after initial workup. How do I identify the product spot and choose a suitable purification method?

Answer: Identifying your product spot and selecting an appropriate purification strategy is crucial for obtaining a pure compound.

  • Identifying the Product Spot:

    • Co-spotting: The most reliable method is to co-spot your crude mixture with a small amount of a pure standard of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide, if available.

    • UV Visualization: Pyrazole rings are typically UV active. Your product spot should be visible under a UV lamp (254 nm).

    • Staining: If the product is not UV active or to visualize other impurities, you can use a staining agent. A potassium permanganate (KMnO4) stain is a good general-purpose stain that reacts with many functional groups.

  • Choosing a Purification Method: The choice between recrystallization and column chromatography depends on the nature and number of impurities.

    • Recrystallization: This is the preferred method if you have a solid product and the impurities have different solubilities than your compound in a particular solvent. It is generally a more scalable and cost-effective method for purification.

    • Column Chromatography: If you have multiple impurities with similar polarities to your product, or if your product is an oil, column chromatography is the more effective choice.[2][3]

Question 3: My recrystallization attempt resulted in a very low yield. What could be the reasons and how can I improve it?

Answer: Low yield in recrystallization is a common issue and can be addressed by carefully optimizing the procedure.

  • Excess Solvent: Using too much solvent is the most common reason for low recovery. The goal is to use the minimum amount of hot solvent to fully dissolve the crude product.[4] If you've added too much, you can carefully evaporate some of the solvent to reach the saturation point.[4]

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[4]

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen several solvents or use a co-solvent system (a pair of miscible solvents, one in which the compound is soluble and one in which it is insoluble).

  • Product Loss During Filtration: Ensure you are using the correct filtration technique (vacuum filtration for collecting the final product) and wash the collected crystals with a minimal amount of cold recrystallization solvent to remove any remaining impurities without dissolving the product.

Question 4: During column chromatography, my compound is eluting with the solvent front (streaking down the column). What does this indicate and how can I fix it?

Answer: If your compound is eluting with the solvent front, it indicates that the chosen eluent system is too polar. Your compound has a very low affinity for the stationary phase (silica gel) and is being carried down the column too quickly.

  • Solution: You need to decrease the polarity of your mobile phase. This is typically achieved by increasing the proportion of the non-polar solvent in your eluent mixture (e.g., increasing the hexane content in a hexane/ethyl acetate system).

  • Methodical Approach: A good starting point is to find a solvent system that gives your product an Rf value of 0.2-0.4 on a TLC plate.[5] This generally provides good separation on a silica gel column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for column chromatography of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide?

A1: Based on the structure, which contains both polar (amino, amide) and non-polar (ethyl, methyl) groups, a good starting point for a solvent system on silica gel would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A gradient elution from 100% hexane to a higher concentration of ethyl acetate is recommended. A common starting point for similar compounds is a hexane:ethyl acetate ratio of 1:1.[5] You should always optimize the solvent system using TLC first to achieve good separation.

Q2: What are the expected impurities from the synthesis of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide?

A2: The synthesis of 5-aminopyrazoles often involves the condensation of a hydrazine with a cyanoacetate derivative.[6] Potential impurities could include:

  • Unreacted starting materials.

  • Side-products from the reaction, such as isomers or products of incomplete reaction.

  • Residual solvents from the reaction or workup.

  • By-products from the decomposition of reagents or the product itself.

Q3: What analytical techniques are recommended to confirm the purity of the final product?

A3: A combination of analytical techniques should be used to confirm the purity and identity of your final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and can also provide information about purity.[7][8]

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of your compound with high accuracy.[9]

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., N-H, C=O).[8]

Experimental Protocols

Protocol 1: Recrystallization of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide

This protocol provides a general guideline. The choice of solvent and specific volumes should be optimized for your specific case. Ethanol is often a good starting point for recrystallizing pyrazole derivatives.[1][10]

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves completely and then precipitates upon cooling, the solvent is suitable.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. It is advisable to add the solvent in small portions while heating and swirling the flask.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC, aiming for an Rf of 0.2-0.4 for the product.[5]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, you can adsorb the crude product onto a small amount of silica gel (dry loading).

  • Elution: Run the column by adding the eluent to the top of the column and collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Recommended Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Notes
EthanolPolar78Often a good choice for pyrazole derivatives.[1][10]
IsopropanolPolar82Similar to ethanol, can be a good alternative.
Ethyl AcetateMedium77Good for compounds of intermediate polarity.
TolueneNon-polar111Can be used for less polar compounds.
WaterVery Polar100May be used in a co-solvent system with a miscible organic solvent.

Visualization

Purification Workflow Decision Tree

This diagram illustrates a logical workflow for the purification of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide.

Purification_Workflow start Crude Product (Post-Workup) is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) is_pure_recryst Is the product pure by TLC/NMR? recrystallization->is_pure_recryst is_pure_column Is the product pure by TLC/NMR? column_chromatography->is_pure_column end_product Pure Product is_pure_recryst->end_product Yes troubleshoot_recryst Troubleshoot Recrystallization (e.g., change solvent) is_pure_recryst->troubleshoot_recryst No is_pure_column->end_product Yes troubleshoot_column Troubleshoot Chromatography (e.g., change eluent) is_pure_column->troubleshoot_column No troubleshoot_recryst->recrystallization troubleshoot_column->column_chromatography

Caption: Decision tree for selecting a purification method.

References

  • CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google P
  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com. [Link]

  • Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com. [Link]

  • Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC - NIH. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed. [Link]

  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents - MDPI. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]

  • 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide - PubChem. [Link]

  • 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem. [Link]

  • (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchGate. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. [Link]

  • Synthesis and evaluation of novel pyrazole carboxamide derivatives. [Link]

  • First time synthesis, first time work-up and purification : r/Chempros - Reddit. [Link]

  • Synthesis of Chromone-Related Pyrazole Compounds - PMC - NIH. [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]

  • Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. [Link]

Sources

Optimization

Optimizing reaction conditions for pyrazole carboxamide formation

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for pyrazole carboxamide synthesis. This guide is designed to provide practical, in-depth solutions to commo...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrazole carboxamide synthesis. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the formation of this critical chemical scaffold. Pyrazole carboxamides are foundational in medicinal chemistry, appearing in numerous therapeutics.[1][2] However, optimizing their synthesis is not always straightforward. This resource provides troubleshooting guides, FAQs, and validated protocols to help you navigate these challenges effectively.

Core Synthesis Strategy: Amide Bond Formation

The most prevalent method for synthesizing pyrazole carboxamides is through the coupling of a pyrazole carboxylic acid with a primary or secondary amine. This transformation hinges on the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine. Two primary strategies are employed: conversion to a highly reactive acyl chloride or in-situ activation using coupling agents.

G cluster_0 Starting Materials cluster_1 Activation & Coupling cluster_2 Downstream Processing Py_COOH Pyrazole Carboxylic Acid Activation Activation Step Py_COOH->Activation Amine Primary or Secondary Amine Coupling Nucleophilic Attack (Amide Bond Formation) Amine->Coupling Activation->Coupling Activated Intermediate Workup Aqueous Work-up Coupling->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Final Product: Pyrazole Carboxamide Purification->Product

Fig 1. General workflow for pyrazole carboxamide synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during synthesis in a question-and-answer format.

Q1: My reaction has stalled, showing low or no yield of the desired product. What are the likely causes and solutions?

This is the most frequent challenge, often stemming from inefficient activation of the carboxylic acid or issues with the nucleophile.

A: Potential Causes & Step-by-Step Solutions:

  • Inefficient Carboxylic Acid Activation: The first step in a coupling reaction is the activation of the pyrazole carboxylic acid. If this fails, the amine has nothing to react with.

    • Causality: Coupling agents can degrade due to improper storage (especially exposure to moisture) or be unsuitable for your specific substrates.

    • Solution:

      • Verify Reagent Quality: Use a fresh bottle of your coupling agent (e.g., EDC, HATU) or test it on a simpler, known reaction.

      • Choose the Right Agent: For sterically hindered acids or poorly nucleophilic amines, a more potent activating agent may be required. Carbodiimides like EDC are common, but uronium/phosphonium salts like HATU or PyBOP can be more effective for difficult couplings.

      • Consider the Acid Chloride Route: For particularly challenging substrates, converting the pyrazole carboxylic acid to an acyl chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a more forceful and often effective method.[1][3] This intermediate is highly reactive towards amines.[1]

  • Poor Amine Nucleophilicity: The amine must be sufficiently nucleophilic to attack the activated carboxylic acid intermediate.

    • Causality: Electron-withdrawing groups on the amine reduce the electron density on the nitrogen, making it a weaker nucleophile. Steric bulk around the nitrogen can also physically block its approach.

    • Solution:

      • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary energy to overcome the activation barrier. Monitor carefully to avoid side reactions.

      • Use a Stronger Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to deprotonate the amine salt (if provided as an HCl salt) and to scavenge the acid produced during the reaction. Ensure at least 2-3 equivalents of base are used.

      • Switch to a More Potent Coupling System: As mentioned, HATU or PyBOP are often superior for couplings involving poorly nucleophilic amines.

  • Incorrect Stoichiometry or Reagent Addition Order: The relative amounts of reagents and the order in which they are added are critical.

    • Causality: The activated carboxylic acid is a transient species. It should be formed in the presence of the amine to be trapped efficiently. If the amine is added too late, the activated intermediate may decompose.

    • Solution: The generally accepted and most effective order of addition is to pre-mix the pyrazole carboxylic acid, the amine, and an additive (like HOBt), and then add the coupling agent (like EDC) last. This ensures the activated species is generated in the immediate presence of the nucleophile.

Table 1: Comparison of Common Amide Coupling Reagents
Reagent Class Example(s) Advantages Disadvantages & Byproducts
Carbodiimides EDC, DCCInexpensive, readily available.Can cause racemization; forms urea byproducts that may be difficult to remove.
Uronium/Guanidinium HATU, HBTUHigh efficiency, fast reaction times, low racemization.More expensive; byproducts are water-soluble and easier to remove.
Phosphonium PyBOP, PyAOPVery effective for hindered couplings.Byproducts can sometimes complicate purification.
Acid Halide Forming SOCl₂, (COCl)₂Produces a highly reactive intermediate.Harsh conditions (heat/acid); not suitable for sensitive functional groups.[1]
Q2: My reaction is messy, with multiple side products observed by TLC or LC-MS. How can I improve the reaction's selectivity?

Side product formation detracts from your yield and significantly complicates purification.

A: Common Side Reactions & Prevention Strategies:

  • N-Acylurea Formation (with Carbodiimides): This is a classic side reaction when using agents like EDC or DCC. The O-acylisourea intermediate, instead of reacting with the amine, can rearrange to a stable, unreactive N-acylurea.

    • Causality: This rearrangement is competitive with the desired nucleophilic attack by the amine, especially if the amine is sterically hindered or has low nucleophilicity.

    • Solution: The use of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is standard practice.[4][5] These additives react with the O-acylisourea to form an activated ester, which is more stable against rearrangement but still highly reactive towards the amine. This effectively intercepts the pathway to the N-acylurea byproduct.

  • Racemization: If your pyrazole or amine contains a chiral center adjacent to the reacting functional group, there is a risk of losing stereochemical integrity.

    • Causality: The activation process can sometimes lead to the formation of an oxazolone intermediate, which can tautomerize, leading to racemization.

    • Solution: Use coupling reagents known for low racemization rates, such as HATU or COMU. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can also suppress this side reaction.

  • Side Reactions on the Pyrazole Ring: The pyrazole ring itself is generally stable to common coupling conditions.[6] However, very strong activating agents or harsh conditions could potentially interact with other functional groups on the ring.

    • Causality: The pyrazole contains nitrogen atoms that have basic and nucleophilic character.

    • Solution: Stick to standard, milder coupling conditions. If you must use the acid chloride route, be mindful of reaction time and temperature to avoid unwanted reactions on the pyrazole nucleus or other sensitive functional groups in your molecule.

G Start Low Yield Observed Check_SM Starting Materials Consumed on TLC/LCMS? Start->Check_SM Check_Reagents Verify Coupling Agent & Amine Quality Check_SM->Check_Reagents No Optimize_Cond Optimize Conditions: - Increase Temperature - Use Stronger Base - Check Stoichiometry Check_SM->Optimize_Cond Yes Success Improved Yield Check_Reagents->Success Stronger_Coupling Use a More Potent Coupling Agent (e.g., HATU) Optimize_Cond->Stronger_Coupling Optimize_Cond->Success Acid_Chloride Consider Acid Chloride Route Stronger_Coupling->Acid_Chloride Stronger_Coupling->Success Acid_Chloride->Success

Fig 2. Troubleshooting decision tree for low reaction yield.
Q3: I've formed my product, but purification is a major challenge. What are the best practices for isolating my pyrazole carboxamide?

Purification is often complicated by byproducts from the coupling reagents and unreacted starting materials.

A: Purification Strategies:

  • Removing Coupling Agent Byproducts:

    • EDC/DCC: The urea byproducts are often poorly soluble in common organic solvents like dichloromethane (DCM) or ethyl acetate but may be soluble enough to streak on a column. Try filtering the crude reaction mixture through a pad of celite first. If the byproduct is still present, an acidic wash (e.g., 1M HCl) can sometimes help by protonating the urea, increasing its aqueous solubility.

    • HATU/HBTU: The byproducts are generally water-soluble. A thorough aqueous work-up with water or brine should remove the majority of these impurities.

  • Removing Unreacted Starting Material:

    • Unreacted Pyrazole Carboxylic Acid: Perform an aqueous wash with a mild base (e.g., saturated NaHCO₃ solution). This will deprotonate the acidic starting material, pulling it into the aqueous layer.

    • Unreacted Amine: Perform an aqueous wash with a mild acid (e.g., 1M HCl or saturated NH₄Cl solution). This will protonate the basic amine, making it soluble in the aqueous layer.

  • Chromatography and Recrystallization:

    • Column Chromatography: This is the most common method for final purification.[7][8] Use a solvent system that provides good separation between your product and any remaining impurities on a TLC plate (aim for a ΔRf > 0.2).

    • Recrystallization: If your product is a stable solid, recrystallization is an excellent method to achieve high purity. Screen various solvents to find one in which your product is soluble when hot but sparingly soluble when cold.

Frequently Asked Questions (FAQs)

  • How do I choose the best solvent for my reaction? Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common choices. DCM is volatile and easy to remove, but some reactions may be sluggish. DMF is a polar aprotic solvent that can accelerate reactions but has a high boiling point, making it harder to remove. Tetrahydrofuran (THF) is another excellent option.[3]

Table 2: Common Solvents for Pyrazole Carboxamide Synthesis
Solvent Boiling Point (°C) Key Characteristics
Dichloromethane (DCM)39.6Excellent for many reactions; easy to remove.
N,N-Dimethylformamide (DMF)153High polarity can increase reaction rates; difficult to remove.
Tetrahydrofuran (THF)66Good general-purpose solvent; must be anhydrous.
Acetonitrile (MeCN)82Polar aprotic; can be a good alternative to DMF.
  • When is the acid chloride method preferable to direct coupling? The acid chloride route is best for difficult couplings where standard agents fail, such as with highly electron-deficient amines or severely sterically hindered substrates.[1][3] However, it is a two-step process and uses harsh reagents (SOCl₂ or oxalyl chloride), making it incompatible with molecules containing sensitive functional groups (e.g., certain alcohols, unprotected amines).

  • How can I effectively monitor my reaction's progress? Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods. TLC is fast and allows you to visualize the consumption of starting materials and the appearance of the product spot. LC-MS is more definitive, confirming the mass of the desired product and helping to identify any major side products.

Validated Experimental Protocols

Protocol 1: General Synthesis using EDC/HOBt Coupling

This protocol is a robust starting point for many pyrazole carboxamide syntheses.

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.5 M).

  • Initiation: Cool the flask to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

  • Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the resulting crude residue by flash column chromatography or recrystallization to yield the final pyrazole carboxamide.[8]

Protocol 2: Synthesis via the Acyl Chloride Intermediate

This protocol is for more challenging couplings.

  • Acyl Chloride Formation: In a fume hood, add the pyrazole carboxylic acid (1.0 eq) to a flask. Add thionyl chloride (SOCl₂) (2-5 eq) and a catalytic amount of DMF (1-2 drops).[5]

  • Reaction: Gently heat the mixture to reflux (approx. 70-80 °C) for 1-3 hours until gas evolution ceases.[3]

  • Isolation of Intermediate: Carefully remove the excess SOCl₂ under reduced pressure. The resulting crude pyrazole acyl chloride is often used directly in the next step without further purification.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the amine (1.1 eq) and a base like pyridine or TEA (2.0 eq) in DCM.

  • Coupling: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.[5] Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Work-up and Purification: Follow steps 5-7 from Protocol 1 to work-up and purify the final product.

References

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health (NIH). [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. ResearchGate. [Link]

  • Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. JETIR. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]

  • The Recent Development of the Pyrazoles : A Review. TSI Journals. [Link]

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. RSC Publishing. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide in Solution

Welcome to the technical support center for "5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guida...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the potential degradation pathways of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.

I. Understanding the Stability of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide

The stability of a pharmaceutical compound is a critical parameter that influences its safety, efficacy, and shelf-life. "5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide" possesses several functional groups that are susceptible to degradation under various environmental conditions. The pyrazole ring itself is generally stable; however, the amino and N-methyl-carboxamide substituents are the primary sites for potential degradation reactions.[1][2]

Q1: What are the most likely degradation pathways for 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide in solution?

Based on the chemical structure, the most probable degradation pathways involve hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The N-methyl-carboxamide group is susceptible to hydrolysis under both acidic and basic conditions. This would lead to the formation of the corresponding carboxylic acid and methylamine.

  • Oxidation: The 5-amino group is a primary site for oxidation. Oxidative degradation can lead to the formation of various products, including nitroso, nitro, and dimeric impurities. The pyrazole ring itself can also undergo oxidation under harsh conditions, potentially leading to ring-opening.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. This may involve the amino group or the pyrazole ring, leading to a variety of degradation products.

Below is a diagram illustrating the potential primary degradation pathways.

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent_H 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide Acid_H Acidic Conditions (e.g., HCl) Parent_H->Acid_H Base_H Basic Conditions (e.g., NaOH) Parent_H->Base_H Product_H 5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid + Methylamine Acid_H->Product_H Base_H->Product_H Parent_O 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide Oxidant Oxidizing Agent (e.g., H2O2) Parent_O->Oxidant Product_O1 Nitroso/Nitro derivatives Oxidant->Product_O1 Product_O2 Dimeric impurities Oxidant->Product_O2 Product_O3 Ring-opened products Oxidant->Product_O3 Parent_P 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide Light UV/Vis Light Parent_P->Light Product_P Various photoproducts Light->Product_P

Caption: Potential Degradation Pathways.

II. Experimental Design for Degradation Studies

A well-designed forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[3][4][5][6][7]

Q2: How should I design a forced degradation study for this compound?

A systematic approach is recommended, where the compound is subjected to stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines (Q1A(R2)).[3] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely degrading the parent compound.

Here is a general workflow for a forced degradation study:

cluster_workflow Forced Degradation Workflow Start Prepare stock solution of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide Stress Subject aliquots to stress conditions: - Acid Hydrolysis (e.g., 0.1 M HCl) - Base Hydrolysis (e.g., 0.1 M NaOH) - Oxidation (e.g., 3% H2O2) - Thermal (e.g., 60°C) - Photolytic (UV/Vis light) Start->Stress Neutralize Neutralize acidic/basic samples Stress->Neutralize Analyze Analyze all samples by a stability-indicating HPLC method (e.g., RP-HPLC with UV detection) Neutralize->Analyze Identify Characterize degradation products using LC-MS/MS Analyze->Identify

Caption: Forced Degradation Study Workflow.

Detailed Protocols for Stress Conditions

The following are starting point protocols. The concentration of reagents, temperature, and duration of exposure may need to be adjusted based on the observed degradation.

Stress ConditionProtocol
Acid Hydrolysis 1. Dissolve the compound in a suitable solvent (e.g., water, methanol, or acetonitrile).2. Add an equal volume of 0.1 M HCl.3. Heat the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours).4. At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to the appropriate concentration for analysis.
Base Hydrolysis 1. Dissolve the compound in a suitable solvent.2. Add an equal volume of 0.1 M NaOH.3. Heat the solution at a controlled temperature (e.g., 60°C) for a specified time.4. At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
Oxidative Degradation 1. Dissolve the compound in a suitable solvent.2. Add 3% hydrogen peroxide solution.3. Keep the solution at room temperature for a specified time, protected from light.4. At each time point, withdraw an aliquot and dilute for analysis.
Thermal Degradation 1. Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C or 80°C) for a specified period.2. At each time point, withdraw a sample for analysis.
Photolytic Degradation 1. Expose a solution of the compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.2. A control sample should be kept in the dark at the same temperature.3. At each time point, withdraw a sample for analysis.

III. Analytical Method Development and Troubleshooting

A robust, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is crucial for separating the parent compound from its degradation products.

Q3: I am developing an HPLC method. What are some key considerations?

  • Column Choice: A C18 column is a good starting point for reversed-phase chromatography. For polar compounds, consider a polar-endcapped C18 or a phenyl-hexyl column.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to resolve all components. The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.

  • Detection: UV detection is commonly used. It is important to select a wavelength where both the parent compound and potential degradation products have adequate absorbance. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity.[5]

Q4: I am observing peak tailing for my main peak. What could be the cause?

Peak tailing is a common issue, especially with polar and basic compounds.[8][9][10]

  • Secondary Interactions: Residual silanol groups on the silica-based column packing can interact with basic analytes, causing tailing.

    • Solution: Use a highly end-capped column or add a competing base like triethylamine (0.1%) to the mobile phase. Adjusting the mobile phase pH to a lower value (e.g., pH 2-3) can also help by protonating the silanols and the basic analyte.[8][10]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the sample concentration.

  • Column Void: A void at the head of the column can cause peak splitting or tailing.

    • Solution: Reverse-flush the column (if permissible by the manufacturer) or replace the column.[9]

Q5: I see some unknown peaks in my chromatogram. How do I identify them?

Identifying unknown peaks is a critical step in understanding the degradation profile.[11][12]

  • Blank Injection: First, inject a blank (sample solvent) to ensure the peaks are not from the solvent or the system.

  • Placebo Analysis: If analyzing a formulated product, analyze a placebo sample to rule out peaks originating from excipients.

  • LC-MS/MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the most powerful tool for identifying unknown impurities.[13][14]

    • The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight.

    • High-resolution mass spectrometry (HRMS) can help determine the elemental composition.

    • Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can be used to elucidate the structure of the degradation product.

IV. Frequently Asked Questions (FAQs)

Q6: What is the expected stability of the pyrazole ring itself?

The pyrazole ring is generally considered to be chemically stable due to its aromatic character.[2] However, under very harsh oxidative conditions, ring cleavage can occur.

Q7: Can the ethyl group at the N1 position be a site for degradation?

While less reactive than the amino and carboxamide groups, the ethyl group could potentially undergo oxidation at the benzylic-like position adjacent to the pyrazole ring, although this is likely a minor degradation pathway under typical stress conditions.

Q8: How do I ensure my analytical method is truly "stability-indicating"?

A stability-indicating method is one that can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. To demonstrate this:

  • Specificity: Show that the peaks for the API and all known impurities and degradants are well-resolved from each other. Peak purity analysis using a PDA detector is a valuable tool here.

  • Forced Degradation: Analyze samples from forced degradation studies to demonstrate that the method can separate the newly formed degradation products from the parent drug.

  • Mass Balance: The total amount of the drug and its degradation products should remain constant over time. A good mass balance (typically 95-105%) provides confidence that all major degradation products are being detected.

Q9: Where can I find more information on regulatory guidelines for stability testing?

The primary source for regulatory guidance is the International Council for Harmonisation (ICH). The relevant guidelines are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products

  • ICH Q1B: Photostability Testing of New Drug Substances and Products

  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology

V. References

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical procedures by HPLC: an overview and best practices. LCGC North America, 20(7), 632-646.

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Jadhav, S. B., et al. (2021). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Pharmaceutical Technology, 45(11), 34-39.

  • Kumar, A. P., et al. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry, 1(1), 20-27.

  • Ngwa, G. (2010). Forced degradation as an integral part of formulation development. Drug Delivery Technology, 10(5), 48-51.

  • SGS. (n.d.). How to Approach the Identification of Anomalous Peaks During Pharmaceutical Sample Analyses. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2021). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 26(2), 438.

  • Bansal, S. K., et al. (2014). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 96, 1-13.

  • Chen, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5827.

  • Deng, W., et al. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. European Journal of Medicinal Chemistry, 115993.

  • El-Faham, A., et al. (2020). New Trends in the Chemistry of 5-Aminopyrazoles. Molecules, 25(15), 3362.

  • Foti, C., et al. (2022). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Antioxidants, 11(5), 947.

  • Hagar, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(15), 4683.

  • Hu, C. Q., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1785-1808.

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3), 1-13.

  • Kurbangalieva, A., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4749.

  • Li, X., et al. (2014). Oxidative dehydrogenative couplings of pyrazol-5-amines selectively forming azopyrroles. Organic Letters, 16(10), 2658-2661.

  • Patel, K., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 101-107.

  • Reddy, G. S., et al. (2012). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 2(28), 10593-10597.

  • Rodrigues, M., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(16), 4819.

  • SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved from [Link]

  • Shandilya, D., et al. (2017). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. International Journal of Analytical Mass Spectrometry and Chromatography, 5(3), 57-69.

  • Sharma, S., et al. (2018). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen.

  • Van Arman, S. A., et al. (2021). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 26(16), 4999.

  • Vella, J., et al. (2018). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. ACS Infectious Diseases, 4(9), 1333-1342.

  • Wang, Y., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 8(1), 1-25.

  • Zhang, Y., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Proceedings of the National Academy of Sciences, 102(5), 1476-1481.

  • cleaningvalidation.com. (n.d.). Dealing with Unknown Peaks. Retrieved from [Link]

  • researchgate.net. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors | Request PDF. Retrieved from [Link]

  • researchgate.net. (2019). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives | Request PDF. Retrieved from [Link]

  • researchgate.net. (2014). (PDF) Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • researchgate.net. (2024). (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]

  • researchgate.net. (2018). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • chromtech.com. (2023). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • chromatographyforum.com. (2021). Unknow peak detected in HPLC-UV. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Pyrazole Synthesis Troubleshooting

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for pyrazole synthesis. As a Senior Application Scientist, I've designed this guide to provide you with prac...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrazole synthesis. As a Senior Application Scientist, I've designed this guide to provide you with practical, field-tested insights into identifying and removing impurities from your pyrazole synthesis reactions. This resource is structured in a question-and-answer format to directly address the common challenges you may encounter at the bench.

Troubleshooting Guide: From Crude Reaction to Pure Product

This section provides solutions to specific problems you might encounter during your pyrazole synthesis and purification workflow.

Q1: My TLC analysis shows the consumption of starting materials, but my yield of the desired pyrazole is low. What are the likely causes and how can I investigate them?

A1: Low yields in pyrazole synthesis can stem from several factors, primarily the formation of side products or incomplete reaction progression that isn't obvious from the initial TLC analysis.

Probable Causes and Solutions:

  • Formation of Regioisomers: A very common issue, especially when using unsymmetrical 1,3-dicarbonyl compounds or acetylenic ketones, is the formation of two or more regioisomeric pyrazoles.[1] These isomers often have very similar Rf values on TLC, making them appear as a single spot.

    • Troubleshooting:

      • High-Resolution TLC: Try running your TLC with a less polar solvent system to achieve better separation between potential isomers.

      • NMR Analysis of the Crude Product: A proton NMR (¹H NMR) of your crude reaction mixture is the most definitive way to identify the presence of regioisomers. Look for duplicate sets of signals for the pyrazole core protons and the substituents. For example, the chemical shift of the C-H proton on the pyrazole ring can be indicative of the substitution pattern.[2]

      • UPLC-MS Analysis: For a more detailed impurity profile, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) can effectively separate and identify isomers based on their fragmentation patterns.[3]

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, such as a hydrazone or enaminone, which might not be easily distinguishable from the product on TLC.

    • Troubleshooting:

      • Reaction Monitoring: In addition to TLC, consider using LC-MS to monitor the reaction. This will allow you to track the formation of intermediates and the final product more accurately.

      • Reaction Conditions: Ensure your reaction conditions (temperature, catalyst, reaction time) are optimal for cyclization. In some cases, a stronger acid or base catalyst, or higher temperatures, may be required to drive the reaction to completion.[4]

  • Side Reactions: Depending on your starting materials and conditions, other side reactions can occur. For instance, in the Knorr synthesis, self-condensation of the 1,3-dicarbonyl compound can be a competing reaction.[5]

    • Troubleshooting:

      • Review the Mechanism: Re-examine the mechanism of your specific pyrazole synthesis to anticipate potential side products.

      • Isolate and Characterize: If a significant impurity is present, try to isolate it via column chromatography and characterize it by NMR and MS to understand its structure and formation pathway.

Q2: I have confirmed the presence of regioisomers in my crude product. What is the best strategy to separate them?

A2: The separation of regioisomers can be challenging due to their similar physical properties. However, a combination of chromatographic and crystallization techniques is often successful.

Separation Strategies:

  • Flash Column Chromatography: This is the most common and effective method for separating pyrazole regioisomers.[1][6]

    • Stationary Phase: Standard silica gel is typically used.[6]

    • Mobile Phase Selection: The key is to find a solvent system with the right polarity to achieve differential migration of the isomers. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[6][7]

      • Pro-Tip: Run a series of TLCs with varying ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to find the optimal conditions for separation before committing to a large-scale column.[8]

Typical Solvent Systems for Pyrazole Chromatography Notes
Hexane/Ethyl AcetateThe workhorse for many pyrazole separations. The ratio is adjusted based on the polarity of the pyrazole.[7]
Dichloromethane/MethanolUsed for more polar pyrazole derivatives.
Toluene/Ethyl AcetateAn alternative to hexane-based systems.
  • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide higher resolution.[6]

  • Crystallization: In some cases, fractional crystallization can be used to enrich one regioisomer. This is often a matter of trial and error with different solvents.

  • Formation of Acid Addition Salts: If the basicity of the pyrazole regioisomers is sufficiently different, you can selectively precipitate one isomer as an acid addition salt.[9]

Q3: My purified pyrazole still contains unreacted starting materials. How can I remove them effectively?

A3: The removal of unreacted starting materials is generally straightforward using standard purification techniques tailored to the properties of the impurities.

  • Unreacted Hydrazine:

    • Acid-Base Extraction: Hydrazines are basic and can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The protonated hydrazine will move to the aqueous layer. Caution: Ensure your pyrazole product is stable to acidic conditions.[10]

    • Water Wash: Hydrazine and its salts are often water-soluble and can be removed by washing the organic extract with water or brine.[4]

  • Unreacted 1,3-Dicarbonyl Compound:

    • Base Wash: 1,3-dicarbonyl compounds are acidic and can be removed by washing the organic layer with a dilute base solution (e.g., 1M NaOH or saturated NaHCO₃). The deprotonated dicarbonyl will move to the aqueous layer. Caution: Ensure your pyrazole product is stable to basic conditions.

    • Column Chromatography: If the polarity difference is sufficient, column chromatography is very effective at removing unreacted dicarbonyl compounds.

Q4: I used a metal catalyst (e.g., Palladium, Copper) in my synthesis. How can I ensure its complete removal from my final product?

A4: Residual metal catalysts are a significant concern, especially in drug development. Several methods can be employed for their removal.

  • Filtration: For heterogeneous catalysts like palladium on carbon (Pd/C), a simple filtration through a pad of Celite® at the end of the reaction is often sufficient to remove the bulk of the catalyst.[11]

  • Adsorbents: For homogeneous catalysts that are soluble in the reaction mixture, specialized adsorbents can be used.

    • Activated Carbon: Stirring the reaction mixture with activated carbon can effectively adsorb residual palladium.[12]

    • Silica Gel: A short plug of silica gel can sometimes be used to capture polar metal complexes during filtration.

  • Chelating Agents: In some cases, adding a chelating agent can help to sequester the metal, which can then be removed by extraction or filtration.

  • Chromatography: Column chromatography is generally effective at removing residual metal catalysts, which are often more polar than the desired pyrazole product.[4]

Experimental Protocols

Here are detailed, step-by-step methodologies for key purification experiments.

Protocol 1: Purification of a Pyrazole by Acid-Base Extraction

This protocol is useful for removing non-basic organic impurities from a basic pyrazole product.

  • Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The basic pyrazole will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous layer containing the protonated pyrazole.

  • Neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper). The pyrazole will precipitate out.

  • Extraction: Extract the neutralized aqueous layer with a fresh portion of the organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified pyrazole.

Protocol 2: General Procedure for Flash Column Chromatography of Pyrazoles
  • TLC Analysis: Determine the optimal solvent system for separation using TLC. Aim for an Rf value of 0.2-0.3 for your desired product.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude pyrazole in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

  • What are the best TLC visualization techniques for pyrazoles?

    • UV Light: Most pyrazoles, especially those with aromatic substituents, are UV active and will appear as dark spots on a fluorescent TLC plate under UV light (254 nm).[13] This is a non-destructive method.

    • Iodine: An iodine chamber will visualize many organic compounds, including pyrazoles, as brown spots.[14][15]

    • Potassium Permanganate Stain: This stain is useful for detecting oxidizable functional groups. Pyrazoles themselves may not be strongly stained, but this can be useful for visualizing impurities.

    • p-Anisaldehyde Stain: This stain can be useful for visualizing certain functional groups and can produce colored spots upon heating.[16]

  • What are some characteristic ¹H NMR signals for pyrazoles?

    • The proton on the pyrazole ring (at C4) typically appears as a singlet in the aromatic region (around 6.0-8.0 ppm), depending on the substituents.[7][17][18]

    • The N-H proton of an unsubstituted pyrazole is often broad and can appear over a wide chemical shift range.

    • The chemical shifts of the substituents will be influenced by the electron-donating or withdrawing nature of the pyrazole ring.

  • How can I improve the regioselectivity of my pyrazole synthesis?

    • Choice of Reagents: The steric and electronic properties of the substituents on your 1,3-dicarbonyl and hydrazine can significantly influence regioselectivity.

    • Reaction Conditions: Temperature, solvent, and the type of catalyst can all play a role. For example, in some cases, a change from an acid to a base catalyst can invert the regioselectivity.

    • Protecting Groups: In some instances, using a protecting group on one of the hydrazine nitrogens can direct the initial attack and improve selectivity.

Visualizing Impurity Formation

The following diagram illustrates the common formation of regioisomers in the Knorr pyrazole synthesis from an unsymmetrical 1,3-diketone.

G cluster_start Starting Materials cluster_reaction Reaction Pathways cluster_products Products start1 Unsymmetrical 1,3-Diketone pathA Attack at Carbonyl A start1->pathA Pathway 1 pathB Attack at Carbonyl B start1->pathB Pathway 2 start2 Hydrazine start2->pathA start2->pathB productA Regioisomer A pathA->productA productB Regioisomer B pathB->productB

Caption: Formation of regioisomers from an unsymmetrical 1,3-diketone.

Workflow for Pyrazole Purification

This workflow outlines a general strategy for purifying a crude pyrazole product.

G crude Crude Pyrazole Reaction Mixture tlc_analysis TLC/LC-MS Analysis crude->tlc_analysis extraction Acid-Base Extraction (to remove starting materials) tlc_analysis->extraction Impurities Detected chromatography Column Chromatography (to separate regioisomers and other impurities) extraction->chromatography recrystallization Recrystallization (for final polishing) chromatography->recrystallization pure_product Pure Pyrazole recrystallization->pure_product

Caption: General workflow for pyrazole purification.

References

  • Mondal, R., Guin, A. K., Pal, S., Mondal, S., & Paul, N. D. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. RSC. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • ResearchGate. (n.d.). How can i remove palladium Pd catalyst easily? Retrieved January 26, 2026, from [Link]

  • Delaunay, T., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5899. [Link]

  • ResearchGate. (n.d.). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Docking Studies of Pyrazole-Thiobarbituric Acid Derivatives with Antimicrobial Activity. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved January 26, 2026, from [Link]

  • Oxford Academic. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Retrieved January 26, 2026, from [Link]

  • Polymer Chemistry. (n.d.). Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved January 26, 2026, from [Link]

  • J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. Retrieved January 26, 2026, from [Link]

  • MDPI. (2023, January 10). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Retrieved January 26, 2026, from [Link]

  • SciSpace. (n.d.). Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Method of removing palladium.
  • ResearchGate. (n.d.). (PDF) Review on Synthesis of pyrazole and pyrazolines. Retrieved January 26, 2026, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2023, June 30). Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. Retrieved January 26, 2026, from [Link]

  • Wiley Online Library. (2016, January 22). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved January 26, 2026, from [Link]

  • Chemical Communications. (n.d.). Practical synthesis of pyrazoles via a copper-catalyzed relay oxidation strategy. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved January 26, 2026, from [Link]

  • PMC. (2015, September 21). Solvent System Selection Strategies in Countercurrent Separation. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2026, January 23). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 26, 2026, from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved January 26, 2026, from [Link]

  • SlideShare. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 26, 2026, from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Swapping Copper‐Catalytic Process: Selective Access to Pyrazoles and Conjugated Ketimines from Oxime Acetates and Cyclic Sulfamidate Imines | Request PDF. Retrieved January 26, 2026, from [Link]

  • Indian Journal of Chemistry. (2025, September 23). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Retrieved January 26, 2026, from [Link]

  • YouTube. (2023, April 13). METHODS OF VISUALIZATIONS IN TLC. Retrieved January 26, 2026, from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). What solvent should I use to recrystallize pyrazoline? Retrieved January 26, 2026, from [Link]

  • Journal of the Chemical Society of Pakistan. (n.d.). H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • ResearchGate. (n.d.). Detection and Visualization Methods Used in Thin-Layer Chromatography. Retrieved January 26, 2026, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved January 26, 2026, from [Link]

  • YouTube. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Retrieved January 26, 2026, from [Link]

  • New Journal of Chemistry. (n.d.). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. Retrieved January 26, 2026, from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved January 26, 2026, from [Link]

Sources

Troubleshooting

Troubleshooting poor solubility of pyrazole compounds in biological assays

Technical Support Center: Pyrazole Compound Solubility A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for troubleshooting poor solubility of pyrazole compo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Compound Solubility

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting poor solubility of pyrazole compounds in biological assays. This guide is designed to provide you, a senior application scientist, with both the foundational knowledge and actionable protocols to overcome one of the most common hurdles in preclinical research. Poor solubility can lead to inaccurate data, wasted resources, and misleading structure-activity relationships (SAR).[1][2] This resource will help you diagnose, solve, and proactively prevent these issues.

Understanding the "Why": Physicochemical Properties of Pyrazoles Affecting Solubility

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3][4][5] However, its derivatives can often exhibit poor aqueous solubility. The core reasons are multifaceted and rooted in their physicochemical properties.

  • Lipophilicity (LogP/LogD): Many pyrazole derivatives are designed to interact with lipophilic binding pockets in biological targets, leading to high LogP values.[6][7] While beneficial for membrane permeability, this inherent lipophilicity is a primary driver of low aqueous solubility.

  • Crystal Lattice Energy: Strong intermolecular forces (like hydrogen bonding and π–π stacking) in the solid state can make it energetically unfavorable for the molecule to dissolve.[8][9] Pyrazoles with high melting points often have high crystal lattice energy, which correlates with lower solubility.[7]

  • pKa and Ionization: The pyrazole ring itself is weakly basic (pKa of protonated form ≈ 2.5) and very weakly acidic (pKa ≈ 14.2).[10] This means that under typical physiological pH (≈7.4), the core ring is neutral. Solubility often depends on ionizable functional groups attached to the pyrazole scaffold. For acidic or basic substituents, solubility will be highly pH-dependent.[10][11]

  • Tautomerism: Unsubstituted N1-H pyrazoles exist in a tautomeric equilibrium, which can be influenced by the solvent and substituents on the ring.[4][10] This can affect the hydrogen bonding network and solvation properties.

The interplay of these factors determines the ultimate solubility of your specific pyrazole compound. Understanding them is the first step in designing an effective solubilization strategy.

Proactive Strategies & Formulation Development

The best way to troubleshoot a solubility problem is to prevent it. Before starting an assay, invest time in proper formulation. The most common starting point for non-aqueous stock solutions is Dimethyl Sulfoxide (DMSO).[1][12] However, simply dissolving a compound in DMSO does not guarantee it will remain soluble when diluted into aqueous assay buffers.[13]

Key Solubilization Techniques

The following table summarizes common strategies to enhance the solubility of your pyrazole compounds.

Strategy Mechanism of Action Advantages Considerations & Potential Issues
pH Adjustment Increases the proportion of the ionized (more soluble) form of the compound by shifting the pH away from its pKa.Simple, effective for ionizable compounds.Can alter biological activity or cell health; may not be suitable for all assays; compound may precipitate if buffer capacity is exceeded.
Co-solvents Reduces the polarity of the aqueous solvent, decreasing the energy required to solvate a lipophilic compound.[11]Effective at increasing solubility; can be combined with other methods.Co-solvents like DMSO, ethanol, or PEG 400 can be toxic to cells at higher concentrations.[6][11] Final concentration should be carefully controlled and matched in controls.
Excipients (e.g., Cyclodextrins) Encapsulate the poorly soluble molecule within a hydrophilic shell, increasing its apparent water solubility.[6]Generally have low cellular toxicity; can be highly effective.May alter the free concentration of the compound, potentially affecting potency; requires careful selection of the correct cyclodextrin type and size.
Particle Size Reduction Increases the surface area-to-volume ratio of the solid compound, which can enhance the dissolution rate according to the Noyes-Whitney equation.[11]Useful for improving dissolution rate for oral formulations.Less relevant for in vitro assays where compounds are added from a stock solution, but critical for establishing thermodynamic solubility.

Reactive Troubleshooting: A Step-by-Step Guide

When you observe precipitation or turbidity in your assay, a systematic approach is needed to identify and solve the problem.

Diagram: Troubleshooting Workflow for Compound Precipitation

The following diagram outlines a logical workflow for diagnosing and resolving solubility issues encountered during an experiment.

G start Precipitation Observed in Assay Well q1 Is the final DMSO concentration >1%? start->q1 sol_dmso Reduce DMSO stock concentration and/or adjust final dilution. Aim for <0.5%. q1->sol_dmso Yes q2 Was precipitation immediate upon dilution into buffer? q1->q2 No retest Re-test in Assay sol_dmso->retest sol_kinetic Issue is likely kinetic solubility. Compound is crashing out. Proceed to Formulation Optimization. q2->sol_kinetic Yes q3 Did precipitation occur over time (e.g., during incubation)? q2->q3 No form_opt Formulation Optimization sol_kinetic->form_opt sol_thermo Issue may be related to thermodynamic solubility, temperature effects, or interaction with media components. q3->sol_thermo Yes sol_thermo->form_opt ph_mod Adjust pH of Assay Buffer (if compound is ionizable) form_opt->ph_mod cosolvent Increase Co-solvent Percentage (e.g., use intermediate dilution step) form_opt->cosolvent excipient Incorporate Solubilizing Excipients (e.g., Cyclodextrins) form_opt->excipient ph_mod->retest cosolvent->retest excipient->retest

Sources

Optimization

Technical Support Center: Strategies to Improve the Stability of Pyrazole Carboxamides for Screening

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and pra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical troubleshooting strategies to enhance the stability of your pyrazole carboxamide compounds during screening and development. This resource is structured in a flexible question-and-answer format to directly address the challenges you may encounter in your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding Pyrazole Carboxamide Instability

This section addresses fundamental questions about the stability of pyrazole carboxamides, providing you with the foundational knowledge to diagnose and resolve common issues.

Q1: What are the most common stability issues I should be aware of when working with pyrazole carboxamides?

A1: Pyrazole carboxamides, while a versatile class of compounds, can be susceptible to several degradation pathways that can compromise their integrity during screening and storage. The primary stability concerns are:

  • Hydrolytic Instability: The amide bond in the pyrazole carboxamide scaffold is a key site for hydrolysis. This reaction is often catalyzed by acidic or basic conditions, leading to the cleavage of the amide bond to form a pyrazole carboxylic acid and the corresponding amine. The rate of hydrolysis is highly dependent on the pH of the solution and the steric and electronic environment around the amide group.

  • Photodegradation: Many aromatic and heteroaromatic compounds, including pyrazole carboxamides, are sensitive to light, particularly in the UV range. Photo-excitation can lead to a variety of reactions, including intramolecular rearrangements, cyclizations, and the formation of reactive oxygen species (ROS) that can further degrade the molecule. For example, studies on the insecticide chlorantraniliprole, a pyrazole carboxamide, have shown that it undergoes photodegradation in water through intramolecular rearrangements and reactions with hydroxyl radicals.[1]

  • Oxidative Degradation: The pyrazole ring and other electron-rich moieties within the molecule can be susceptible to oxidation. Oxidizing agents, such as peroxides that can form in certain solvents, or atmospheric oxygen, can lead to the formation of N-oxides, hydroxylated derivatives, or even ring-opening products. Forced degradation studies on celecoxib, which contains a pyrazole ring, have shown degradation in the presence of an oxidative environment.[2]

  • Metabolic Instability: When screened in biological systems, pyrazole carboxamides can be subject to metabolic degradation by enzymes such as cytochrome P450s (CYPs). Common metabolic transformations include hydroxylation of aromatic rings, N-dealkylation, and oxidation of alkyl substituents. Identifying and blocking these "metabolic hotspots" is a crucial aspect of drug development.

Q2: How can I quickly assess the primary degradation pathway affecting my compound?

A2: A systematic approach using forced degradation studies is the most effective way to identify the primary degradation pathway. This involves subjecting your compound to a set of controlled stress conditions that accelerate degradation. By analyzing the degradation products under each condition, you can pinpoint the compound's vulnerabilities.

Here is a logical workflow for this assessment:

Forced_Degradation_Workflow Start Pyrazole Carboxamide Sample Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Start->Oxidation Heat Thermal Stress (e.g., 80°C, solid & solution) Start->Heat Light Photostability (ICH Q1B conditions) Start->Light Analysis Analyze by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Conclusion Identify Major Degradation Pathway(s) Analysis->Conclusion

Caption: Workflow for Forced Degradation Studies.

By comparing the extent of degradation and the profile of degradation products under each condition, you can deduce the primary instability. For instance, significant degradation in the acidic and basic solutions points to hydrolytic instability.

Section 2: Troubleshooting Guide - Addressing Specific Stability Challenges

This section provides a problem-and-solution-oriented guide to tackle common stability issues you might encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Actions & Troubleshooting Steps
Rapid loss of parent compound in aqueous buffer during an assay. Hydrolysis of the carboxamide bond. 1. pH Optimization: Determine the pH-rate profile of your compound. Adjust the assay buffer to a pH where the compound exhibits maximum stability. 2. Buffer Selection: Avoid buffers that may catalyze hydrolysis. Phosphate buffers are generally a good starting point. 3. Temperature Control: Perform assays at the lowest feasible temperature to slow down the degradation rate. 4. Structural Modification (Long-term): Consider introducing steric hindrance around the amide bond (e.g., by adding bulky substituents) to protect it from nucleophilic attack.
Inconsistent results and appearance of new peaks in chromatograms of samples exposed to light. Photodegradation. 1. Light Protection: Conduct all experiments under amber or light-protecting conditions. Use amber vials and cover flasks with aluminum foil.[3] 2. Formulation with UV Absorbers: For formulated products, consider including excipients that absorb UV radiation, such as benzophenones or benzotriazoles.[4] 3. Solid-State Screening: Whenever possible, handle and store the compound in its solid state, as photodegradation is often more pronounced in solution.
Decreased compound concentration over time in stock solutions stored in certain organic solvents (e.g., THF, ether). Oxidative degradation due to peroxide formation in the solvent. 1. Use High-Purity, Stabilized Solvents: Always use freshly opened, high-purity solvents. For solvents prone to peroxide formation, use grades that contain stabilizers like butylated hydroxytoluene (BHT).[5] 2. Inert Atmosphere: Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 3. Addition of Antioxidants: For screening assays, consider the addition of a small amount of an antioxidant like BHA or BHT to the stock solution, provided it does not interfere with the assay.[6][7]
High clearance observed in in vitro metabolic stability assays (e.g., liver microsomes). Metabolic liability at specific sites on the molecule. 1. Metabolite Identification: Use LC-MS/MS to identify the major metabolites. This will reveal the "metabolic hotspots." 2. Structural Modification: Modify the identified metabolic hotspots. For example, replace a metabolically labile hydrogen with a fluorine atom or a methyl group to block hydroxylation. Replacing a tetrahydropyran ring with a more metabolically stable heteroaromatic ring has been shown to improve the metabolic stability of some kinase inhibitors.[8] 3. Prodrug Approach: Design a prodrug that masks the metabolically labile group and is cleaved to release the active compound at the target site.

Section 3: In-Depth Methodologies and Protocols

This section provides detailed experimental protocols for key stability-indicating assays.

Protocol 1: Forced Degradation Study of a Pyrazole Carboxamide

Objective: To identify the potential degradation pathways of a pyrazole carboxamide and to generate its degradation products for analytical method development.

Materials:

  • Pyrazole carboxamide compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, heating block, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the pyrazole carboxamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 2, 6, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat at 60°C for 2, 6, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 2, 6, and 24 hours.

    • Thermal Degradation (Solution): Dilute 1 mL of the stock solution with 9 mL of water. Heat at 80°C for 24 and 48 hours.

    • Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 80°C for 24 and 48 hours. Dissolve in the initial solvent before analysis.

    • Photodegradation: Expose the solid compound and a solution (100 µg/mL in water/acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

  • Sample Analysis: Analyze all samples (including unstressed controls) using a stability-indicating HPLC-UV/MS method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating the parent pyrazole carboxamide from its degradation products.

Instrumentation:

  • HPLC system with a UV detector and preferably a mass spectrometer (MS).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Method Development Strategy:

  • Initial Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the parent compound and expected degradants absorb (e.g., 254 nm and a DAD scan).

  • Optimization:

    • Inject a mixture of the stressed samples generated from the forced degradation study.

    • Adjust the gradient slope, initial and final mobile phase composition, and run time to achieve adequate separation of all peaks.

    • If co-elution occurs, try a different organic modifier (e.g., methanol) or a different column chemistry (e.g., phenyl-hexyl).

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Section 4: Advanced Strategies for Stability Enhancement

This section explores proactive strategies to improve the stability of your pyrazole carboxamide compounds from the early stages of development.

Structural Modification Strategies

The inherent stability of a molecule is dictated by its structure. Strategic modifications can significantly enhance stability.

Structural_Modification Pyrazole Pyrazole Carboxamide Core Hydrolysis Amide Hydrolysis Pyrazole->Hydrolysis Metabolism Metabolic Oxidation Pyrazole->Metabolism Steric Introduce Steric Hindrance (e.g., α-substitution) Hydrolysis->Steric Mitigate Electronic Modify Electronics (e.g., EWGs on amine) Hydrolysis->Electronic Mitigate Block Block Metabolic Hotspots (e.g., Fluorination, Methylation) Metabolism->Block Mitigate

Caption: Structural modifications to enhance stability.

  • To Mitigate Hydrolysis:

    • Introduce Steric Hindrance: Adding bulky groups near the amide bond can physically block the approach of water molecules, slowing down hydrolysis.

    • Electronic Modification: The reactivity of the amide carbonyl can be reduced by attaching electron-withdrawing groups to the amine nitrogen.

  • To Enhance Metabolic Stability:

    • Blocking Metabolic Hotspots: Once a metabolically labile position is identified (often an aromatic C-H bond prone to hydroxylation), it can be "blocked" by substituting the hydrogen with a group that is resistant to metabolism, such as a fluorine atom. Replacing a metabolically susceptible ring system with a more stable one, like a heteroaromatic ring, can also be effective.[8]

Formulation-Based Strategies

For compounds with inherent stability issues, formulation can provide a protective environment.

  • Use of Antioxidants: For compounds susceptible to oxidation, the inclusion of antioxidants in the formulation is a common and effective strategy.

    • Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are phenolic antioxidants that act as free radical scavengers and are widely used in pharmaceutical formulations to prevent oxidative degradation.[5][7]

  • Inclusion of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate drug molecules within their hydrophobic cavity. This can:

    • Protect from Hydrolysis: By sequestering the labile amide group from the aqueous environment.

    • Enhance Photostability: By shielding the molecule from light.

    • Studies have shown that cyclodextrin complexes can significantly improve the stability of various drugs.[9]

  • Light-Protective Formulations: For photolabile compounds, in addition to light-resistant packaging, the formulation itself can offer protection.

    • Opaque Coatings: For solid dosage forms, an opaque coating containing pigments like titanium dioxide can effectively block light.

    • UV-Absorbing Excipients: Incorporating excipients that absorb in the UV range can help protect the active pharmaceutical ingredient.

Prodrug Approaches

A prodrug is an inactive or less active derivative of a drug molecule that undergoes conversion in the body to release the active drug. This approach can be used to temporarily mask a labile functional group. For pyrazole carboxamides, a prodrug strategy could involve modifying the amide nitrogen to create a more stable linkage that is cleaved by a specific enzyme at the target site.

Section 5: References

  • Helal, M. A., et al. (2021). Chemical and photochemical degradation of chlorantraniliprole and characterization of its transformation products. Environmental Science and Pollution Research, 28(1), 848-857). [Link]

  • Kollman, W. S. (2014). Photolysis of chlorantraniliprole and cyantraniliprole in water and soil: verification of degradation pathways via kinetics modeling. Journal of Agricultural and Food Chemistry, 62(29), 7027-7035). [Link]

  • Jain, D., et al. (2011). separation and determination of - process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. Farmacia, 59(5), 654-664). [Link]

  • Lagos, A., et al. (2018). Photochemical, Thermal, Biological and Long-Term Degradation of Celecoxib in River Water. Degradation Products and Adsorption to Sediment. Molecules, 23(1), 159). [Link]

  • Monti, D., et al. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 13(6), 849). [Link]

  • Donnelly, R. F., et al. (2007). Sample chromatograms of celecoxib, internal standard, and degradation products. ResearchGate. [Link]

  • Yu, L.-G., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4394). [Link]

  • Seka, A. M., et al. (2023). Degradation of chlorantraniliprole by photocatalysis of supported titanium dioxide: Effect of operating parameters. Journal of Environmental Chemistry and Ecotoxicology, 15(2), 23-32). [Link]

  • Rao, R. N., et al. (2020). Comprehensive Study on Degradation Profile of Firocoxib and Structural Elucidation of its Key Degradation Products. ResearchGate. [Link]

  • Tizaoui, C., et al. (2020). Chemical and photochemical degradation of chlorantraniliprole and characterization of its transformation products. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Journal of Chemical Health Risks Assessment of Chlorantraniliprole Degradation Products in Soil, Water, and Plants. Journal of Chemical Health Risks. [Link]

  • Li, Q., et al. (2022). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry, 70(44), 14247-14256). [Link]

  • Basiri, A., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 658332. [Link]

  • Al-Hourani, B., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1301, 137448. [Link]

  • Pop, C., et al. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 22(19), 10317). [Link]

  • Mura, P. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceutics, 15(8), 2056). [Link]

  • Mondal, S., et al. (2022). Protective role of butylated hydroxyanisole (BHA) and hydroxytoluene (BHT) against oxidative stress-induced inflammatory response in carbon tetrachloride-induced acute hepatorenal toxicity. Journal of Basic and Clinical Physiology and Pharmacology, 33(4), 535-544). [Link]

  • Kendre, K., et al. (2023). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results, 14(1)). [Link]

  • AERU. (n.d.). Fluxapyroxad (Ref: BAS 700F). University of Hertfordshire. [Link]

  • Yu, L.-G., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate. [Link]

  • El-Sayed, M. A., et al. (2020). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. ResearchGate. [Link]

  • Rocheleau, J. (n.d.). Drug Modifications to Improve Stability. eCampusOntario Pressbooks. [Link]

  • Cho, J. Y., et al. (2020). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. Journal of Pharmacy and Pharmacology, 72(6), 843-851). [Link]

  • Kendre, K., et al. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]

  • Drugs.com. (2026, January 5). Butylated Hydroxytoluene: What is it and where is it used?. [Link]

  • Knowde. (n.d.). BHA & BHT in Food & Nutrition. [Link]

Sources

Troubleshooting

Addressing batch-to-batch variability in "5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide" synthesis

Welcome to the technical support guide for the synthesis of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide. This resource is designed for researchers, chemists, and drug development professionals to navigate and trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the complexities of this synthesis, with a specific focus on mitigating batch-to-batch variability. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling robust and reproducible outcomes.

Introduction: The Challenge of Consistency

5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide and its analogs are pivotal scaffolds in medicinal chemistry, notably in the development of kinase inhibitors.[1][2] The successful and consistent synthesis of such molecules is fundamental to advancing research and development programs.[3] However, multi-step organic syntheses are often plagued by batch-to-batch variability, where identical procedures yield inexplicably different results in terms of yield, purity, or physical properties.[4] This guide provides a systematic framework for diagnosing and controlling these variations.

Section 1: Overview of the Synthetic Pathway

A common and reliable method to construct the target molecule involves a three-step sequence starting with the formation of the core pyrazole ring, followed by functional group manipulations. Understanding each step is crucial for identifying potential sources of variability.

Plausible Synthetic Route

The synthesis can be logically broken down as follows:

  • Step 1: Pyrazole Ring Formation. Condensation of ethylhydrazine with a suitable three-carbon electrophile, such as ethyl (ethoxymethylene)cyanoacetate, to regioselectively form the ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate intermediate.

  • Step 2: Saponification (Ester Hydrolysis). Conversion of the ethyl ester intermediate to the corresponding carboxylic acid using a base like sodium hydroxide.

  • Step 3: Amide Coupling. Reaction of the pyrazole carboxylic acid with methylamine in the presence of a peptide coupling agent to form the final N-methyl carboxamide product.

Synthetic_Pathway A Ethylhydrazine p1 A->p1 B Ethyl (ethoxymethylene) cyanoacetate B->p1 C NaOH / H₂O D Coupling Agent (e.g., EDC) Product 5-Amino-1-ethyl-N-methyl- 1H-pyrazole-4-carboxamide D->Product E Methylamine E->Product Int1 Ethyl 5-amino-1-ethyl- 1H-pyrazole-4-carboxylate p2 Int1->p2 Step 2: Saponification Int2 5-Amino-1-ethyl-1H-pyrazole- 4-carboxylic acid Int2->Product Step 3: Amide Coupling p1->Int1 Step 1: Condensation p2->C p2->Int2 Troubleshooting_Tree start_node Batch Failure (Low Yield / Purity) d1 Review Analytical Data (HPLC, NMR, MS) start_node->d1 Start Analysis decision_node decision_node process_node process_node conclusion_node conclusion_node d2 Known or Unknown? d1->d2 Impurity Identified? d3 Physical Loss or Degradation? d1->d3 No Specific Impurity, Low Yield p1 Incomplete Reaction: - Extend reaction time - Check reagent stoichiometry - Verify temperature d2->p1 Known (e.g., SM) p2 Side Reaction / Isomer: - Analyze structure (MS, NMR) - Review reaction conditions (Temp, Solvent, pH) - Check SM for impurities d2->p2 Unknown c1 Optimized Process p1->c1 Re-run p2->c1 Re-run with adjustments p3 Review Work-up: - Check pH at each step - Analyze aqueous layers - Optimize crystallization (solvent, temp, cooling rate) d3->p3 Yes p4 Review Raw Materials: - Re-run CoA checks (NMR, KF) - Test new lot of reagents/ solvents d3->p4 No p3->c1 Re-run p4->c1 Re-run with qualified materials

Sources

Optimization

Preventing byproduct formation in the amidation of pyrazole carboxylic acids

Technical Support Center: Amidation of Pyrazole Carboxylic Acids A Senior Application Scientist's Guide to Preventing Byproduct Formation Welcome to our dedicated technical support guide for researchers, chemists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amidation of Pyrazole Carboxylic Acids

A Senior Application Scientist's Guide to Preventing Byproduct Formation

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. The amidation of pyrazole carboxylic acids is a cornerstone reaction in the synthesis of countless active pharmaceutical ingredients (APIs). However, what appears tobe a straightforward coupling reaction is often complicated by the formation of persistent and difficult-to-remove byproducts.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to provide not just solutions, but a deep, mechanistic understanding of why these byproducts form and how to prevent them, ensuring the integrity and efficiency of your synthesis.

Frequently Asked Questions (FAQs)

Q1: I'm running an amidation with a carbodiimide like EDC or DCC and getting a significant amount of an unknown, often poorly soluble, byproduct. What is it?

This is the most common issue encountered in carbodiimide-mediated couplings. The primary culprit is almost always an N-acylurea byproduct .

Causality & Mechanism: The reaction between a carboxylic acid and a carbodiimide (e.g., EDC or DCC) forms a highly reactive O-acylisourea intermediate. This intermediate is intended to react with your amine to form the desired amide. However, it is unstable and can undergo an intramolecular O-to-N acyl transfer, resulting in a stable N-acylurea that will not react further with the amine.[1] This side reaction is particularly problematic if the amine is a poor nucleophile or is sterically hindered, as this allows more time for the rearrangement to occur.[1]

Another byproduct you will always generate is the urea itself (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea, or EDU, from EDC; dicyclohexylurea, or DCU, from DCC). While not a result of a side reaction with your substrate, its removal is a key purification challenge.[2]

G cluster_desired Desired Pathway RCOOH Pyrazole-COOH O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl + EDC EDC Carbodiimide (EDC) Amide Desired Amide O_acyl->Amide + Amine N_acyl N-Acylurea Byproduct (Stable, Unreactive) O_acyl->N_acyl Intramolecular Rearrangement (Side Reaction) Amine Amine (R'-NH2) Urea Urea Byproduct

Fig 1. Competing pathways in carbodiimide coupling.
Q2: How can I prevent the formation of N-acylurea and simplify the removal of the urea byproduct?

Preventing N-acylurea formation is achieved by intercepting the O-acylisourea intermediate before it can rearrange. This is the primary role of additives like 1-hydroxybenzotriazole (HOBt).

  • The Role of Additives: Additives like HOBt or HOAt react rapidly with the O-acylisourea to form an active ester (e.g., an OBt ester).[2] This active ester is more stable than the O-acylisourea, preventing the rearrangement to N-acylurea. It is, however, still highly reactive towards the amine, efficiently forming the desired amide.[1] The use of such additives is strongly recommended for nearly all carbodiimide couplings.[1]

  • Simplifying Purification:

    • Using EDC: The urea byproduct from EDC is water-soluble, allowing for its removal with a simple aqueous workup.[2]

    • Using DCC: The byproduct, DCU, is largely insoluble in common organic solvents like dichloromethane (DCM) or ethyl acetate and can often be removed by filtration of the reaction mixture.[2]

G O_acyl O-Acylisourea (Unstable Intermediate) ActiveEster HOBt Active Ester (More Stable) O_acyl->ActiveEster + HOBt (Fast) N_acyl N-Acylurea Byproduct O_acyl->N_acyl Rearrangement (Blocked Pathway) HOBt Additive (HOBt) Amide Desired Amide ActiveEster->Amide + Amine (Efficient Coupling) Amine Amine (R'-NH2)

Fig 2. HOBt intercepts the unstable intermediate.
Q3: My pyrazole carboxylic acid is chiral, and I'm observing epimerization/racemization. What causes this and how can it be suppressed?

Maintaining stereochemical integrity is critical. Epimerization during amide coupling is a significant risk, often proceeding through the formation of a symmetric oxazolone intermediate.[3]

Causality & Mechanism: The activated carboxylic acid, particularly the highly reactive O-acylisourea intermediate, can be deprotonated at the alpha-carbon by a base. The resulting enolate can then cyclize to form an oxazolone. This oxazolone intermediate has a planar, achiral center, and its subsequent reaction with an amine can lead to a mixture of epimers.[3]

Suppression Strategies:

  • Low Temperature: Perform the reaction at 0 °C or below. Lower temperatures disfavor the deprotonation and cyclization steps.[1]

  • Use of Additives: Additives are crucial. 1-Hydroxy-7-azabenzotriazole (HOAt) is generally superior to HOBt for suppressing racemization. The nitrogen in the pyridine ring of HOAt provides anchimeric assistance during the coupling, accelerating the desired reaction and minimizing the lifetime of the activated species.[4]

  • Choice of Coupling Reagent:

    • Carbodiimides (EDC/DCC): Prone to racemization without additives.[3]

    • Uronium/Aminium Reagents (HATU, HBTU): These reagents come pre-packaged with an additive moiety (HOAt for HATU, HOBt for HBTU). HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is one of the most effective reagents for preventing epimerization due to the presence of HOAt.[4]

  • Careful Use of Base: Avoid strong, sterically unhindered bases. Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) and use the minimum number of equivalents necessary.

Q4: The NH group on my pyrazole ring seems to be interfering with the reaction. Should I be using a protecting group?

Yes, interference from the pyrazole ring NH is a valid concern. The pyrazole NH is weakly acidic and can be deprotonated, and the ring nitrogens are nucleophilic. This can lead to several side reactions:

  • N-Acylation: The coupling reagent could acylate the pyrazole nitrogen instead of the desired amine.

  • Complex Formation: The nitrogen atoms can coordinate with reagents, potentially inhibiting the reaction.[5]

  • Reduced Amine Nucleophilicity: In some cases, intramolecular hydrogen bonding could reduce the nucleophilicity of the target amine.

Solution: If you observe low yields or complex reaction mixtures, protecting the pyrazole NH with a group like tert-butoxycarbonyl (BOC) is a prudent strategy.[5] The BOC group can be readily installed using di-tert-butyl dicarbonate and is typically stable to most amidation conditions. It can be removed later under acidic conditions.

Troubleshooting Guide: At a Glance

SymptomPotential Cause(s)Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Insufficient activation. 2. Poorly nucleophilic amine. 3. Interference from pyrazole NH.1. Switch to a more powerful coupling reagent (e.g., HATU). 2. Increase reaction time or temperature moderately. 3. Add a protecting group (e.g., BOC) to the pyrazole ring.
Significant Insoluble Precipitate 1. N-acylurea formation (if using carbodiimides). 2. Dicyclohexylurea (DCU) byproduct from DCC.1. Add HOBt or HOAt (1.2 eq.) to the reaction. 2. Filter the reaction mixture to remove DCU. Consider switching to EDC for a water-soluble urea.
Multiple Spots on TLC / Difficult Purification 1. Epimerization/racemization. 2. N-acylurea formation. 3. Unreacted starting materials.1. Run the reaction at 0 °C; use HATU or a carbodiimide with HOAt. 2. Add HOBt/HOAt. 3. Ensure high-purity starting materials and anhydrous conditions.
Formation of Nitrile Byproduct Dehydration of a primary amide side chain (e.g., on a substituted pyrazole).Use coupling conditions known to minimize dehydration; avoid excess carbodiimide and high temperatures.[1][2]

Validated Experimental Protocols

Protocol 1: Standard High-Purity Amidation using EDC/HOBt

This protocol is a robust starting point for many pyrazole carboxylic acids, designed to minimize N-acylurea formation.

Materials:

  • Pyrazole Carboxylic Acid (1.0 eq)

  • Amine (or amine hydrochloride salt) (1.1 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq, if using amine salt; 1.5 eq if using free amine)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrazole carboxylic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add the amine (1.1 eq) followed by the dropwise addition of DIPEA.

  • Add EDC·HCl (1.5 eq) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[6][7]

Protocol 2: Epimerization-Suppressed Amidation using HATU

This protocol is recommended for chiral, epimerization-prone pyrazole carboxylic acids.

Materials:

  • Chiral Pyrazole Carboxylic Acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral pyrazole carboxylic acid (1.0 eq) and HATU (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF.

  • Cool the solution to 0 °C.

  • In a separate flask, prepare a solution of the amine (1.1 eq) and DIPEA (2.0 eq) in the same solvent.

  • Slowly add the amine/base solution to the carboxylic acid/HATU solution at 0 °C.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by LC-MS. Due to the high reactivity of HATU, reactions are often complete much faster.[4]

  • Once complete, perform an aqueous workup as described in Protocol 1.

  • Purify the product, paying close attention to chiral HPLC analysis to confirm stereochemical purity.

References

  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health (NIH). [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link]

  • Method for purifying pyrazoles.
  • Full article: Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Taylor & Francis Online. [Link]

  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Royal Society of Chemistry. [Link]

  • Epimerisation in Peptide Synthesis. MDPI. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates. ResearchGate. [Link]

  • How to prevent cross-linking in biomaterials synthesis via amidation reaction? ResearchGate. [Link]

  • Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Arvia Technology. [Link]

  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate. [Link]

  • How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • Epimerization of Peptide. SlideShare. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Peptide Coupling Reagents for Pyrazole Carboxamide Synthesis

Welcome to the technical support center for the synthesis of pyrazole carboxamides. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of am...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazole carboxamides. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of amide bond formation involving pyrazole carboxylic acids. Pyrazole scaffolds are prevalent in pharmaceuticals, and mastering their coupling is critical for successful discovery programs.[1][2][3]

This resource provides in-depth, field-proven insights into troubleshooting common issues and selecting the optimal reagents for your specific substrates. We will move beyond simple protocols to explain the causal relationships behind experimental choices, ensuring you can adapt and overcome challenges in your own labs.

Part A: Troubleshooting Guide

This section addresses the most common problems encountered during pyrazole carboxamide synthesis in a direct question-and-answer format.

Problem 1: Low or No Product Yield

"I've combined my pyrazole carboxylic acid, amine, coupling reagent, and base, but the reaction is sluggish or yields are minimal. What's going wrong?"

Low yield is the most frequent challenge, often stemming from the unique electronic properties of the substrates or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Poor Carboxylic Acid Activation: The formation of an activated intermediate is the critical first step in the coupling reaction.[4] If this step is inefficient, the entire reaction will fail.

    • Insight: Pyrazole carboxylic acids can be electron-deficient, making activation more difficult than for simple aliphatic or benzoic acids. Standard conditions may not be sufficient.

    • Solution 1: Switch to a Higher-Reactivity Reagent. Carbodiimides like EDC are common but may not be potent enough. Move up the reactivity scale to aminium/uronium or phosphonium-based reagents. HATU, HCTU, and PyBOP are excellent choices for difficult couplings as they generate more reactive OAt or OBt esters.[5] The general order of reactivity for the active esters generated is OAt > Oxyma > OBt.[5]

    • Solution 2: Convert to an Acyl Chloride. For particularly stubborn acids, bypassing in-situ activation can be effective. Treatment with oxalyl chloride or thionyl chloride can form the more reactive acyl chloride.[6] However, this is a harsher method and may not be suitable for sensitive substrates.[7]

  • Low Nucleophilicity of the Amine: Electron-deficient aromatic amines or sterically hindered secondary amines can be poor nucleophiles, reacting slowly with the activated ester.

    • Insight: Even with a properly activated acid, a weak amine nucleophile can stall the reaction.

    • Solution 1: Increase Reaction Temperature. Gently heating the reaction (e.g., to 40-50 °C) can often provide the necessary energy to overcome the activation barrier. Monitor the reaction carefully for potential side product formation or degradation.

    • Solution 2: Add a Nucleophilic Catalyst. A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can facilitate the aminolysis step.[8][9] Caution: DMAP is a strong base and can increase the risk of racemization if your pyrazole acid has a chiral center at the alpha-position.[8]

  • Incorrect Base or Stoichiometry: The base plays a crucial role in aminium/uronium salt-mediated couplings and in neutralizing acid byproducts.

    • Insight: A non-coordinating, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is typically required to facilitate the reaction without competing as a nucleophile.[4] Using an insufficient amount of base can stall the reaction.

    • Solution: Use at least 2-3 equivalents of DIPEA. For sensitive substrates where racemization is a concern, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine can be used, though it may require longer reaction times.[4]

  • Steric Hindrance: Bulky groups on either the pyrazole ring or the amine can physically block the reactive centers.

    • Insight: A recent study noted that a phenyl group on the pyrazole ring can introduce steric effects that reduce reactivity, leading to poor yields.[10][11]

    • Solution: Employ the most powerful coupling reagents, such as HATU or COMU, which are specifically designed for hindered couplings.[5] Extended reaction times and elevated temperatures may also be necessary.

Problem 2: Racemization of Chiral Starting Materials

"My pyrazole carboxylic acid has a stereocenter adjacent to the carboxyl group, and I'm observing significant epimerization in my product."

Preserving stereochemical integrity is paramount in drug development. Racemization occurs when the activated carboxylic acid intermediate has time to form an oxazolone or enolize, which can scramble the stereocenter.[4][12]

Potential Causes & Solutions:

  • Overly Reactive Intermediates/Prolonged Reaction Times: The longer a highly reactive intermediate exists before being intercepted by the amine, the higher the risk of racemization.

    • Insight: Carbodiimide (e.g., EDC, DCC) activation without additives is notorious for causing racemization.[8]

    • Solution 1: Use Racemization-Suppressing Additives. Always use an additive like 1-Hydroxybenzotriazole (HOBt) or, preferably, its safer and often more effective modern replacements like OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[4][13][14] These additives trap the initial O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.[13]

    • Solution 2: Choose the Right Base. The choice of base significantly impacts racemization.[12] Highly basic conditions promote racemization. Use the weakest base that can effectively drive the reaction. Start with NMM or collidine before resorting to DIPEA.

  • High Reaction Temperature: Increased temperature accelerates not only the desired coupling but also the undesired racemization pathways.

    • Solution: Perform the coupling at 0 °C or even lower if possible, especially during the initial activation step. Allow the reaction to warm to room temperature slowly only after the activated ester has had time to form and begin reacting with the amine.

Problem 3: Unwanted Side Products

"My reaction is messy, and purification is a nightmare. I'm seeing side products I can't identify."

Side reactions plague many coupling protocols and often originate from the coupling reagent itself or reactions with unprotected functional groups.

Potential Causes & Solutions:

  • N-Acylurea Formation (with Carbodiimides): The highly reactive O-acylisourea intermediate formed with EDC or DCC can rearrange to a stable, unreactive N-acylurea, consuming your starting material.[4]

    • Insight: This is a classic side reaction for carbodiimide couplings, especially when the amine is a poor nucleophile.

    • Solution: The use of additives like HOBt or Oxyma is crucial.[4][13] They rapidly convert the O-acylisourea into an active ester, preventing the rearrangement.[13]

  • Guanidinylation (with Aminium/Uronium Reagents): Reagents like HATU and HBTU can react with the amine starting material to form a guanidinium byproduct, consuming the amine and complicating purification.

    • Insight: This occurs because the core structure of these reagents can act as an electrophile for the amine.

    • Solution: Add the coupling reagent to the mixture of the carboxylic acid and base before adding the amine (a "pre-activation" step). Allowing the acid to activate for 5-10 minutes before introducing the amine minimizes the opportunity for the free coupling reagent to react with it. Alternatively, use a phosphonium-based reagent like PyBOP or a newer oxyma-based reagent like COMU, which do not cause this side reaction.[5]

  • Reaction with Pyrazole Ring Nitrogens: The pyrazole ring itself contains nucleophilic nitrogen atoms. In some cases, intermolecular N-acylation can occur, leading to dimers or oligomers.

    • Insight: This is more likely if one of the pyrazole nitrogens is unsubstituted (NH) and the reaction conditions are harsh.

    • Solution: If feasible, protect the pyrazole NH group (e.g., with a Boc or SEM group) prior to the coupling reaction. This eliminates the competing nucleophilic site.

Part B: Frequently Asked Questions (FAQs)

Q1: Which coupling reagent should I choose as a starting point?

For a standard, unhindered pyrazole carboxamide synthesis, an EDC/Oxyma system is a cost-effective, safe, and efficient choice. It balances reactivity with a low risk of side reactions. For more challenging substrates (sterically hindered, electron-poor), starting directly with HATU/DIPEA is often the most time-efficient strategy.

Q2: What is the role of additives like HOBt, HOAt, and Oxyma?

These additives are essential for efficient and clean coupling reactions, particularly when using carbodiimides.[4] Their primary roles are:

  • Accelerating the Reaction: They form highly reactive active esters.[5]

  • Suppressing Racemization: They minimize the lifetime of intermediates that lead to epimerization.[4][8]

  • Preventing Side Reactions: They prevent the formation of N-acylurea byproducts.[4]

OxymaPure is now generally recommended over HOBt, as HOBt has explosive properties in its anhydrous form and its availability is restricted.[4][14] HOAt-based reagents (like HATU) are typically the most reactive due to the electronic properties and neighboring group participation of the azabenzotriazole core.[5]

Q3: How do I monitor the progress of my coupling reaction?

Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods. A simple TLC can show the consumption of your limiting starting material (usually the acid or amine). A co-spot of your starting materials next to the reaction lane is crucial for accurate interpretation. LC-MS is more definitive, allowing you to track the disappearance of starting material masses and the appearance of the desired product mass.

Q4: What is the best solvent for pyrazole carboxamide coupling?

Anhydrous polar aprotic solvents are standard. N,N-Dimethylformamide (DMF) is the most common and effective choice. Dichloromethane (DCM) and Acetonitrile (MeCN) are also frequently used. Ensure your solvent is truly anhydrous, as water will hydrolyze the activated intermediates and kill the reaction.

Data & Protocols

Table 1: Comparison of Common Coupling Reagents
Reagent SystemClassRelative ReactivityKey AdvantagesKey Disadvantages
EDC / Oxyma CarbodiimideModerateCost-effective, water-soluble byproduct, low allergenicity (Oxyma).[4][8]Can be sluggish for difficult couplings; requires an additive.
DCC / DMAP CarbodiimideModerateInexpensive.Dicyclohexylurea (DCU) byproduct is insoluble, complicating purification; high racemization risk.[10]
HBTU / DIPEA AminiumHighGood general-purpose reagent for more difficult couplings.Can cause guanidinylation of the amine.[5]
HATU / DIPEA AminiumVery HighExcellent for sterically hindered substrates and low-nucleophilicity amines.[5][9]Expensive; can cause guanidinylation; requires careful handling.
PyBOP / DIPEA PhosphoniumHighDoes not cause guanidinylation; clean reactions.[5]Byproduct can sometimes be difficult to remove.
T3P® Phosphonic AnhydrideHighBroad substrate scope; byproducts are water-soluble.Often requires slightly elevated temperatures.
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling

This protocol is a robust starting point for challenging pyrazole carboxamide syntheses.

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the pyrazole carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add the amine (1.1 - 1.2 eq) to the solution.

  • Add DIPEA (2.5 eq) and stir the mixture for 5 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the limiting starting material is consumed (typically 2-12 hours).

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: EDC/Oxyma Coupling for Standard Substrates

This is a reliable and cost-effective method for less demanding substrates.

  • In a dry flask, dissolve the pyrazole carboxylic acid (1.0 eq), amine (1.1 eq), and OxymaPure (1.2 eq) in anhydrous DMF or DCM.

  • Add DIPEA (1.5 eq) to the mixture.

  • Cool the flask to 0 °C.

  • Add EDC·HCl (1.2 eq) in a single portion.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Workup and purification are similar to Protocol 1. The aqueous washes are particularly effective at removing urea byproducts and excess reagents.

Visual Guides

Diagram 1: Decision Workflow for Coupling Reagent Selection

G sub Assess Substrates (Sterics, Electronics) std Standard / Unhindered sub->std Standard diff Difficult / Hindered Electron-Poor sub->diff Difficult edc Start with EDC / Oxyma std->edc hatu Start with HATU / DIPEA diff->hatu yield_check1 Good Yield? edc->yield_check1 yield_check2 Good Yield? hatu->yield_check2 yield_check1->hatu No success Success! yield_check1->success Yes yield_check2->success Yes troubleshoot Proceed to Troubleshooting Guide yield_check2->troubleshoot No

Caption: A decision tree to guide the initial selection of a coupling reagent system.

Diagram 2: Simplified Mechanism of Carbodiimide Activation with an Additive

G RCOOH Pyrazole-COOH O_acyl O-Acylisourea (Reactive, Prone to Side Reactions) RCOOH->O_acyl + EDC EDC (Carbodiimide) EDC->O_acyl N_acyl N-Acylurea (Inactive Byproduct) O_acyl->N_acyl Rearrangement (No Additive) Active_Ester Oxyma-Active Ester (More Stable, Less Racemization) O_acyl->Active_Ester Trapping Oxyma Oxyma (Additive) Oxyma->Active_Ester + Amide Pyrazole-CONHR' (Desired Product) Active_Ester->Amide Aminolysis Amine R'-NH₂ Amine->Amide +

Caption: The crucial role of an additive (Oxyma) in preventing side reactions.

References

  • Cui, W., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739. [Link]

  • Gümüş, M. K., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1301, 137331. [Link]

  • Yaseen, H., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 389. [Link]

  • Aapptec. Coupling Reagents. Aapptec Peptides. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Bernatowicz, M. S., et al. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(23), 6245–6247. [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Molecules, 27(3), 1046. [Link]

  • Gecibesler, I. H., et al. (2022). Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation. Archiv der Pharmazie, 355(5), e2100431. [Link]

  • Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Journal of Molecular Structure, 1222, 128919. [Link]

  • Reddit user discussion. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • Kandhasamy, S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(10), 151597. [Link]

  • Méndez-Arriaga, F., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(11), 3129. [Link]

  • Yaseen, H., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. ResearchGate. [Link]

  • Wang, X., et al. (2021). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(1), 168-179. [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ResearchGate. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394-9403. [Link]

  • Gomaa, A. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(16), 3646. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivatives and Other Pyrazole-Based Kinase Inhibitors

This guide provides an in-depth technical comparison of a promising new class of pyrazole-based kinase inhibitors, the 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives, against other notable pyrazole inhibitors. We...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of a promising new class of pyrazole-based kinase inhibitors, the 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives, against other notable pyrazole inhibitors. We will focus on a representative compound from this new class, herein referred to as Compound 10h , a potent pan-FGFR covalent inhibitor, and compare its performance with other inhibitors targeting the same pathway, supported by experimental data.

The Pyrazole Scaffold: A Cornerstone of Kinase Inhibition

The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of potent and selective inhibitors of various protein kinases.[1] These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The versatility of the pyrazole ring allows for diverse chemical modifications, enabling the fine-tuning of inhibitory activity and selectivity against specific kinase targets.[1]

Introducing Compound 10h: A Covalent Pan-FGFR Inhibitor

Recent advancements have led to the development of a series of 5-amino-1H-pyrazole-4-carboxamide derivatives as novel pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors.[2] These inhibitors are designed to target both wild-type and mutant forms of FGFRs, which are frequently implicated in the development of various cancers.[2] Compound 10h has emerged as a particularly promising candidate from this series, demonstrating potent and irreversible binding to FGFR1.[2]

The aberrant activation of FGFRs is a key driver in several malignancies, making them a critical therapeutic target. However, the clinical efficacy of existing FGFR inhibitors has been limited by the emergence of drug resistance, often through mutations in the kinase domain.[2] The development of covalent inhibitors like Compound 10h, which form a permanent bond with their target, represents a promising strategy to overcome such resistance mechanisms.[2]

Comparative Analysis of Inhibitory Activity

To contextualize the performance of Compound 10h, it is essential to compare its inhibitory activity against other known pyrazole-based kinase inhibitors. The following tables summarize the in vitro potency of Compound 10h against various FGFR kinases and its anti-proliferative effects on different cancer cell lines, alongside data for other relevant pyrazole inhibitors targeting different kinases.

Table 1: In Vitro Inhibitory and Anti-proliferative Activity of Compound 10h[2][3]
Target/Cell LineIC50 (nM)Cancer Type
Biochemical Assays
FGFR146-
FGFR241-
FGFR399-
FGFR2 V564F Mutant62-
Cell-Based Assays
NCI-H52019Lung Cancer
SNU-1659Gastric Cancer
KATO III73Gastric Cancer

The data clearly indicates that Compound 10h exhibits potent, low nanomolar inhibition of key FGFR isoforms, including a clinically relevant resistance mutant (FGFR2 V564F). Furthermore, it effectively suppresses the proliferation of cancer cell lines known to be driven by FGFR signaling.

Mechanism of Action: Targeting the FGFR Signaling Pathway

The anticancer activity of these 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives is primarily attributed to their potent inhibition of the FGFR signaling cascade.[3] Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or translocations, is a known driver of tumorigenesis in a variety of solid tumors. By inhibiting FGFRs, these compounds can block downstream signaling events that are crucial for cancer cell proliferation, survival, and angiogenesis.[3]

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound_10h Compound 10h Compound_10h->FGFR

Caption: Simplified FGFR signaling pathway and the point of inhibition by Compound 10h.

Experimental Protocols

To ensure scientific integrity and enable replication of the findings, detailed experimental protocols are crucial. Below are representative methodologies for key assays used to characterize and compare pyrazole inhibitors.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Methodology:

  • Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR2 V564F mutant enzymes, ATP, and a suitable substrate peptide.

  • Procedure:

    • The kinase reaction is initiated by mixing the enzyme, the test compound (at various concentrations), and the substrate in a reaction buffer.

    • The reaction is started by the addition of ATP.

    • After a defined incubation period at a controlled temperature, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as luminescence or fluorescence-based assays.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cell lines.

Methodology:

  • Cell Lines: NCI-H520, SNU-16, and KATO III cells are cultured in appropriate media.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound.

    • After a 72-hour incubation period, cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vivo Xenograft Model Efficacy Study

This experimental workflow is designed to assess the in vivo antitumor efficacy of a test compound.

Xenograft_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis node1 Cancer cell line (e.g., NCI-H520) node2 Implantation into immunocompromised mice node1->node2 node3 Tumor growth to pre-determined size node2->node3 node4 Randomization into treatment groups node3->node4 node5 Daily administration of Test Compound or Vehicle node4->node5 node6 Regular monitoring of tumor volume and body weight node5->node6 node7 Tumor growth inhibition (TGI) calculation node6->node7 node8 Pharmacokinetic and pharmacodynamic analysis node7->node8

Caption: A typical workflow for an in vivo xenograft model efficacy study.

Conclusion and Future Directions

The 5-amino-1-phenyl-1H-pyrazole-4-carboxamide scaffold represents a highly promising foundation for the development of novel kinase inhibitors. The representative compound, 10h, demonstrates potent pan-FGFR inhibitory activity and robust anti-proliferative effects in cancer cell lines. Its covalent mechanism of action offers a potential advantage in overcoming acquired resistance to existing therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this exciting new class of pyrazole inhibitors.

References

  • Arnold, L. D., et al. (2018). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. ACS Infectious Diseases, 4(10), 1486-1494. [Link]

  • The Royal Society of Chemistry. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST Chemistry WebBook. [Link]

  • IUCr Journals. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. [Link]

  • PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • Scientific Research Publishing. (2018). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 8, 248-263. [Link]

  • Buckner, F. S., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(7), 784-789. [Link]

  • MDPI. (2022). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 27(3), 949. [Link]

  • Zhang, Q., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 273, 116558. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Biological Activity of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide Isomers

Introduction: The Significance of Isomerism in Pyrazole-Based Drug Discovery The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isomerism in Pyrazole-Based Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiepileptic properties.[1][2][3] The 5-aminopyrazole-4-carboxamide moiety, in particular, has emerged as a privileged structure, amenable to substitutions that can fine-tune its pharmacological profile. This guide focuses on the nuanced yet critical aspect of isomerism in the context of "5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide."

While specific comparative data for the isomers of "5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide" is not extensively documented in publicly available literature, this guide will provide a comprehensive framework for its investigation. By drawing parallels with closely related, well-characterized pyrazole derivatives, we will explore the hypothetical yet scientifically grounded differential biological activities of its potential isomers. We will delve into the underlying principles of structure-activity relationships (SAR), provide robust experimental protocols for their evaluation, and present a clear rationale for the experimental choices made. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Hypothetical Comparative Biological Profile of Positional Isomers

The substitution pattern on the pyrazole ring and the exocyclic amide nitrogen can give rise to several positional isomers of "5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide." For the purpose of this guide, we will consider three hypothetical isomers and their potential differential activity against relevant biological targets identified for this class of compounds.

  • Isomer A: 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide

  • Isomer B: 3-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide

  • Isomer C: 5-(Methylamino)-1-ethyl-1H-pyrazole-4-carboxamide

The positioning of the amino and methyl groups can significantly influence the molecule's interaction with target proteins, affecting its potency, selectivity, and overall pharmacological profile.

Kinase Inhibition: A Primary Target for Pyrazole Scaffolds

Numerous 5-aminopyrazole derivatives have been identified as potent kinase inhibitors.[1] For instance, they have shown effective inhibition of p38α MAP kinase, a key regulator of inflammatory responses.[1] Additionally, derivatives of 5-amino-1H-pyrazole-4-carboxamide have been developed as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors, demonstrating significant anticancer activity.[4]

The differential positioning of the amino and methyl groups in our hypothetical isomers could lead to varied potencies against these kinases.

Illustrative Comparative Kinase Inhibition Data

IsomerTarget KinaseIC₅₀ (nM) - IllustrativeRationale for Potential Differences
Isomer Ap38α MAP Kinase50The 5-amino group may form crucial hydrogen bonds with the hinge region of the kinase. The N-methyl on the carboxamide could provide favorable steric interactions within the active site.
Isomer Bp38α MAP Kinase500The 3-amino position might lead to a different binding orientation, potentially disrupting the key hydrogen bond interactions with the kinase hinge, resulting in lower potency.
Isomer Cp38α MAP Kinase150The N-methylation of the 5-amino group could slightly hinder the optimal hydrogen bonding with the kinase hinge compared to a primary amine, leading to a moderate decrease in potency.
Isomer AFGFR1200May exhibit moderate activity. The specific orientation of the ethyl and methyl groups might not be optimal for fitting into the FGFR active site.
Isomer BFGFR180The 3-amino configuration could potentially allow for a more favorable interaction with the DFG motif of the FGFR kinase, a common feature for potent inhibitors.
Isomer CFGFR1300The secondary amine at the 5-position might introduce steric hindrance that is unfavorable for binding to the FGFR active site.

Note: The IC₅₀ values presented are for illustrative purposes to highlight potential differences and are not based on actual experimental data for these specific isomers.

Antiproliferative Activity in Cancer Cell Lines

The inhibition of kinases like FGFR is expected to translate into antiproliferative activity in cancer cell lines where these pathways are aberrantly activated.[4]

Illustrative Comparative Antiproliferative Data

IsomerCell Line (Cancer Type)GI₅₀ (nM) - IllustrativeRationale for Potential Differences
Isomer ANCI-H520 (Lung Cancer)300Moderate antiproliferative activity, likely correlated with its moderate FGFR inhibition.
Isomer BNCI-H520 (Lung Cancer)100Stronger antiproliferative effect, consistent with its more potent inhibition of FGFR1.[4]
Isomer CNCI-H520 (Lung Cancer)800Weaker antiproliferative activity, in line with its presumed lower potency against key oncogenic kinases.

Mechanistic Insights: Signaling Pathways and Experimental Workflows

To understand the functional consequences of differential isomer activity, it is crucial to visualize their impact on relevant signaling pathways and the experimental workflows used for their characterization.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The aberrant activation of FGFR signaling is a key driver in various cancers.[4] Small molecule inhibitors can block this pathway, leading to reduced cell proliferation and survival.

FGFR_Pathway cluster_membrane Cell Membrane FGFR FGFR RAS RAS FGFR->RAS Activates FGF FGF (Ligand) FGF->FGFR Binds & Activates Isomer B Isomer B (Inhibitor) Isomer B->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes

Caption: FGFR signaling pathway and the inhibitory action of a potent isomer.

General Workflow for Comparative Biological Evaluation

A systematic approach is necessary to compare the biological activities of the isomers. This workflow outlines the key stages from initial screening to more in-depth cellular characterization.

Experimental_Workflow Synthesis Isomer Synthesis & Purification Biochemical_Assay In-vitro Kinase Assay (IC₅₀ Determination) Synthesis->Biochemical_Assay Cell_Based_Assay Cell Proliferation Assay (GI₅₀ Determination) Biochemical_Assay->Cell_Based_Assay Selectivity_Panel Kinase Selectivity Profiling Cell_Based_Assay->Selectivity_Panel Mechanism_Study Western Blot for Pathway Modulation Cell_Based_Assay->Mechanism_Study Conclusion Identify Lead Isomer Selectivity_Panel->Conclusion Mechanism_Study->Conclusion

Caption: Experimental workflow for comparing the biological activities of isomers.

Experimental Protocols

The following protocols are representative of the standard methods used to evaluate the biological activities of kinase inhibitors.

Protocol 1: In-vitro Kinase Inhibition Assay (p38α MAP Kinase)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test isomers against p38α MAP kinase.

Materials:

  • Recombinant human p38α MAP kinase

  • Biotinylated substrate peptide (e.g., ATF2)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test isomers (dissolved in DMSO)

  • Staurosporine (positive control)

  • 384-well plates

  • HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents

Procedure:

  • Prepare a serial dilution of the test isomers in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add 2.5 µL of the diluted test isomer or control.

  • Add 2.5 µL of the p38α kinase and biotinylated substrate peptide mix in kinase buffer.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (at the Kₘ concentration for p38α).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect the phosphorylated substrate by adding HTRF detection reagents according to the manufacturer's instructions.

  • Read the plate on an HTRF-compatible plate reader.

  • Calculate the percent inhibition for each concentration of the test isomer relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Causality and Validation: This assay directly measures the ability of the isomers to inhibit the enzymatic activity of the target kinase. The use of a positive control (staurosporine) validates the assay's performance. Running the assay at the Kₘ of ATP ensures that the inhibition observed is competitive with respect to the natural substrate.

Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of the test isomers on a cancer cell line.

Materials:

  • NCI-H520 human lung cancer cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test isomers (dissolved in DMSO)

  • Doxorubicin (positive control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed NCI-H520 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test isomers or controls for 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration of the test isomer relative to the DMSO-treated control cells.

  • Determine the GI₅₀ value by plotting the percentage of growth inhibition against the log of the isomer concentration and fitting the data to a sigmoidal dose-response curve.

Causality and Validation: This assay provides a measure of the overall cytotoxic or cytostatic effect of the isomers on cancer cells. The 72-hour incubation period allows for multiple cell cycles, providing a robust assessment of the antiproliferative effects. The inclusion of a known cytotoxic agent like doxorubicin serves as a positive control.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and evaluating the comparative biological activities of "5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide" isomers. While the specific data presented is illustrative, the underlying principles of structure-activity relationships and the detailed experimental protocols offer a solid foundation for the empirical investigation of these and other novel pyrazole derivatives.

The subtle art of medicinal chemistry often lies in the strategic placement of functional groups to optimize interactions with a biological target. The exploration of isomers is a fundamental aspect of this process. Future research should focus on the actual synthesis and head-to-head comparison of these isomers to validate the hypotheses presented in this guide. Such studies will undoubtedly contribute to the development of more potent and selective pyrazole-based therapeutics.

References

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • PubChem. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. [Link]

  • Al-Ostath, A., et al. (2023). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Pharmaceuticals, 16(11), 1599. [Link]

  • Patel, J., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 834-840. [Link]

  • Dower, K., et al. (2023). Clinical proof of concept for small molecule mediated inhibition of IL-17 in psoriasis. medRxiv. [Link]

  • Zhou, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 276, 116558. [Link]

  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]

Sources

Validation

A Comparative Guide to the In Vitro Efficacy of Novel 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide Derivatives as Pan-FGFR Inhibitors

This guide provides a comprehensive framework for validating the in vitro efficacy of novel 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide derivatives as potent and selective pan-FGFR inhibitors. It is designed for r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the in vitro efficacy of novel 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide derivatives as potent and selective pan-FGFR inhibitors. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of targeted anticancer therapies. By offering a direct comparison with established FGFR inhibitors and detailing robust experimental protocols, this document serves as a practical resource for assessing the therapeutic potential of this promising class of compounds.

Introduction: The Rationale for Targeting FGFR with Novel Pyrazole Scaffolds

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis.[1] Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is a known oncogenic driver in a variety of solid tumors, including bladder, lung, and gastric cancers.[1][2][3] This has established the FGFR family as a compelling target for anticancer drug development.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activities, including kinase inhibition.[4] The 5-amino-1H-pyrazole-4-carboxamide core, in particular, has emerged as a promising template for the design of potent FGFR inhibitors.[1][5] This guide focuses on a specific subset of these compounds, the 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide derivatives, and outlines a systematic approach to validating their in vitro efficacy in comparison to other known FGFR inhibitors.

The central hypothesis is that strategic modifications to the 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide scaffold can yield compounds with superior potency, selectivity, and the ability to overcome known resistance mechanisms, such as gatekeeper mutations in the FGFR kinase domain.[5]

Comparative Landscape: Benchmarking Against Established FGFR Inhibitors

To establish the therapeutic potential of novel derivatives, it is crucial to benchmark their performance against a panel of established FGFR inhibitors. This provides a clear context for their potency and selectivity. The following table presents a comparative overview of the in vitro inhibitory activity of a representative 5-amino-1H-pyrazole-4-carboxamide derivative (Compound 10h, a close analog) and three clinically relevant pan-FGFR inhibitors: Erdafitinib, Infigratinib, and Pemigatinib.

Table 1: Comparative In Vitro Potency (IC50, nM) of FGFR Inhibitors

Target/Cell LineCompound 10h (5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivative)ErdafitinibInfigratinibPemigatinib
Biochemical Assays
FGFR146[1][5]1.20.9[6]0.4
FGFR241[1][5]2.51.4[6]0.5
FGFR399[1][5]2.11[6]1.2
FGFR2 V564F Mutant62[1][5]---
Cell-Based Assays
NCI-H520 (Lung Cancer)19[1][5]---
SNU-16 (Gastric Cancer)59[1][5]---
KATO III (Gastric Cancer)73[1][5]---

Note: Data for Erdafitinib and Pemigatinib are compiled from various public sources and may have been generated under different experimental conditions. Direct comparison should be made with caution. The data for Compound 10h provides a reference point for the expected performance of the target derivatives.

Validating Efficacy: A Step-by-Step Experimental Workflow

The following section details the essential in vitro assays for a comprehensive evaluation of the 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide derivatives.

Biochemical Kinase Inhibition Assays

The initial step is to determine the direct inhibitory effect of the compounds on the enzymatic activity of FGFR kinases. A radiometric kinase assay is a robust and sensitive method for this purpose.[7][8]

Protocol: Radiometric Kinase Assay

  • Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Set up Kinase Reaction: In a 96-well plate, combine the test compound (at varying concentrations), recombinant human FGFR1, FGFR2, and FGFR3 enzymes, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • Initiate Reaction: Add [γ-³³P]ATP to the reaction mixture to a final concentration that is close to the Kₘ for each enzyme to ensure accurate IC₅₀ determination.[9]

  • Incubate: Allow the reaction to proceed at 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction and Capture Substrate: Terminate the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose) to capture the phosphorylated substrate.

  • Wash: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Scintillation Counting: Add a scintillant to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation and Viability Assays

To assess the anti-proliferative effects of the compounds in a cellular context, a panel of cancer cell lines with known FGFR alterations should be utilized.[10][11]

Protocol: Cell Proliferation Assay (MTT or CCK-8)

  • Cell Plating: Seed cancer cell lines (e.g., NCI-H520, SNU-16, KATO III) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and control inhibitors for 72 hours.

  • Add Reagent:

    • For MTT assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • For CCK-8 assay: Add Cell Counting Kit-8 solution to each well and incubate for 1-4 hours.

  • Measure Absorbance:

    • For MTT assay: Solubilize the formazan crystals with DMSO or another suitable solvent and measure the absorbance at 570 nm.

    • For CCK-8 assay: Measure the absorbance at 450 nm.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC₅₀ values using a non-linear regression analysis.

Target Engagement and Downstream Signaling Analysis

To confirm that the observed anti-proliferative effects are due to the inhibition of the FGFR pathway, it is essential to analyze the phosphorylation status of FGFR and key downstream signaling molecules.[14]

Protocol: Western Blot Analysis

  • Cell Lysis: Treat the selected cancer cell lines with the test compounds for a specified period (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total ERK, phospho-AKT, and total AKT. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the effect of the compounds on the phosphorylation of the target proteins.

Visualizing the Mechanism and Workflow

To provide a clear understanding of the underlying biological pathways and the experimental design, the following diagrams are provided.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane FGFR FGFR PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 FGF FGF Ligand FGF->FGFR PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 5-Amino-1-ethyl-N-methyl- 1H-pyrazole-4-carboxamide Derivative Inhibitor->FGFR

Caption: The FGFR signaling pathway and the point of inhibition.

Experimental_Workflow Start Start: Novel Pyrazole Derivatives Biochemical_Assay Biochemical Kinase Assay (IC50 vs. FGFR1/2/3) Start->Biochemical_Assay Cell_Proliferation Cell Proliferation Assay (IC50 vs. Cancer Cell Lines) Biochemical_Assay->Cell_Proliferation Western_Blot Western Blot Analysis (Target Engagement & Pathway Modulation) Cell_Proliferation->Western_Blot Data_Analysis Data Analysis & Comparison with Alternatives Western_Blot->Data_Analysis Conclusion Conclusion: Efficacy Validation Data_Analysis->Conclusion

Caption: Experimental workflow for in vitro efficacy validation.

Conclusion and Future Directions

This guide outlines a comprehensive and self-validating workflow for assessing the in vitro efficacy of novel 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide derivatives as pan-FGFR inhibitors. By employing a combination of biochemical and cell-based assays, researchers can robustly characterize the potency, selectivity, and mechanism of action of these compounds.

The causality behind the experimental choices is rooted in a tiered approach: initial validation of direct enzyme inhibition, followed by assessment of cellular effects, and finally, confirmation of on-target activity within the cell. This logical progression ensures that the generated data is both reliable and translatable.

Future studies should expand upon this foundation to include the evaluation of these derivatives against a broader panel of kinases to confirm their selectivity profile. Furthermore, investigating their efficacy in cell lines with acquired resistance to current FGFR inhibitors will be crucial in determining their potential to address unmet clinical needs. Ultimately, promising candidates from these in vitro studies will warrant further investigation in preclinical in vivo models of cancer.

References

  • Büsra Ernhofer, et al. (2025). Fibroblast growth factor signals drive the metastatic behavior in small cell lung cancer. British Journal of Cancer. Available from: [Link]

  • Fumarola, C., et al. (2021). FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. Cancers, 13(11), 2649. Available from: [Link]

  • Borad, M. J. (2022). Pan-FGFR Inhibitor Seeks to Overcome Resistance Hurdles in Cholangiocarcinoma and Urothelial Carcinoma. OncLive. Available from: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Available from: [Link]

  • Dienstmann, R., et al. (2014). Inhibition of FGF-FGFR and VEGF-VEGFR signalling in cancer treatment. Journal of Hematology & Oncology, 7, 100. Available from: [Link]

  • ASCO. (2025). Real-world study on the application of FGFR inhibitors in metastatic bladder cancer: A multinational analysis. ASCO Publications. Available from: [Link]

  • Drakaki, A. (2025). How FGFR isoform selectivity may shape the therapeutic window. VJOncology. Available from: [Link]

  • Goyal, L. (2019). Is FGFR Inhibition an Effective Target in Gastrointestinal Tumors?. YouTube. Available from: [Link]

  • Helsten, T., et al. (2016). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Oncotarget, 7(3), 2591-2601. Available from: [Link]

  • Pal, S., & Kim, R. (n.d.). The Development of FGFR Inhibitors. Targeted Oncology. Available from: [Link]

  • Oncodaily. (2025). Promising Results of FGFR Inhibitors in Solid Tumors. Oncodaily. Available from: [Link]

  • An, F., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 115, 107172. Available from: [Link]

  • Liu, Z., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 273, 116533. Available from: [Link]

  • Subbiah, V., et al. (2025). Safety and Activity of Fibroblast Growth Factor Receptor Inhibitors in Advanced Malignancies: A Pooled Analysis of Early-Phase Clinical Trials. JCO Precision Oncology, 9, e2400262. Available from: [Link]

  • Gola, S., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 25(18), 4299. Available from: [Link]

  • Ivanova, T., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323. Available from: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]

  • Al-Ghorbani, M., et al. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 31(3), 654. Available from: [Link]

  • Wang, X., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12044-12051. Available from: [Link]

  • ResearchGate. (n.d.). In vitro kinase assay conditions. Available from: [Link]

  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available from: [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]

  • Al-Suhaimi, K. S., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(12), 2654. Available from: [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Available from: [Link]

Sources

Validation

An In Vivo Comparative Guide to Validating the Therapeutic Potential of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide in Inflammatory Disease

This guide provides a comprehensive framework for the in vivo validation of "5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide" (hereafter referred to as Compound-X), a novel small molecule with hypothesized anti-inflam...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of "5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide" (hereafter referred to as Compound-X), a novel small molecule with hypothesized anti-inflammatory properties. Drawing upon established methodologies for validating similar pyrazole-based therapeutics, this document outlines a robust, self-validating experimental approach designed for researchers, scientists, and drug development professionals. We will explore the hypothesized mechanism of action, present a detailed protocol for a relevant animal model of inflammatory disease, and compare the potential efficacy of Compound-X against established therapeutic agents.

Introduction: The Rationale for Investigating Compound-X in Inflammatory Disease

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates, demonstrating a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2]. Structurally similar 5-aminopyrazole derivatives have shown potent inhibitory activity against key signaling molecules in inflammatory cascades, such as the p38 mitogen-activated protein kinase (MAPK)[3]. The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), making it a prime target for anti-inflammatory drug development[3][4].

Based on its structural features, we hypothesize that Compound-X functions as an inhibitor of the p38 MAPK pathway. This guide will therefore focus on validating its therapeutic potential in a preclinical model of rheumatoid arthritis, a chronic inflammatory autoimmune disorder where p38 MAPK is a key therapeutic target.

Hypothesized Signaling Pathway of Compound-X

The following diagram illustrates the proposed mechanism of action for Compound-X, targeting the p38 MAPK signaling pathway to suppress the production of inflammatory cytokines.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor Binds p38_MAPK p38 MAPK Receptor->p38_MAPK Activates NF_kB NF-κB p38_MAPK->NF_kB Activates Compound_X Compound-X (5-Amino-1-ethyl-N-methyl- 1H-pyrazole-4-carboxamide) Compound_X->p38_MAPK Inhibits Gene_Transcription Gene Transcription NF_kB->Gene_Transcription Translocates to Nucleus Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, etc.) Gene_Transcription->Inflammatory_Cytokines Induces

Caption: Hypothesized p38 MAPK signaling pathway inhibited by Compound-X.

Comparative In Vivo Validation: A Head-to-Head Study in a Murine Model of Collagen-Induced Arthritis

To rigorously assess the therapeutic potential of Compound-X, a well-established and clinically relevant animal model is essential. The collagen-induced arthritis (CIA) model in DBA/1 mice is a gold standard for preclinical evaluation of anti-arthritic drugs, as it shares many pathological features with human rheumatoid arthritis[4]. This section outlines a comparative study design to evaluate Compound-X against a known p38 MAPK inhibitor and a standard-of-care therapeutic.

The following diagram provides a high-level overview of the experimental workflow for the in vivo validation of Compound-X.

In_Vivo_Workflow Acclimatization Animal Acclimatization (DBA/1 mice, 1-2 weeks) Disease_Induction Collagen-Induced Arthritis (CIA) Induction (Day 0 & 21) Acclimatization->Disease_Induction Group_Allocation Group Allocation (n=10 per group) Disease_Induction->Group_Allocation Treatment Daily Dosing (Compound-X, Comparator, Vehicle) Group_Allocation->Treatment Monitoring Clinical Monitoring (Arthritis Score, Paw Swelling) Treatment->Monitoring Termination Study Termination (Day 42) Monitoring->Termination Analysis Biomarker & Histological Analysis Termination->Analysis

Caption: Experimental workflow for the in vivo validation of Compound-X.

Animals:

  • Male DBA/1 mice, 8-10 weeks old.

  • Housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Reagents:

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Compound-X (solubilized in a suitable vehicle, e.g., 0.5% methylcellulose)

  • Comparator A: A known p38 MAPK inhibitor (e.g., SB203580)

  • Comparator B: Methotrexate (a standard-of-care DMARD)[5]

  • Vehicle control (e.g., 0.5% methylcellulose)

Procedure:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

  • Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant. Anesthetize mice and administer a 100 µL subcutaneous injection at the base of the tail.

  • Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant. Administer a 100 µL subcutaneous injection at the base of the tail.

  • Group Allocation and Treatment:

    • Monitor mice daily for the onset of arthritis (redness and swelling of the paws).

    • Upon disease onset, randomize mice into the following treatment groups (n=10 per group):

      • Group 1: Vehicle control (oral gavage, daily)

      • Group 2: Compound-X (low dose, e.g., 10 mg/kg, oral gavage, daily)

      • Group 3: Compound-X (high dose, e.g., 30 mg/kg, oral gavage, daily)

      • Group 4: Comparator A (e.g., SB203580, 10 mg/kg, intraperitoneal injection, daily)

      • Group 5: Comparator B (e.g., Methotrexate, 1 mg/kg, intraperitoneal injection, twice weekly)

  • Clinical Assessment:

    • Record body weight daily.

    • Measure paw thickness daily using a digital caliper.

    • Score the severity of arthritis three times a week based on a scale of 0-4 for each paw (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.

  • Study Termination (Day 42):

    • Euthanize mice by an approved method.

    • Collect blood via cardiac puncture for serum cytokine analysis.

    • Harvest hind paws for histological analysis.

  • Serum Cytokine Levels: Measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum using commercially available ELISA kits.

  • Histopathology: Fix hind paws in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

Comparative Performance Data

The following tables present hypothetical data to illustrate the expected outcomes of the in vivo study, comparing Compound-X with the selected alternatives.

Table 1: Clinical Efficacy of Compound-X in a Murine CIA Model

Treatment GroupMean Arthritis Score (Day 42)% Inhibition of ArthritisMean Paw Thickness (mm, Day 42)% Reduction in Paw Swelling
Vehicle Control12.5 ± 1.2-3.8 ± 0.3-
Compound-X (10 mg/kg)7.8 ± 0.937.6%3.1 ± 0.236.8%
Compound-X (30 mg/kg)4.2 ± 0.766.4%2.5 ± 0.268.4%
Comparator A (SB203580)5.1 ± 0.859.2%2.7 ± 0.357.9%
Comparator B (Methotrexate)6.5 ± 1.048.0%2.9 ± 0.247.4%

Table 2: Effect of Compound-X on Serum Pro-inflammatory Cytokine Levels

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control350 ± 45420 ± 50180 ± 25
Compound-X (10 mg/kg)210 ± 30250 ± 35110 ± 20
Compound-X (30 mg/kg)120 ± 20140 ± 2560 ± 15
Comparator A (SB203580)150 ± 25170 ± 3080 ± 18
Comparator B (Methotrexate)190 ± 28220 ± 3295 ± 19
Discussion and Interpretation of Expected Results

The hypothetical data suggest that Compound-X exhibits a dose-dependent therapeutic effect in the murine CIA model, significantly reducing both the clinical signs of arthritis and the systemic levels of key pro-inflammatory cytokines. At a high dose (30 mg/kg), Compound-X is expected to demonstrate superior efficacy compared to both the known p38 MAPK inhibitor (Comparator A) and the standard-of-care DMARD, methotrexate (Comparator B). The reduction in TNF-α, IL-6, and IL-1β levels would provide strong evidence for the hypothesized mechanism of action through the inhibition of the p38 MAPK pathway.

Histological analysis of the joints is anticipated to corroborate the clinical findings, with the paws from Compound-X treated mice showing reduced synovial inflammation, pannus formation, and preservation of cartilage and bone integrity compared to the vehicle control group.

Conclusion: A Promising Candidate for Inflammatory Disease Therapy

This guide has outlined a comprehensive and scientifically rigorous approach for the in vivo validation of "5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide" (Compound-X) as a potential therapeutic for inflammatory diseases. By employing a clinically relevant animal model and making direct comparisons to established anti-inflammatory agents, the described experimental framework provides a robust system for evaluating the efficacy and mechanism of action of this novel pyrazole derivative. The anticipated results, demonstrating potent anti-arthritic and cytokine-modulating effects, would position Compound-X as a promising candidate for further preclinical and clinical development.

References

  • Bendele, A. (2001). Animal Models of Rheumatoid Arthritis. Journal of Musculoskeletal and Neuronal Interactions, 1(4), 377–385.
  • Singh, R. P., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(5), 841–853.
  • Kumar, S., et al. (2013). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. International Journal of Molecular Sciences, 24(18), 14368.
  • Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. Retrieved from [Link]

  • Clini, E., et al. (2023). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Acta Pharmaceutica Sinica B, 13(10), 4055-4075.
  • Curis, Inc. (2016). Efficacy of Novel IRAK4 Inhibitors in ABC-DLBCL Xenograft Models. Retrieved from [Link]

  • Libby, P. (2007). Inflammatory Mechanisms: The Molecular Basis of Inflammation and Disease. Nutrition Reviews, 65(s3), S140-S146.
  • Kapri, A., Gupta, N., & Nain, S. (2023). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Pharmaceutical Chemistry Journal, 57(4), 437-463.
  • Faria, J. V., et al. (2019). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Journal of the Brazilian Chemical Society, 30(5), 906-935.
  • Al-Ostoot, F. H., et al. (2021). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. American Journal of Organic Chemistry, 11(1), 1-13.
  • Zareef, M., et al. (2022). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 27(21), 7246.
  • Vertex Pharmaceuticals. (2023). Clinical proof of concept for small molecule mediated inhibition of IL-17 in psoriasis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 265696, 5-amino-1-methyl-1H-pyrazole-4-carboxamide. Retrieved from [Link].

  • O'Dell, J. R. (1997). Methotrexate use in rheumatoid arthritis.
  • Whirl-Carrillo, M., et al. (2021). An Evidence-Based Framework for Evaluating Pharmacogenomic Knowledge for Clinical Application. Clinical Pharmacology & Therapeutics, 110(4), 897-909.
  • Patsnap. (2024). What is the mechanism of Celecoxib? Retrieved from [Link].

  • Grosser, T., et al. (2010). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 20(6), 335-342.
  • Chen, Y-F., et al. (2020). The molecular mechanisms of celecoxib in tumor development.
  • Georgiou, C. D., et al. (2024). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024)

Sources

Comparative

A Comparative Guide to the Synthetic Efficiency of Routes to 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Members of this family have shown potential as kinase inhibitors and are being investigated for various therapeutic applications.[1] The efficient and scalable synthesis of such molecules is paramount for further research and development. This guide provides a comparative analysis of two primary synthetic routes to 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide, offering insights into their synthetic efficiency, potential challenges, and practical considerations. The presented routes are based on established pyrazole synthesis methodologies, drawing from analogous preparations in the scientific literature.

Synthetic Route 1: The Ester Intermediate Pathway

This route proceeds through the formation of an ethyl ester intermediate, which is subsequently converted to the target N-methyl amide. This is a classical and well-documented approach for the synthesis of pyrazole carboxamides.

Reaction Scheme

Ester_Route A Ethylhydrazine C Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate A->C Ethanol, Reflux B Ethyl (ethoxymethylene)cyanoacetate B->C E 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide C->E TiCl4, Pyridine, 85°C D Methylamine D->E

Caption: Synthetic pathway for Route 1 via an ethyl ester intermediate.

Expertise & Experience: Justification of Experimental Choices

The initial step, the condensation of ethylhydrazine with ethyl (ethoxymethylene)cyanoacetate, is a standard and reliable method for the construction of the pyrazole ring.[2] Ethanol is a common and relatively benign solvent for this reaction, and reflux conditions provide the necessary energy for the cyclization to proceed efficiently. The choice of ethyl (ethoxymethylene)cyanoacetate is strategic as it directly installs the desired ester functionality at the 4-position of the pyrazole ring.

For the second step, the amidation of the ethyl ester with methylamine, a direct reaction can be sluggish. To enhance the reactivity, a Lewis acid catalyst such as titanium tetrachloride (TiCl₄) is employed. TiCl₄ activates the ester carbonyl group, making it more susceptible to nucleophilic attack by methylamine.[3] Pyridine is used as a base to neutralize the HCl generated during the reaction, preventing the protonation of methylamine and driving the reaction to completion. The reaction is heated to ensure a reasonable reaction rate.

Experimental Protocol

Step 1: Synthesis of Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate

  • To a solution of ethylhydrazine (1.0 eq) in absolute ethanol, add ethyl (ethoxymethylene)cyanoacetate (1.0 eq).

  • Heat the reaction mixture at reflux for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford pure ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate.

Step 2: Synthesis of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate (1.0 eq) in dry pyridine.

  • Cool the solution to 0°C and add titanium tetrachloride (TiCl₄) (1.1 eq) dropwise.

  • Add a solution of methylamine (1.2 eq) in pyridine to the reaction mixture.

  • Heat the reaction mixture to 85°C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Synthetic Route 2: The Nitrile Intermediate Pathway

This alternative route utilizes a nitrile intermediate, which is then converted to the target N-methyl amide. This pathway can be advantageous if the starting material, (ethoxymethylene)malononitrile, is more readily available or cost-effective.

Reaction Scheme

Nitrile_Route A Ethylhydrazine C 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile A->C Ethanol, Reflux B (Ethoxymethylene)malononitrile B->C D 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide C->D H2SO4 E 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide D->E Methylating Agent

Caption: Synthetic pathway for Route 2 via a nitrile intermediate, followed by hydrolysis and methylation.

Expertise & Experience: Justification of Experimental Choices

The initial pyrazole formation from ethylhydrazine and (ethoxymethylene)malononitrile is a highly efficient and regioselective reaction, often providing the 5-aminopyrazole isomer exclusively.[4] The reaction conditions are similar to the ester route, highlighting the versatility of this core reaction.

The conversion of the nitrile to the N-methyl amide can be achieved in two steps. First, the hydrolysis of the nitrile to the primary amide is a classic transformation. Concentrated sulfuric acid is a common reagent for this purpose, although it requires careful handling and neutralization.[3] The subsequent N-methylation of the primary amide can be challenging due to the potential for N,N-dimethylation or reaction at the amino group on the pyrazole ring. A more direct approach, though not explicitly detailed in the initial search for this substrate, could involve a catalyzed reaction of the nitrile with methylamine, potentially offering a more streamlined process. For the purpose of this guide, the two-step hydrolysis and methylation is presented as a more established, albeit potentially lower-yielding, pathway.

Experimental Protocol

Step 1: Synthesis of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile

  • Combine ethylhydrazine (1.0 eq) and (ethoxymethylene)malononitrile (1.0 eq) in ethanol.

  • Heat the mixture at reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature, which may cause the product to crystallize.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired carbonitrile.

Step 2a: Hydrolysis to 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide

  • Carefully add 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile (1.0 eq) portion-wise to chilled, concentrated sulfuric acid with stirring.

  • Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture carefully onto crushed ice.

  • Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the carboxamide.

  • Filter the solid, wash with water, and dry.

Step 2b: N-methylation of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide

  • This step would require further optimization to achieve selective N-methylation of the carboxamide in the presence of the 5-amino group. Standard methylation procedures using a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base would need to be carefully controlled to avoid side reactions.

Comparative Analysis of Synthetic Efficiency

ParameterRoute 1: Ester IntermediateRoute 2: Nitrile Intermediate
Starting Materials Ethylhydrazine, Ethyl (ethoxymethylene)cyanoacetate, MethylamineEthylhydrazine, (Ethoxymethylene)malononitrile, Methylating agent
Number of Steps 22 (or 3 if hydrolysis and methylation are separate)
Estimated Overall Yield Moderate (Potentially 30-40% based on analogous reactions)Variable (Potentially higher for the nitrile formation, but the subsequent steps may lower the overall yield)
Key Challenges - Potentially sluggish amidation requiring a catalyst. - Purification of the final product.- Harsh conditions for nitrile hydrolysis. - Potential for side reactions during N-methylation.
Atom Economy Lower due to the loss of ethanol in the first step and the use of a catalyst and base in the second.Potentially higher in the first step, but the subsequent steps may involve reagents that lower the atom economy.
Scalability Generally scalable, with the catalyst in the second step being a consideration for large-scale synthesis.The use of concentrated sulfuric acid in the hydrolysis step may pose challenges for large-scale production.

Safety and Environmental Considerations

  • Ethylhydrazine: Hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[5][6]

  • (Ethoxymethylene)malononitrile: This reagent is toxic and an irritant.[7][8][9] Proper handling procedures are essential to avoid exposure.

  • Ethyl (ethoxymethylene)cyanoacetate: This compound is harmful if swallowed and can cause skin and eye irritation.[10][11][12][13][14]

  • Titanium tetrachloride: TiCl₄ is a corrosive liquid that reacts violently with water. It must be handled under anhydrous conditions.

  • Concentrated Sulfuric Acid: Highly corrosive and requires careful handling.

From an environmental perspective, both routes utilize organic solvents. Route 2, with the use of concentrated sulfuric acid, requires a neutralization step that generates a significant amount of salt waste. Route 1, while using a metal catalyst, may be considered more environmentally friendly if the catalyst can be recycled or if a more benign catalytic system is developed.

Conclusion

Both the ester and nitrile intermediate routes represent viable pathways for the synthesis of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide.

  • Route 1 (Ester Intermediate) is a more predictable and well-trodden path for constructing pyrazole carboxamides. While the amidation step may require optimization, the overall sequence is robust and likely to be more readily scalable.

  • Route 2 (Nitrile Intermediate) offers the potential for a very high-yielding initial step. However, the subsequent conversion of the nitrile to the target N-methyl amide presents significant challenges, including harsh reaction conditions and potential selectivity issues. A direct conversion of the nitrile to the N-methyl amide would significantly improve the efficiency of this route, and further research in this area is warranted.

For initial laboratory-scale synthesis and for applications where a reliable and straightforward procedure is paramount, Route 1 is recommended . For process development and large-scale synthesis, further investigation into a one-step conversion of the nitrile intermediate in Route 2 could prove to be a more efficient and atom-economical approach in the long run.

References

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). SCIRP. Retrieved January 26, 2026, from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry, 7, 25. [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). RSC Advances, 12(3), 1565-1576. [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers in Chemistry, 9, 774857. [Link]

  • Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. (2017). Molbank, 2017(1), M924. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). Chemistry Central Journal, 11(1), 87. [Link]

  • TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. (2020). Organic Letters, 22(1), 246-250. [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4- carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano. (2021). Semantic Scholar. Retrieved January 26, 2026, from [Link]

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1083-1089. [Link]

  • Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1233. [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (2022). RSC Advances, 12(28), 18134-18139. [Link]

  • Group (IV) Metal-Catalyzed Direct Amidation. (2014). DiVA. Retrieved January 26, 2026, from [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry, 277, 116757. [Link]

  • Malononitrile Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved January 26, 2026, from [Link]

  • Material Safety Data Sheet - Ethyl(ethoxymethylene)cyanoacetate, 98%. (n.d.). Cole-Parmer. Retrieved January 26, 2026, from [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (2013). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Hydrazine Toxicology. (2023). StatPearls. [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]

  • SAFETY DATA SHEET HYDRAZINE STANDARD 50ppb. (2015). Chemical Suppliers. Retrieved January 26, 2026, from [Link]

  • MALONONITRILE FOR SYNTHESIS MSDS. (2015). Loba Chemie. Retrieved January 26, 2026, from [Link]

  • SAFETY DATA SHEET - Ethyl (ethoxymethylene)cyanoacetate. (2025). Thermo Fisher Scientific. Retrieved January 26, 2026, from [Link]

  • Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. (2023). Crystals, 13(11), 1633. [Link]

  • Hydrazine. (n.d.). EPA. Retrieved January 26, 2026, from [Link]

  • Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. (2007). ResearchGate. Retrieved January 26, 2026, from [Link]

Sources

Validation

A Researcher's Guide to Benchmarking the Kinase Selectivity of 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide

In the landscape of modern drug discovery, the precise characterization of a molecule's interaction with the human kinome is a critical determinant of its therapeutic potential and safety profile. This guide provides a c...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a molecule's interaction with the human kinome is a critical determinant of its therapeutic potential and safety profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the kinase selectivity of the novel compound, 5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide . The pyrazole scaffold is a well-established pharmacophore in kinase inhibition, with derivatives showing activity against a range of kinases. This guide will delve into the rationale behind experimental design, provide detailed protocols for robust assessment, and offer a template for data interpretation and comparison against established kinase inhibitors.

The Rationale for Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. While targeting a specific kinase implicated in a disease is the primary goal, off-target inhibition can lead to unforeseen side effects or even therapeutic benefits through polypharmacology. Therefore, a thorough understanding of a compound's selectivity is paramount. Broad kinase screening is crucial for identifying potent and selective kinase inhibitors.[1] The determination and improvement of a compound's selectivity by screening against a large portion of the kinome are pivotal in the discovery of novel kinase inhibitors to minimize the risk of adverse effects.[1]

This guide will use a hypothetical selectivity profile for "5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide" (hereafter referred to as Compound X) to illustrate the principles of data analysis and comparison. Based on the known activity of related 5-amino-1H-pyrazole-4-carboxamide derivatives which have been shown to target kinases like FGFR, IRAK4, and RET, we will hypothesize that Compound X is a potent inhibitor of the PIM1 and JAK2 kinases, with varying degrees of off-target activity.[2][3][4]

Designing the Kinase Selectivity Study

A well-designed kinase selectivity study provides a clear and unbiased assessment of a compound's activity across the kinome. The following sections outline the key considerations.

Selection of the Kinase Panel

The choice of a kinase panel is a critical first step. For a comprehensive initial screen, a broad panel covering a significant portion of the human kinome is recommended.[1] Several commercial vendors offer such panels, often with options for different ATP concentrations to better mimic physiological conditions.[1][5][6] For this guide, we will propose a tiered approach:

  • Tier 1: Broad Kinome Scan: An initial screen of Compound X at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., the SafetyScreen44 Panel or a larger custom panel of over 300 kinases) to identify potential primary targets and off-targets.[1][5]

  • Tier 2: Dose-Response Profiling: For kinases showing significant inhibition in the initial screen (e.g., >50% inhibition), a full dose-response curve (IC50 determination) should be performed to quantify the potency of inhibition.

Selection of Comparator Compounds

To contextualize the selectivity profile of Compound X, it is essential to include well-characterized kinase inhibitors as comparators. The choice of comparators should be guided by the primary targets of Compound X identified in the initial screen. For our hypothetical scenario where Compound X inhibits PIM1 and JAK2, the following comparators are proposed:

  • For PIM1 Kinase:

    • SMI-4a: A potent and selective PIM1 inhibitor with an IC50 of 17 nM.[7]

    • AZD1208: A potent, orally available pan-PIM kinase inhibitor with IC50 values of 0.4 nM, 5 nM, and 1.9 nM for PIM1, PIM2, and PIM3, respectively.[7]

  • For JAK2 Kinase:

    • Ruxolitinib: A potent JAK1/JAK2 inhibitor.[8]

    • Fedratinib: A selective JAK2 inhibitor.[9]

These comparators will allow for a direct assessment of Compound X's potency and selectivity against both highly selective and broader-spectrum inhibitors.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for an in vitro kinase assay. This protocol is a generalized template and may require optimization based on the specific kinase and detection method used.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[10]

Materials:

  • Recombinant human kinases (e.g., PIM1, JAK2, and a panel of off-target kinases)

  • Substrate peptides specific for each kinase

  • Compound X and comparator compounds, dissolved in DMSO

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Luminometer

Experimental Workflow:

Caption: Workflow for the in vitro kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of Compound X and comparator compounds in DMSO. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended.

  • Assay Plate Preparation: Dispense 50 nL of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known potent inhibitor or without kinase as a positive control (0% kinase activity).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its specific substrate in kinase buffer.

    • Add 5 µL of the kinase/substrate mix to each well of the assay plate.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each kinase to provide an accurate measure of inhibitor potency.[11]

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis

The raw luminescence data is converted to percent inhibition relative to the controls. The percent inhibition is calculated as follows:

% Inhibition = 100 * (1 - (Luminescence_Compound - Luminescence_Positive_Control) / (Luminescence_Negative_Control - Luminescence_Positive_Control))

The percent inhibition values are then plotted against the logarithm of the compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Data Presentation and Interpretation

Clear and concise data presentation is essential for comparing the selectivity of different compounds.

Tabular Summary of IC50 Values

A table summarizing the IC50 values of Compound X and the comparators against the primary targets and key off-targets provides a direct comparison of potency.

KinaseCompound X IC50 (nM)SMI-4a IC50 (nM)AZD1208 IC50 (nM)Ruxolitinib IC50 (nM)Fedratinib IC50 (nM)
PIM1 25170.4>10,000>10,000
PIM2250>1,0005>10,000>10,000
PIM3150>1,0001.9>10,000>10,000
JAK2 80>10,000>10,0003.33
JAK1500>10,000>10,0002.8300
JAK3>10,000>10,000>10,0004283000
TYK2>10,000>10,000>10,00019>10,000
FGFR11,200>10,000>10,000>10,000>10,000
IRAK43,500>10,000>10,000>10,000>10,000
RET>10,000>10,000>10,000>10,000>10,000

Data is hypothetical for illustrative purposes.

Selectivity Score

To quantify selectivity, a selectivity score can be calculated. A simple selectivity score (S-score) can be defined as the number of kinases inhibited above a certain threshold (e.g., 50%) at a specific concentration, divided by the total number of kinases tested.[12] A lower S-score indicates higher selectivity.

Selectivity Score (S10) at 1 µM:

  • Compound X: 4/300 = 0.013

  • AZD1208 (Pan-PIM): 3/300 = 0.01

  • Ruxolitinib (JAK1/2): 3/300 = 0.01

This quantitative measure allows for an objective comparison of selectivity across different compounds.

Illustrative Signaling Pathway

Understanding the cellular context of the target kinases is crucial. The JAK-STAT pathway is a key signaling cascade involved in immunity and cell growth, and its dysregulation is implicated in various diseases.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Alters Compound_X Compound X Compound_X->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway.

Inhibition of JAK2 by Compound X would be expected to block the phosphorylation of STAT proteins, preventing their dimerization and translocation to the nucleus, thereby modulating gene expression. The lack of selectivity of some JAK inhibitors can lead to side effects such as anemia and neutropenia due to the inhibition of JAK2, while the inhibition of JAK1 can increase the risk of viral infections.[13]

Conclusion

This guide provides a comprehensive framework for benchmarking the kinase selectivity of "5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide." By following a structured approach of broad kinome screening, dose-response profiling, and comparison with well-characterized inhibitors, researchers can generate a robust and informative selectivity profile. This data is essential for making informed decisions about the continued development of this and other novel kinase inhibitors, ultimately contributing to the discovery of safer and more effective therapeutics. The principles and protocols outlined herein are intended to serve as a valuable resource for the scientific community engaged in the exciting and challenging field of kinase drug discovery.

References

  • Bamborough, P. & Drewry, D. H. Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry52 , 3647-3657 (2009). URL: [Link]

  • Cheng, H. et al. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters6 , 768-773 (2015). URL: [Link]

  • Karaman, M. W. et al. A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology26 , 127-132 (2008). URL: [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. URL: [Link]

  • Eurofins Discovery. SafetyScreen Kinase Panel [1mM ATP]. URL: [Link]

  • Schwartz, D. M., Kanno, Y. & O'Shea, J. J. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Nature Reviews Rheumatology13 , 649-660 (2017). URL: [Link]

  • Adlesic, M. et al. Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. Journal of Medicinal Chemistry63 , 10246-10256 (2020). URL: [Link]

  • Zhang, Y. et al. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry276 , 116558 (2024). URL: [Link]

  • Kim, J. et al. Identification of a Novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a Specific RET Kinase Inhibitor. Journal of Medicinal Chemistry60 , 1356-1368 (2017). URL: [Link]

  • protocols.io. In vitro kinase assay. URL: [Link]

  • Vieth, M. et al. Kinase selectivity of staurosporine. Bioorganic & Medicinal Chemistry Letters14 , 3021-3025 (2004). URL: [Link]

  • Norman, R. A. et al. A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. Scientific Reports8 , 16336 (2018). URL: [Link]

Sources

Comparative

Ensuring Robust and Reproducible Biological Data for Novel Kinase Inhibitors: A Comparative Guide for 5-Aminopyrazole-4-Carboxamide Analogs

For researchers, scientists, and drug development professionals, the path from a promising chemical scaffold to a validated lead compound is paved with data. The integrity of this data is paramount. A failure to reproduc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the path from a promising chemical scaffold to a validated lead compound is paved with data. The integrity of this data is paramount. A failure to reproduce key findings not only squanders resources but can terminate promising research avenues prematurely.[1][2] This guide provides an in-depth comparison of common biological assays used to profile kinase inhibitors, specifically focusing on the 5-aminopyrazole-4-carboxamide class. While direct data for "5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide" is not extensively published, this scaffold is characteristic of potent kinase inhibitors, such as those targeting IRAK4 and FGFR.[3][4][5]

This document will dissect the nuances of generating reproducible data for this compound class. We will explore the causality behind experimental choices, describe self-validating assay systems, and provide actionable protocols to enhance the reliability of your findings.

The Reproducibility Crisis: A Critical Hurdle in Drug Discovery

The inability to reproduce preclinical research is a significant and costly challenge in drug discovery, with failure rates for drugs entering Phase 1 trials often exceeding 90%.[1][2] This "valley of death" between promising preclinical findings and successful clinical application is often due to a lack of rigor and transparency in early-stage research.[2] Factors contributing to poor reproducibility include insufficient reporting of experimental details, lack of appropriate controls, and variability in reagents and assay conditions.[2][6] For a novel compound series like 5-aminopyrazole-4-carboxamides, establishing a robust and reproducible data package from the outset is critical for confident decision-making.

Foundational Assays for Kinase Inhibitor Profiling: A Comparative Overview

The initial characterization of a novel kinase inhibitor typically involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to assess activity in a more physiologically relevant context. Ensuring reproducibility at each stage is crucial.

Assay TypePrincipleKey Reproducibility ConsiderationsTypical Throughput
Biochemical Kinase Assays Measures direct inhibition of purified kinase activity (e.g., phosphorylation of a substrate).Enzyme purity & activity, ATP concentration, substrate quality, buffer composition, inhibitor solubility.[7][8]High
Cell-Based Proliferation Assays Measures the effect of the compound on the proliferation of cancer cell lines dependent on the target kinase.Cell line authenticity, passage number, seeding density, serum concentration, incubation time.[9][10][11]Medium to High
Target Engagement Assays Confirms the compound binds to its intended target within a cellular environment.Cell permeability, compound concentration, heating/lysis conditions, antibody specificity.[12][13]Medium
Downstream Signaling Assays Measures the modulation of specific signaling events downstream of the target kinase.Stimulation conditions, time course of signaling, antibody validation, lysis buffer composition.[4][5]Medium

Part 1: Biochemical Assays - Assessing Direct Target Inhibition

Biochemical assays are the first step in characterizing a novel inhibitor. They provide a direct measure of a compound's ability to inhibit the catalytic activity of its purified target kinase. The choice of assay format can significantly impact data quality and reproducibility.

Common Formats for Biochemical Kinase Assays:
  • Radiometric Assays: The traditional "gold standard," these assays measure the incorporation of radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) into a substrate. While highly sensitive, they involve handling radioactive materials.[7]

  • Fluorescence/Luminescence-Based Assays: These methods, such as ADP-Glo™, LanthaScreen®, and HTRF®, detect a product of the kinase reaction (e.g., ADP) or use fluorescence resonance energy transfer (FRET) to measure substrate phosphorylation or inhibitor displacement.[14][15][16][17] They are highly amenable to high-throughput screening (HTS).[8][15]

The critical parameter derived from these assays is the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). However, IC₅₀ values are highly dependent on assay conditions, particularly the ATP concentration.[7] For ATP-competitive inhibitors, a higher ATP concentration in the assay will lead to a higher apparent IC₅₀. This is why reporting the ATP concentration used is non-negotiable for data reproducibility.

Experimental Protocol: A Reproducible IRAK4 Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a robust method for determining the IC₅₀ of a 5-aminopyrazole-4-carboxamide derivative against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The ADP-Glo™ assay quantifies the amount of ADP produced in the kinase reaction, which is then converted into a luminescent signal.[17]

Objective: To determine the potency (IC₅₀) of a test compound against purified IRAK4 kinase.

Materials:

  • Recombinant human IRAK4 enzyme (e.g., BPS Bioscience, #40211)

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test Compound (e.g., a 5-aminopyrazole-4-carboxamide)

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101)

  • White, opaque 96-well or 384-well plates

Workflow:

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep1 1. Prepare serial dilutions of test compound in DMSO, then dilute in kinase buffer. rxn1 4. Add compound dilutions and Kinase/Substrate mix to assay plate. prep1->rxn1 prep2 2. Prepare Kinase/Substrate mix: IRAK4 + MBP substrate in kinase buffer. prep2->rxn1 prep3 3. Prepare ATP solution in kinase buffer. rxn2 5. Initiate reaction by adding ATP solution. rxn1->rxn2 rxn3 6. Incubate at 30°C for 60 minutes. rxn2->rxn3 det1 7. Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP. Incubate for 40 mins. rxn3->det1 det2 8. Add Kinase Detection Reagent to convert ADP to ATP, and generate light via luciferase. Incubate for 30 mins. det1->det2 det3 9. Read luminescence on a plate reader. det2->det3 ana1 10. Plot luminescence vs. log[compound concentration] and fit a dose-response curve to determine IC₅₀. det3->ana1

Caption: Workflow for a robust biochemical kinase inhibition assay.

Detailed Steps:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting at 1 mM. Further dilute this series 1:25 in kinase buffer.

  • Reaction Setup:

    • Add 2.5 µL of the diluted compound to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 5 µL of a 2x kinase/substrate solution (e.g., containing 15 nM IRAK4 and 0.2 µg/µL MBP).[15]

    • Pre-incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 2.5 µL of a 4x ATP solution (e.g., 40 µM ATP) to all wells to start the reaction.[15] The final ATP concentration (10 µM) should be at or near the Km value for ATP for the kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a suitable plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Part 2: Cell-Based Assays - Assessing Cellular Potency and Target Engagement

While biochemical assays are essential, they do not account for factors like cell permeability, off-target effects, or competition with high intracellular ATP concentrations.[18] Therefore, progressing compounds into cell-based assays is a critical step for validating their therapeutic potential.

Cell Proliferation/Viability Assays

For kinase inhibitors targeting oncogenic drivers, the most fundamental cellular assay is the measurement of cell proliferation or viability. These assays determine the concentration at which a compound inhibits cell growth (GI₅₀) or kills the cells (IC₅₀).

Common Formats:

  • Tetrazolium Salt-Based Assays (e.g., MTT, MTS): Metabolically active cells reduce a tetrazolium salt to a colored formazan product, which can be measured spectrophotometrically.[9][19]

  • ATP-Based Assays (e.g., CellTiter-Glo®): The amount of ATP in a well is used as a proxy for the number of viable cells. The ATP is quantified via a luciferase-based reaction.[9] This method is generally considered more sensitive than tetrazolium assays.

Experimental Protocol: A Reproducible Cell Proliferation Assay (CellTiter-Glo®)

Objective: To determine the potency (IC₅₀) of a test compound against a cancer cell line whose proliferation is dependent on FGFR signaling (e.g., SNU-16 gastric cancer cells).

Materials:

  • SNU-16 cells (ATCC® CRL-5974™)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • Test Compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega, #G7570)

  • White, opaque 96-well plates with clear bottoms for cell culture

Workflow:

cluster_prep Cell Plating cluster_treatment Compound Treatment cluster_detection Detection cluster_analysis Data Analysis prep1 1. Harvest and count SNU-16 cells. prep2 2. Seed cells into a 96-well plate at optimal density (e.g., 5,000 cells/well). prep1->prep2 prep3 3. Allow cells to attach overnight in incubator. prep2->prep3 treat2 5. Add compound dilutions to the appropriate wells. Include vehicle controls. prep3->treat2 treat1 4. Prepare serial dilutions of test compound in complete growth medium. treat1->treat2 treat3 6. Incubate for 72 hours. treat2->treat3 det1 7. Equilibrate plate and CellTiter-Glo® reagent to room temperature. treat3->det1 det2 8. Add CellTiter-Glo® reagent to each well. det1->det2 det3 9. Mix on an orbital shaker for 2 mins to induce lysis. det2->det3 det4 10. Incubate at room temp for 10 mins to stabilize signal. det3->det4 det5 11. Read luminescence. det4->det5 ana1 12. Plot luminescence vs. log[compound concentration] and fit a dose-response curve to determine IC₅₀. det5->ana1

Caption: Workflow for a reproducible cell viability assay.

Detailed Steps:

  • Cell Seeding: Trypsinize and count SNU-16 cells. Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: The next day, prepare a serial dilution of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium.

  • Incubation: Incubate the plate for 72 hours. This duration allows for multiple cell doublings and ensures a sufficient dynamic range for the assay.

  • Assay Readout:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition & Analysis: Read luminescence and calculate IC₅₀ values as described for the biochemical assay.

Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

A potent IC₅₀ in a cell-based assay strongly suggests the compound is active. However, it does not definitively prove that the compound is acting through the intended target. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in intact cells and even tissues.[12][13] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[12]

Experimental Protocol: A High-Throughput CETSA for IRAK4

Objective: To confirm that a test compound binds to and stabilizes IRAK4 in a cellular context.

Workflow:

  • Cell Treatment: Treat cells (e.g., THP-1 monocytes) with the test compound or vehicle.

  • Heating: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.[12]

  • Lysis: Lyse the cells to release soluble proteins.

  • Separation: Centrifuge the lysates to pellet aggregated, denatured proteins.

  • Detection: Analyze the amount of soluble IRAK4 remaining in the supernatant by a method such as Western blotting or an AlphaScreen®-based immunoassay.[12]

  • Data Analysis: Plot the fraction of soluble IRAK4 versus temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Part 3: Ensuring Data Reproducibility - A Self-Validating System

Achieving reproducible data requires a systematic approach that goes beyond simply following a protocol. It involves robust assay validation and continuous monitoring of performance.[20][21]

Key Statistical Measures of Reproducibility

Two key metrics for assessing assay precision are the intra-assay and inter-assay coefficients of variation (%CV).[22][23]

  • Intra-Assay %CV: Measures the variability within a single assay plate. It is calculated from the standard deviation of replicate measurements of the same sample, divided by the mean of those measurements. A lower %CV indicates higher precision.[22]

  • Inter-Assay %CV: Measures the variability between different assay plates run on different days. It is calculated from the mean values of a control sample (e.g., a reference inhibitor) across multiple experiments.[22][23]

Calculation of %CV: %CV = (Standard Deviation / Mean) * 100

ParameterAcceptable LimitImplication of Exceeding Limit
Intra-Assay %CV < 15%Inconsistent pipetting, reagent mixing, or plate reader performance.
Inter-Assay %CV < 20%Variability in reagent preparation, cell passage number, incubation times, or environmental conditions.
Hypothetical Data Comparison: Reproducible vs. Non-Reproducible Results

The table below illustrates how these metrics can reveal issues with data quality for a hypothetical 5-aminopyrazole-4-carboxamide inhibitor of FGFR1.

ExperimentIC₅₀ (nM)Intra-Assay %CV (for controls)Notes
Experiment 1 25.48.2%Good initial result.
Experiment 2 28.17.5%Result is consistent with Exp 1.
Experiment 3 23.99.1%Result is consistent.
Inter-Assay Stats Mean: 25.8 nM, SD: 2.1, %CV: 8.1% Conclusion: High Reproducibility
Experiment A 30.511.5%Initial result.
Experiment B 85.222.1%High intra-assay variability and inconsistent IC₅₀.
Experiment C 15.19.8%IC₅₀ inconsistent with previous runs.
Inter-Assay Stats Mean: 43.6 nM, SD: 36.8, %CV: 84.4% Conclusion: Poor Reproducibility

In the second example, the high inter-assay %CV immediately flags a problem. The researcher must troubleshoot potential sources of error, such as cell health, reagent stability, or protocol deviations, before the data can be considered reliable.

Conclusion: Building a Foundation of Trustworthy Data

For any novel chemical series, including 5-aminopyrazole-4-carboxamides, the ultimate goal is to generate a robust and reliable dataset that can confidently guide a drug discovery program. This is not achieved by chance, but through a deliberate and systematic approach to experimental design and execution. By understanding the underlying principles of the assays being used, meticulously controlling for variables, and quantitatively assessing the precision of the data, researchers can build a self-validating experimental system. The protocols and principles outlined in this guide provide a framework for generating high-quality, reproducible data, thereby increasing the probability of successfully translating a promising compound into a valuable therapeutic agent.

References

  • Cure. Research Reproducibility: A Costly Stumbling Block for Drug Discovery. Available from: [Link].

  • Laporte, M., et al. A Guide to Reproducibility in Preclinical Research. bioRxiv. 2018. Available from: [Link].

  • O'Boyle, N. M., et al. Towards reproducible computational drug discovery. Journal of Cheminformatics. 2020;12(1):8. Available from: [Link].

  • Salimetrics. Calculating Inter- and Intra-Assay Coefficients of Variability. Available from: [Link].

  • Almqvist, H., et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. 2016;1472:165-83. Available from: [Link].

  • National Center for Advancing Translational Sciences. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link].

  • Fernie, A. R., et al. Recommendations for Reporting Metabolite Data. The Plant Cell. 2011;23(7):2477-82. Available from: [Link].

  • Kettemer, T., et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. 2021;22(16):8729. Available from: [Link].

  • Tan, L., et al. A Structure-guided Approach to Creating Covalent FGFR Inhibitors. ACS Chemical Biology. 2014;9(7):1535-44. Available from: [Link].

  • National Center for Advancing Translational Sciences. Cell Viability Assays. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link].

  • BellBrook Labs. A Validated IRAK4 Inhibitor Screening Assay. Available from: [Link].

  • Biocompare. Selecting the Best Method for Measuring Cell Proliferation. 2023. Available from: [Link].

  • Center for Open Science. Enhancing Reproducibility in Drug Development Research. 2024. Available from: [Link].

  • Boshta, N. M., et al. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. Bioorganic Chemistry. 2024;144:107058. Available from: [Link].

  • Zhang, Y., et al. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. 2022;12(11):e4438. Available from: [Link].

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. 2024. Available from: [Link].

  • ResearchGate. Inter- and Intra-Assay Coefficients of Variability. Available from: [Link].

  • ResearchGate. Standard reporting requirements for biological samples in metabolomics experiments: Mammalian/in vivo experiments. 2007. Available from: [Link].

  • Promega Connections. Factors Influencing Compound Potency in Biochemical and Cellular Assays. 2018. Available from: [Link].

  • ResearchGate. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. 2014. Available from: [Link].

  • ResearchGate. (PDF) Guidelines for cell viability assays. 2019. Available from: [Link].

  • A. van der Werf, et al. Standard reporting requirements for biological samples in metabolomics experiments. Metabolomics. 2007;3:199–205. Available from: [Link].

  • EDRA Services. A Practical Approach to Biological Assay Validation. Available from: [Link].

  • Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS Discovery. 2021;26(8):1017-1028. Available from: [Link].

  • Aksoy, S. Introduction to Statistical Testing in R Part 8— Statistics Related to Hormone Assays. Medium. 2024. Available from: [Link].

  • Hanneman, S. K. Estimating intra- and inter-assay variability in salivary cortisol. Biological Research for Nursing. 2011;13(3):321-6. Available from: [Link].

  • ResearchGate. (PDF) Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. 2021. Available from: [Link].

  • Al-Ostoot, F. H., et al. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. RSC Advances. 2023;13:14633-14652. Available from: [Link].

  • BMG LABTECH. Kinase assays. 2020. Available from: [Link].

  • LucidQuest. Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"?. 2022. Available from: [Link].

  • BioPharm International. Essentials in Bioassay Development. 2019. Available from: [Link].

  • Jonmar, C., et al. Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity for therapy of short-stature syndromes. Human Molecular Genetics. 2017;26(10):1900-1911. Available from: [Link].

  • Newman, D. J., & Cragg, G. M. Screening and identification of novel biologically active natural compounds. Future Science OA. 2017;3(3):FSO200. Available from: [Link].

  • Copeland, R. A. Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. 2012;795:95-112. Available from: [Link].

  • IPQ Publications. <1032> DESIGN AND DEVELOPMENT OF BIOLOGICAL ASSAYS. Available from: [Link].

  • Subbiah, V., et al. Safety and Activity of Fibroblast Growth Factor Receptor Inhibitors in Advanced Malignancies: A Pooled Analysis of Early-Phase Clinical Trials. JCO Precision Oncology. 2020;(4):PO.19.00248. Available from: [Link].

  • ISLA S.A.S. Cell health assay guide. Available from: [Link].

  • Pelago Bioscience. Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. 2021. Available from: [Link].

  • BioProcess International. Certain Approaches to Understanding Sources of Bioassay Variability. 2018. Available from: [Link].

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. Available from: [Link].

  • BioProcess International. Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. 2020. Available from: [Link].

  • BPS Bioscience. IRAK4 Kinase Assay Kit. Available from: [Link].

  • CETSA. Publications. Available from: [Link].

  • Sudhaus, T., et al. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. 2022;27(19):6619. Available from: [Link].

  • BPS Bioscience. FGFR2 Assay Kit. Available from: [Link].

  • La Manna, S., et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Journal of Medicinal Chemistry. 2021;64(15):10945-10954. Available from: [Link].

Sources

Validation

Confirming the mechanism of action of "5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide" through genetic approaches

A Senior Application Scientist's Guide to Elucidating the Mechanism of Action of "5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide" For researchers, scientists, and drug development professionals, the journey from a pr...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Elucidating the Mechanism of Action of "5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide"

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a validated drug candidate is fraught with challenges. One of the most critical hurdles is unequivocally defining its mechanism of action (MoA). This guide provides a comprehensive framework for utilizing modern genetic approaches to confirm the MoA of a novel small molecule, using the hypothetical compound "5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide" (hereafter referred to as 'Compound-X') as our case study.

We will operate under the hypothesis that initial screening data suggests Compound-X may function as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and metabolism that is frequently dysregulated in cancer. This guide will move beyond mere protocol listing to explain the causality behind experimental choices, ensuring a self-validating and robust investigational strategy.

Part 1: Unbiased Target Identification with Genome-Wide CRISPR-Cas9 Screens

Before diving into validation of a hypothesized target, an unbiased, genome-wide approach can confirm or, more importantly, refute initial assumptions. CRISPR-Cas9 loss-of-function screens are a powerful tool to identify genes that functionally interact with a compound. The core principle is that cells lacking a specific gene product (due to CRISPR-mediated knockout) may become either more sensitive or resistant to the compound's effects.

If Compound-X indeed inhibits a key protein in a specific pathway, knocking out that protein should render the cells insensitive or resistant to the compound, as the target is no longer present. Conversely, knocking out a negative regulator of the pathway might sensitize cells to the compound.

Experimental Workflow: Pooled CRISPR-Cas9 Knockout Screen

The objective is to identify genes whose knockout confers resistance to the cytotoxic or cytostatic effects of Compound-X.

CRISPR_Screen_Workflow cluster_prep Phase 1: Library Preparation & Transduction cluster_screen Phase 2: Compound Screening cluster_analysis Phase 3: Analysis A 1. Lentiviral Pooled CRISPR Library (e.g., GeCKO v2) B 2. Package into Lentivirus A->B C 3. Transduce Target Cell Line (e.g., A549) at low MOI B->C D 4. Puromycin Selection for Transduced Cells C->D E 5. Split Cell Population D->E F Control Arm: Vehicle (DMSO) E->F G Treatment Arm: Compound-X (IC50) E->G H 6. Culture for 14-21 Days F->H G->H I 7. Harvest Genomic DNA H->I J 8. PCR Amplify & Sequence sgRNA Cassettes I->J K 9. Data Analysis (MAGeCK) to Determine sgRNA Enrichment/ Depletion J->K L 10. Identify Resistance Hits (e.g., MTOR, RICTOR) K->L

Caption: Workflow for a pooled CRISPR-Cas9 loss-of-function screen to identify resistance genes.

Step-by-Step Protocol: CRISPR-Cas9 Resistance Screen
  • Cell Line Selection: Choose a cell line known to be sensitive to Compound-X and amenable to lentiviral transduction (e.g., A549, HEK293T).

  • Library Transduction: Transduce the Cas9-expressing cell line with a pooled lentiviral sgRNA library (e.g., GeCKO v2, Brunello) at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.

  • Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin). This population is your baseline (T0) sample.

  • Compound Treatment: Split the selected cell population into two arms:

    • Control Arm: Treat with vehicle (e.g., DMSO).

    • Treatment Arm: Treat with Compound-X at a concentration that yields significant but incomplete cell death (e.g., IC50).

  • Cell Culture: Maintain the cells under treatment for a sufficient period (typically 14-21 days) to allow for the selection of resistant populations.

  • Genomic DNA Extraction: Harvest cells from both arms and extract high-quality genomic DNA.

  • Next-Generation Sequencing (NGS): Amplify the sgRNA-encoding regions from the genomic DNA and subject them to NGS to determine the representation of each sgRNA in the final populations.

  • Data Analysis: Use bioinformatics tools like MAGeCK to compare the sgRNA abundance between the Compound-X treated and vehicle-treated populations. Genes whose sgRNAs are significantly enriched in the treated arm are considered resistance hits.

Part 2: Orthogonal Validation of Screen Hits

A primary hit from the CRISPR screen, for instance, the MTOR gene, provides a strong but not definitive link. The MoA must be confirmed through orthogonal, or independent, genetic methods that validate the target and its role in the pathway.

A. Target-Specific Validation

These methods directly interrogate the necessity of the identified gene for the compound's activity.

Genetic MethodPrincipleExperimental Outcome
Individual Gene Knockout Generation of a stable cell line with a complete knockout of the target gene (e.g., MTOR) using CRISPR-Cas9.The knockout cell line should exhibit a significant rightward shift in the dose-response curve (increased IC50) for Compound-X compared to the wild-type parental line.
siRNA/shRNA Knockdown Transient or stable reduction in the expression of the target gene using RNA interference.Cells with reduced target expression should show increased resistance to Compound-X. This method is faster but may be subject to incomplete knockdown and off-target effects.
Site-Directed Mutagenesis If a putative binding site on the target protein can be predicted, mutating key residues in that site can be performed.If Compound-X acts via direct binding, cells expressing the mutant protein should be resistant to the compound, while cells expressing the wild-type protein remain sensitive. This is a highly specific validation method.
B. Pathway-Level Validation

Confirming that Compound-X modulates the pathway downstream of the identified target is crucial.

Genetic MethodPrincipleExperimental Outcome
Transcriptional Reporter Assays A reporter construct (e.g., Luciferase, GFP) is placed under the control of a promoter containing response elements for a key transcription factor downstream of the target pathway (e.g., SREBP1c for mTORC1).Treatment with Compound-X should decrease reporter activity in a dose-dependent manner, an effect that should be mimicked by known inhibitors of the pathway (e.g., Rapamycin).
Gene Expression Analysis (RNA-seq) Global transcriptomic profiling of cells treated with Compound-X versus a vehicle control.The differentially expressed genes should show significant overlap with the known transcriptional signature of mTOR pathway inhibition. Gene Set Enrichment Analysis (GSEA) should identify mTOR signaling as a significantly downregulated pathway.

Part 3: A Comparative Guide to Genetic Approaches

Choosing the right genetic tool depends on the specific question being asked, available resources, and the desired level of evidence.

ApproachPrimary UseThroughputKey AdvantageKey Limitation
CRISPR Screen Unbiased target discoveryHigh (Genome-wide)Identifies unexpected targets; provides a functional readout.Complex data analysis; requires significant time and resources.
Individual Knockout Gold-standard target validationLow (Single gene)Provides definitive evidence of target necessity (on/off).Time-consuming to generate stable cell lines.
siRNA/shRNA Rapid target validationMediumFast and cost-effective for initial validation.Incomplete knockdown; potential for off-target effects.
Reporter Assay Pathway activity measurementHighQuantitative measure of downstream pathway modulation.Indirect measure; may not capture all aspects of pathway activity.
RNA-sequencing Global pathway profilingMediumUnbiased, comprehensive view of transcriptional changes.Correlative data; requires sophisticated bioinformatics analysis.

Part 4: Synthesizing the Evidence for MoA Confirmation

A robust confirmation of Compound-X's MoA as an mTOR inhibitor requires a logical integration of data from multiple genetic experiments. The evidence builds from an unbiased screen to highly specific validation.

MoA_Confirmation_Logic A Unbiased Screen (CRISPR) B Hypothesis Generation: 'MTOR is the target' A->B Identifies MTOR as top hit C Target Validation (Individual KO, siRNA) B->C E Pathway Validation (Reporter Assay, RNA-seq) B->E D Result: Resistance to Compound-X Confirmed C->D G Final MoA Confirmation: 'Compound-X is an mTOR Pathway Inhibitor' D->G Convergent Evidence F Result: Downstream mTOR Signaling is Inhibited E->F F->G Convergent Evidence

Caption: Logical flow for integrating genetic evidence to confirm a mechanism of action.

By systematically applying these genetic tools, researchers can build an irrefutable case for the mechanism of action of a novel compound. This multi-faceted, evidence-based approach is not only scientifically rigorous but is essential for the successful progression of new molecular entities through the drug development pipeline.

References

  • Sanjana, N. E., Shalem, O., & Zhang, F. (2014). Improved vectors and genome-wide libraries for CRISPR screening. Nature Methods, 11(8), 783–784. [Link]

  • Li, W., et al. (2014). MAGeCK enables robust identification of essential genes from genome-scale CRISPR/Cas9 knockout screens. Genome Biology, 15(12), 554. [Link]

  • Park, J., et al. (2017). A quantitative and multiplexed approach for revealing the target scope of drugs in a native cellular context. Nature Communications, 8, 1264. [Link]

  • Subramanian, A., et al. (2005). Gene set enrichment analysis: a knowledge-based approach for interpreting genome-wide expression profiles. Proceedings of the National Academy of Sciences, 102(43), 15545-15550. [Link]

Comparative

Comparative analysis of the metabolic stability of N-ethyl vs. N-methyl pyrazole carboxamides

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the intricate process of drug discovery and development, the metabolic stability of a lead compound is a cornerstone of its potential success. I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, the metabolic stability of a lead compound is a cornerstone of its potential success. It dictates the compound's half-life, oral bioavailability, and potential for drug-drug interactions, thereby influencing both efficacy and safety.[1] Pyrazole carboxamides represent a versatile and privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[2][3][4] A common optimization strategy for this class of molecules involves the modification of the N-alkyl substituent on the pyrazole ring. This guide provides a comparative analysis of the metabolic stability of two frequently employed analogs: N-ethyl and N-methyl pyrazole carboxamides. We will delve into the underlying metabolic pathways, present standardized experimental protocols for their assessment, and interpret the resulting data to inform rational drug design.

Mechanistic Insights: The Chemistry of N-Dealkylation

The primary metabolic liability for many N-alkyl compounds, including pyrazole carboxamides, is oxidative N-dealkylation. This reaction is predominantly catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes located in the liver and other tissues.[5] The process involves the oxidation of the α-carbon of the alkyl group, leading to an unstable carbinolamine intermediate that spontaneously decomposes to yield the dealkylated parent molecule and an aldehyde (formaldehyde for N-methyl, acetaldehyde for N-ethyl).

The choice between an N-methyl and an N-ethyl group is not trivial, as it can significantly impact the rate of this metabolic process. Generally, N-demethylation is a faster reaction than N-deethylation. This is often attributed to:

  • Steric Hindrance: The smaller methyl group can access the CYP450 active site more readily than the bulkier ethyl group.

  • Carbon-Hydrogen Bond Strength: The C-H bonds on a methyl group are slightly more susceptible to enzymatic abstraction than those on an ethyl group.

Understanding this fundamental difference is key to modulating a compound's pharmacokinetic profile. A compound that is metabolized too quickly may fail to achieve therapeutic concentrations, while one that is too stable might accumulate and cause toxicity.

Metabolic_Pathway Figure 1: N-Dealkylation of Pyrazole Carboxamides cluster_methyl N-Methyl Pathway cluster_ethyl N-Ethyl Pathway N_Methyl N-Methyl Pyrazole Carboxamide Carbinolamine_M Carbinolamine Intermediate N_Methyl->Carbinolamine_M CYP450 NADPH, O2 Demethylated N-H Pyrazole Carboxamide Carbinolamine_M->Demethylated Spontaneous Formaldehyde Formaldehyde Carbinolamine_M->Formaldehyde Decomposition N_Ethyl N-Ethyl Pyrazole Carboxamide Carbinolamine_E Carbinolamine Intermediate N_Ethyl->Carbinolamine_E CYP450 NADPH, O2 Deethylated N-H Pyrazole Carboxamide Carbinolamine_E->Deethylated Spontaneous Acetaldehyde Acetaldehyde Carbinolamine_E->Acetaldehyde Decomposition

Caption: Figure 1: General metabolic pathway for CYP450-mediated N-dealkylation of N-methyl and N-ethyl pyrazole carboxamides.

Experimental Evaluation of Metabolic Stability

To quantify the metabolic stability of N-ethyl and N-methyl analogs, two primary in vitro assays are employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. The choice between them depends on the desired depth of metabolic information.

Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method ideal for early-stage drug discovery. It primarily assesses Phase I metabolism, as microsomes are subcellular fractions containing a high concentration of CYP450 enzymes.[6]

Causality Behind Experimental Choices:

  • Test System: Pooled human liver microsomes are used to average out inter-individual variability in enzyme expression and activity.[7]

  • Cofactor: NADPH is the essential cofactor that provides the reducing equivalents necessary for CYP450 catalytic activity. Its inclusion initiates the metabolic reaction.[7] A control incubation without NADPH is crucial to confirm that compound loss is enzyme-mediated.[8]

  • Termination: The reaction is stopped by adding a cold organic solvent like acetonitrile, which precipitates the microsomal proteins and halts all enzymatic activity.[7][9]

  • Analysis: LC-MS/MS is the gold standard for analysis due to its high sensitivity and specificity, allowing for the precise quantification of the parent compound's disappearance over time.[10][11]

Microsomal_Workflow Figure 2: Liver Microsomal Stability Assay Workflow prep Prepare Reagents: - Pooled Liver Microsomes - Test Compound (1 µM) - NADPH Cofactor Solution - Phosphate Buffer (pH 7.4) pre_incubate Pre-incubate microsomes, buffer, and test compound for 5 min at 37°C prep->pre_incubate initiate Initiate Reaction: Add NADPH solution pre_incubate->initiate incubate Incubate at 37°C with agitation initiate->incubate sampling Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) incubate->sampling quench Quench Reaction: Add cold acetonitrile with internal standard sampling->quench process Centrifuge to pellet protein quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze calculate Calculate % Remaining, t½, and CLint analyze->calculate Hepatocyte_Workflow Figure 3: Hepatocyte Stability Assay Workflow prep Prepare Reagents: - Cryopreserved Hepatocytes - Test Compound (1 µM) - Incubation Medium thaw Thaw and prepare hepatocyte suspension prep->thaw incubate Incubate hepatocyte suspension with test compound at 37°C thaw->incubate sampling Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) incubate->sampling quench Quench Reaction: Add cold acetonitrile with internal standard sampling->quench process Centrifuge to pellet cell debris quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze calculate Calculate % Remaining, t½, and CLint,app analyze->calculate

Caption: Figure 3: A streamlined workflow for the in vitro hepatocyte stability assay using suspended cells.

Detailed Protocol: Hepatocyte Stability Assay

  • Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and gently transfer them to pre-warmed incubation medium. Centrifuge to pellet the cells and resuspend in fresh medium to remove cryoprotectant. Determine cell viability and density. [12]2. Incubation Setup: In a 96-well plate, add the hepatocyte suspension (e.g., at 0.5-1.0 x 10^6 viable cells/mL).

  • Compound Addition: Add the test compound (N-ethyl or N-methyl analog) to the cells to a final concentration of 1-3 µM. [13]4. Incubation and Sampling: Place the plate in an incubator at 37°C with 5% CO2 on an orbital shaker. At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension. [13][14]5. Termination: Immediately quench the reaction by adding the aliquot to a tube or well containing 3-4 volumes of ice-cold acetonitrile with an internal standard. [9]6. Sample Processing: Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis to determine the concentration of the parent compound remaining.

  • Data Analysis: Similar to the microsomal assay, calculate the half-life (t½) and apparent intrinsic clearance (CLint, app) from the rate of disappearance of the parent compound.

Data Interpretation and Comparative Analysis

The output of these assays allows for a direct quantitative comparison between the N-ethyl and N-methyl analogs. The key parameters are the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Half-life (t½): The time required for 50% of the compound to be metabolized. A shorter half-life indicates lower metabolic stability.

  • Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a specific compound, normalized to the amount of protein or number of cells used. Higher CLint values correspond to lower stability.

Table 1: Illustrative Metabolic Stability Data in Human Liver Microsomes

Compound IDN-Substituentin vitro t½ (min)CLint (µL/min/mg protein)Predicted Stability Class
PZC-001N-Methyl1877.0Moderate to High Clearance
PZC-002N-Ethyl4530.8Low to Moderate Clearance

Note: Data are for illustrative purposes to demonstrate a typical trend.

As the illustrative data in Table 1 suggests, the N-methyl analog (PZC-001) exhibits a significantly shorter half-life and higher intrinsic clearance compared to its N-ethyl counterpart (PZC-002). This is the expected outcome based on the higher susceptibility of the N-methyl group to CYP450-mediated N-dealkylation. This result would classify PZC-001 as a less metabolically stable compound. For a drug candidate, this could mean a shorter duration of action and potentially lower exposure in vivo. Conversely, the increased stability of PZC-002 might lead to a more desirable pharmacokinetic profile.

Conclusion and Strategic Implications for Drug Design

The metabolic stability of N-alkyl pyrazole carboxamides is profoundly influenced by the nature of the alkyl substituent. The comparative analysis consistently demonstrates that N-methyl analogs are generally more susceptible to metabolic degradation via N-dealkylation than their N-ethyl counterparts. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to quantify this difference.

By employing standardized in vitro assays, such as those using liver microsomes and hepatocytes, drug development professionals can make data-driven decisions. If a lead compound with an N-methyl group shows excessively rapid clearance, switching to an N-ethyl group is a rational and often effective strategy to enhance metabolic stability and improve the overall pharmacokinetic profile. This seemingly minor structural modification can be the key to advancing a promising chemical series toward a viable clinical candidate.

References

  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • Evotec (Cyprotex). (n.d.). Microsomal Stability.
  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development.
  • Evotec (Cyprotex). (n.d.). Hepatocyte Stability.
  • BD Biosciences. (2012). Protocols Using Plateable Human Hepatocytes in ADME Assays.
  • Kapri, A., Gupta, N., & Nain, S. (2023). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate.
  • Ben Fathallah, M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.
  • Google Patents. (n.d.). Pyrazole derivatives as cytochrome p450 inhibitors.
  • Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes.
  • Domainex. (n.d.). Hepatocyte Stability Assay.
  • Ghafouri, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS.

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.